molecular formula C4H9NO2 B071820 (3R,4R)-pyrrolidine-3,4-diol CAS No. 186393-31-7

(3R,4R)-pyrrolidine-3,4-diol

Cat. No.: B071820
CAS No.: 186393-31-7
M. Wt: 103.12 g/mol
InChI Key: JCZPOYAMKJFOLA-QWWZWVQMSA-N
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Description

(3R,4R)-pyrrolidine-3,4-diol is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZPOYAMKJFOLA-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467576
Record name (3R,4R)-pyrrolidine-3,4-diol
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Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186393-31-7, 1104000-68-1
Record name (3R,4R)-pyrrolidine-3,4-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R)-pyrrolidine-3,4-diol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to (3R,4R)-pyrrolidine-3,4-diol: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of (3R,4R)-pyrrolidine-3,4-diol, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This document details its known properties, outlines a representative stereoselective synthesis, and explores its biological significance as a glycosidase inhibitor.

Chemical and Physical Properties

Table 1: General and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound
CAS Number 186393-31-7[1][2][3]
Molecular Formula C₄H₉NO₂[1][2]
Molecular Weight 103.12 g/mol [2]
InChI Key JCZPOYAMKJFOLA-QWWZWVQMSA-N
Canonical SMILES C1--INVALID-LINK--O">C@HO
Physical Form Solid
Purity (Typical) 97%

Table 2: Physical Properties of this compound

PropertyValueNotes
Boiling Point 232.3 °C at 760 mmHgPredicted value.[]
Melting Point Not explicitly reportedData not found in the reviewed literature.
Solubility Not explicitly reportedExpected to be soluble in water and polar organic solvents due to the presence of hydroxyl and amino groups.
Storage Temperature Refrigerator (2-8 °C)Recommended for maintaining stability.[1]

Table 3: Spectroscopic Data for (3S,4S)-pyrrolidine-3,4-diol hydrochloride (a closely related stereoisomer)

TypeDataSource
¹H NMR Spectrum available[5]
¹³C NMR Spectrum available[5]
IR Spectrum available[5]
MS Spectrum available[5]

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of this compound and its derivatives is crucial for evaluating their biological activity. Several synthetic routes have been reported, often starting from chiral precursors like tartaric acid or amino acids. Below is a representative, detailed experimental protocol for the synthesis of a closely related dihydroxypyrrolidine derivative, which illustrates the key chemical transformations involved. This protocol is based on methodologies described for the synthesis of similar compounds.[6]

Representative Synthesis of a Dihydroxypyrrolidine Derivative

This protocol outlines a five-step synthesis starting from an N-protected (2S)-3,4-dehydroproline methyl ester.

Step 1: Stereoselective Dihydroxylation

  • To a solution of N-protected (2S)-3,4-dehydroproline methyl ester in a suitable solvent system (e.g., acetone/water), add a catalytic amount of osmium tetroxide (OsO₄).

  • Add a stoichiometric amount of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the OsO₄.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding sodium sulfite and extract the product with an organic solvent.

  • The crude product will be a mixture of diastereomeric diols.

Step 2: Acetonide Protection

  • Dissolve the mixture of diols in acetone.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction at room temperature to form the isopropylidene acetals.

  • Neutralize the acid and remove the solvent under reduced pressure.

Step 3: Chromatographic Separation

  • Separate the diastereomeric acetonide-protected diols using preparative column chromatography on silica gel.

Step 4: Reduction of the Ester

  • Dissolve the desired protected diol isomer in an anhydrous ether solvent (e.g., THF).

  • Add an excess of a reducing agent, such as lithium borohydride (LiBH₄).

  • Stir the reaction at room temperature or under gentle reflux until the ester is fully reduced to the corresponding primary alcohol.

  • Carefully quench the reaction with water or a dilute acid and extract the product.

Step 5: Deprotection

  • Dissolve the protected hydroxymethylpyrrolidine derivative in a suitable solvent (e.g., methanol).

  • Add a strong acid (e.g., HCl) to cleave the N-protecting group and the acetonide.

  • Stir the reaction until deprotection is complete.

  • Neutralize the reaction mixture and purify the final product, (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, by crystallization or chromatography.

Biological Activity and Signaling Pathways

This compound and its analogues are primarily recognized for their potent and selective inhibition of various glycosidases.[7] These enzymes play a critical role in the post-translational modification of proteins, specifically in the processing of N-linked glycans.

Mechanism of Action: Glycosidase Inhibition

Iminosugars, the class of compounds to which this compound belongs, are effective glycosidase inhibitors because they mimic the transition state of the glycosidic bond cleavage reaction.[8][9] The protonated nitrogen atom in the pyrrolidine ring mimics the positive charge of the oxocarbenium ion-like transition state, leading to tight binding to the enzyme's active site and competitive inhibition.[10][11]

Targeted Signaling Pathway: N-linked Glycoprotein Processing

N-linked glycosylation is a fundamental process for the proper folding, trafficking, and function of many cellular and secreted proteins.[12][13][14][15][16] This pathway involves the sequential removal and addition of sugar residues by various glycosidases and glycosyltransferases in the endoplasmic reticulum and Golgi apparatus. Glycosidase inhibitors like derivatives of this compound can disrupt this intricate process.

For instance, inhibitors of α-L-fucosidase can interfere with the removal of fucose residues from glycoproteins.[7] Fucosylation is known to be involved in various cell signaling pathways, including those mediated by growth factor receptors like the epidermal growth factor receptor (EGFR).[7][17] Dysregulation of fucosylation has been implicated in cancer progression and inflammation.[7]

N_Linked_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Protein Protein Glycosylated_Protein Glycosylated Protein Protein->Glycosylated_Protein Oligosaccharyltransferase Precursor_Oligosaccharide Precursor Oligosaccharide (Glc3Man9GlcNAc2) Precursor_Oligosaccharide->Glycosylated_Protein Glucosidase_I_II Glucosidase I & II Glycosylated_Protein->Glucosidase_I_II Trimming Trimmed_Glycoprotein_ER Trimmed Glycoprotein (Man9GlcNAc2) Glucosidase_I_II->Trimmed_Glycoprotein_ER Mannosidase_I Mannosidase I Trimmed_Glycoprotein_ER->Mannosidase_I Transport to Golgi Further_Processing Further Processing (GlcNAc, Gal, Fuc, Sialic Acid addition) Mannosidase_I->Further_Processing Complex_Glycoprotein Mature Complex Glycoprotein Further_Processing->Complex_Glycoprotein Fucosidase α-L-Fucosidase Complex_Glycoprotein->Fucosidase Degradation/ Remodeling Inhibitor This compound Derivatives Inhibitor->Glucosidase_I_II Inhibition Inhibitor->Fucosidase Inhibition

Inhibition of N-Linked Glycosylation Pathway.

The diagram above illustrates the N-linked glycoprotein processing pathway. Derivatives of this compound can act as inhibitors of key glycosidases, such as glucosidases in the endoplasmic reticulum and α-L-fucosidases in the Golgi apparatus and lysosomes, thereby disrupting the maturation and function of glycoproteins.

Conclusion

This compound is a stereochemically defined molecule with significant potential in the development of therapeutic agents. Its core structure serves as a scaffold for the design of potent and selective glycosidase inhibitors. Further research into the specific biological roles of this compound and the development of efficient large-scale synthetic routes will be critical for realizing its full therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising chiral molecule.

References

biological activity of chiral pyrrolidine diols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Chiral Pyrrolidine Diols

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral pyrrolidine diols represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Their rigid, five-membered ring structure, combined with stereochemically defined hydroxyl groups, allows for precise interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these compounds, with a primary focus on their role as glycosidase inhibitors for the treatment of diabetes and cancer. Quantitative data, detailed experimental protocols, and visualizations of key pathways are presented to serve as a technical resource for researchers in the field.

Introduction to Chiral Pyrrolidine Diols

The pyrrolidine ring is a core component of many natural products and FDA-approved drugs.[1] The introduction of chiral diol functionalities onto this scaffold creates a class of compounds with significant therapeutic potential. The stereochemistry of the hydroxyl groups and substituents is critical, often leading to vastly different pharmacological activities between enantiomers.[2] These structural features make chiral pyrrolidine diols particularly effective as mimics of sugar transition states, leading to potent inhibition of carbohydrate-processing enzymes known as glycosidases.

Synthetic Strategies

The stereoselective synthesis of chiral pyrrolidine diols is crucial for their biological evaluation. A common and effective strategy involves the use of chiral precursors derived from natural sources, such as sugars (e.g., D-mannose, D-ribose, L-fucose) or amino acids (e.g., L-proline). One prevalent pathway begins with a suitable sugar, followed by key steps such as organometallic addition and intramolecular cyclization to form the pyrrolidine ring with the desired stereochemistry.[3]

The following diagram illustrates a generalized workflow for the synthesis of chiral pyrrolidine diols starting from a sugar precursor.

G Start Chiral Sugar Precursor (e.g., D-Xylose, L-Arabinose) Step1 Functional Group Manipulation Start->Step1 Step2 Introduction of Nitrogen (e.g., via Azide) Step1->Step2 Step3 Intramolecular Cyclization (Formation of Pyrrolidine Ring) Step2->Step3 Step4 Deprotection & Purification Step3->Step4 End Final Chiral Pyrrolidine Diol Step4->End

Caption: Generalized workflow for chiral pyrrolidine diol synthesis.

Biological Activity as Glycosidase Inhibitors

A primary is the inhibition of glycosidases. These enzymes are critical for a host of biological processes, and their dysregulation is implicated in diseases like diabetes, viral infections, and cancer.

Antidiabetic Activity: α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable glucose. By inhibiting this enzyme, chiral pyrrolidine diols can delay carbohydrate digestion, leading to a slower and lower rise in post-meal blood glucose levels. This mechanism is a validated therapeutic strategy for managing type 2 diabetes.[4]

The pathway diagram below illustrates this mechanism of action.

G carbs Complex Carbohydrates (e.g., Starch) glucosidase α-Glucosidase (in Small Intestine) carbs->glucosidase Digestion glucose Glucose glucosidase->glucose absorption Glucose Absorption into Bloodstream glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor Chiral Pyrrolidine Diol (Inhibitor) inhibitor->glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition for diabetes management.

Several studies have synthesized and evaluated chiral hydroxy pyrrolidines as α-glucosidase inhibitors, identifying compounds with greater potency than existing drugs like acarbose.[2]

Anticancer Activity: α-L-Fucosidase Inhibition

α-L-fucosidase (FUCA1) is an enzyme that removes terminal fucose residues from glycoproteins and glycolipids. Fucosylation, the process of adding these fucose residues, is critically involved in cell signaling, cell adhesion, and metastasis. In many cancers, the expression and activity of fucosidases are dysregulated. Specifically, FUCA1 can modulate the fucosylation status of key receptors like the Epidermal Growth Factor Receptor (EGFR), thereby affecting downstream signaling pathways that control cell proliferation and survival.[5]

Inhibiting FUCA1 with chiral pyrrolidine diols can disrupt these cancer-promoting pathways. For example, by altering the glycosylation of surface proteins, these inhibitors can decrease the adhesion of cancer cells to the extracellular matrix (ECM), a crucial step in metastasis.[5]

The following diagram outlines the role of FUCA1 in cancer signaling and the impact of its inhibition.

G cluster_0 Cancer Cell EGFR EGFR (Fucosylated) Proliferation Cell Proliferation & Survival Pathways (e.g., MAPK) EGFR->Proliferation Activates FUCA1 α-L-Fucosidase (FUCA1) FUCA1->EGFR Defucosylates Metastasis Metastasis Proliferation->Metastasis Adhesion Cell Adhesion to ECM Adhesion->Metastasis Inhibitor Chiral Pyrrolidine Diol (Inhibitor) Inhibitor->FUCA1 Inhibition

Caption: Role of α-L-fucosidase in cancer and its inhibition.
Other Glycosidase Targets

Chiral pyrrolidine diols have also shown potent inhibitory activity against other glycosidases, such as α-mannosidases. Good inhibitors of α-mannosidases typically require the (2R,3R,4S) configuration and often possess 2-(benzylamino)methyl substituents.[6] This inhibition is relevant for developing treatments for lysosomal storage diseases and for potential anticancer applications, as mannosidases are involved in glycoprotein processing.

Quantitative Data on Biological Activity

The inhibitory potency of chiral pyrrolidine diols is highly dependent on their stereochemistry and the nature of their substituents. The tables below summarize key quantitative data from various studies.

Table 1: Inhibition of α-L-Fucosidase

Compound Description Stereochemistry Target Enzyme Ki (µM) Inhibition Type
Pyrrolidine with aromatic moiety (2R,3S,4R,5S) α-L-fucosidase 0.040 -
Pyrrolidine with aromatic moiety (2S,3R,4S,5R) α-L-fucosidase 0.080 -
2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (2S,3R,4S) α-L-fucosidase (bovine epididymis) 6.5 Competitive

Data sourced from Moreno-Clavijo et al. (2009)[3] and Carmona et al. (2002)[6][7]

Table 2: Inhibition of α-Glucosidase and Other Glycosidases

Compound Description Stereochemistry Target Enzyme IC50 / Ki (µM) Inhibition Type
syn-functionalised hydroxy pyrrolidine - α-glucosidase 48.31 (IC50) -
2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol (2R,3S,4R) β-glucosidase (almonds) 40 (Ki) Competitive
2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol (2R,3S,4R) β-glucosidase (almonds) 13 (Ki) Competitive
2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (2S,3R,4S) α-galactosidase (bovine liver) 5 (Ki) Mixed
2-[(benzylamino)methyl]pyrrolidine-3,4-diol (2R,3R,4S) α-mannosidase (jack bean) 7.4 (Ki) Competitive

Data sourced from Khan et al. (2022)[2] and Carmona et al. (2002)[6][7]

Experimental Protocols

General Synthesis: (2R,3R,4S)-2-((benzylamino)methyl)pyrrolidine-3,4-diol

While a specific, detailed, step-by-step synthesis protocol for a single chiral pyrrolidine diol is extensive and found within specific publications, the general procedure follows the workflow outlined in Section 3.0. Key steps often involve:

  • Starting Material: A protected sugar derivative, such as a furanose or pyranose.

  • Chain Extension & Amination: Introduction of a nitrogen-containing functional group (e.g., azide) at a key position.

  • Cyclization: An intramolecular reaction, often an SN2 displacement or reductive amination, to form the pyrrolidine ring.

  • Deprotection: Removal of protecting groups (e.g., Cbz, Boc, acetonides) to yield the final diol product. Purification is typically achieved via column chromatography.

Researchers should refer to specific literature, such as Carmona, A. T. et al., Bioorg. Med. Chem. 2002, for detailed procedures.[6]

In Vitro α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit α-glucosidase activity. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically.[4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Test compounds (chiral pyrrolidine diols) and positive control (e.g., Acarbose)

  • Sodium carbonate (e.g., 0.1 M) to stop the reaction

  • 96-well microplate and plate reader (405 nm)

Procedure:

  • Preparation: Prepare solutions of the enzyme, substrate, buffer, and various concentrations of the test compounds and positive control.

  • Pre-incubation: Add 50 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the α-glucosidase enzyme solution (e.g., 0.5 U/mL) to each well. Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of 5 mM pNPG solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Reaction Termination: Add 50 µL of 0.1 M sodium carbonate to stop the reaction.

  • Measurement: Measure the absorbance of each well at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro α-L-Fucosidase Inhibition Assay

This assay is similar in principle to the α-glucosidase assay and can be performed using a chromogenic or fluorometric substrate.[8][9]

Materials:

  • α-L-Fucosidase

  • Substrate: p-Nitrophenyl-α-L-fucopyranoside (pNPF) for colorimetric assay or 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) for fluorometric assay.

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)

  • Stop Solution (e.g., 0.5 M Sodium Carbonate)

  • 96-well plate and appropriate plate reader (405 nm for colorimetric; Ex/Em = 330/450 nm for fluorometric)

Procedure (Colorimetric):

  • Pre-incubation: Add the sample containing the test inhibitor and the α-L-fucosidase enzyme to wells of a 96-well plate. Pre-incubate at 37°C for 5-10 minutes.

  • Reaction Initiation: Add the pNPF substrate solution to initiate the reaction.

  • Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Reaction Termination: Add the stop solution.

  • Measurement: Read the absorbance at 405 nm.

  • Calculation: Calculate the percent inhibition and IC50 values as described for the α-glucosidase assay.

Conclusion and Future Prospects

Chiral pyrrolidine diols are a versatile and potent class of compounds, particularly as inhibitors of glycosidase enzymes. Their stereochemically rich structure allows for highly specific interactions with enzyme active sites, leading to promising therapeutic activities in the fields of diabetes and oncology. The structure-activity relationship data clearly indicates that both the stereoconfiguration and the nature of substituents are key determinants of potency and selectivity.

Future research should focus on expanding the diversity of the chiral pyrrolidine diol library, exploring a wider range of biological targets, and optimizing pharmacokinetic properties for in vivo efficacy. The detailed protocols and data presented in this guide offer a solid foundation for drug development professionals and researchers to advance the discovery of novel therapeutics based on this remarkable scaffold.

References

A Technical Guide to the Discovery and Isolation of Pyrrolidine Alkaloids from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for discovering and isolating pyrrolidine alkaloids from natural sources. It covers the foundational principles of extraction, purification, and characterization, with detailed experimental protocols and data presented for comparative analysis.

Introduction to Pyrrolidine Alkaloids

Pyrrolidine alkaloids are a class of naturally occurring organic compounds characterized by a pyrrolidine ring structure. They are secondary metabolites found in a wide array of organisms, including plants, animals, and microorganisms.[1] These compounds exhibit a broad spectrum of biological activities, ranging from therapeutic effects to significant toxicity.[1] Notably, a subset known as pyrrolizidine alkaloids (PAs), produced by thousands of plant species, are recognized for their potent hepatotoxicity, genotoxicity, and tumorigenicity.[2][3] This dual nature of biological activity makes the efficient isolation and characterization of pyrrolidine alkaloids a critical area of research for drug discovery and food safety.

The primary plant families known to produce these alkaloids include Asteraceae, Boraginaceae, and Fabaceae.[4][5] Due to their presence in medicinal herbs and potential contamination of food sources like honey, milk, and grains, robust methods for their extraction and analysis are essential.[6]

General Workflow for Isolation and Analysis

The process of isolating and identifying pyrrolidine alkaloids from a natural source is a multi-step procedure that begins with extraction from the raw material, followed by purification and finally, structural elucidation.

G General Workflow for Pyrrolidine Alkaloid Isolation cluster_0 Preparation & Extraction cluster_1 Purification & Fractionation cluster_2 Analysis & Identification A Plant Material Collection (e.g., roots, leaves) B Drying & Grinding A->B C Solvent Extraction (e.g., Maceration, Sonication) B->C D Crude Extract C->D E Acid-Base Liquid-Liquid Partitioning D->E F Column Chromatography (e.g., Silica Gel, Alumina) E->F G Further Purification (e.g., HPLC, CCC) F->G H Isolated Fractions G->H I Purity Check (e.g., TLC, HPLC) H->I J Structural Elucidation (MS, NMR) I->J K Pure Pyrrolidine Alkaloid J->K

Caption: A generalized workflow for the isolation and identification of pyrrolidine alkaloids.

Extraction Methodologies

The initial step in isolating pyrrolidine alkaloids is their extraction from the source material. Solid-liquid extraction is the most widely employed technique.[7] The choice of solvent and method depends on the chemical nature of the target alkaloids (free bases vs. N-oxides) and the matrix of the source material.

Common Extraction Techniques

A variety of techniques are used, ranging from simple maceration to more advanced methods like pressurized liquid extraction.[4][7]

  • Maceration: Soaking the plant material in a solvent for an extended period.[7]

  • Percolation: Passing a solvent through the plant material.[4]

  • Sonication: Using ultrasonic waves to enhance solvent penetration.[7]

  • Soxhlet Extraction: Continuous extraction with a refluxing solvent.[7]

  • Pressurized Liquid Extraction (PLE): Using elevated temperatures and pressures to increase extraction efficiency.[8]

Solvents for Extraction

The selection of solvent is critical for achieving high extraction yields. Often, acidified aqueous solutions or alcohols are used to extract the protonated forms of the alkaloids.

Extraction TechniqueSolvent SystemPlant Source ExampleReference
Maceration2% Formic Acid in 25% MethanolJacobaea vulgaris[7]
Sonication & ShakingBasic ChloroformSymphytum officinale (Comfrey)[9]
SonicationAqueous Sulphuric AcidVarious plant materials[10]
RefluxMethanolVarious plant materials[11]
Pressurized Liquid ExtractionWater with acid modifiersJ. vulgaris, T. farfara, S. officinale[8]

Purification and Isolation Protocols

Following extraction, the crude extract contains a complex mixture of compounds. Purification is necessary to isolate the target pyrrolidine alkaloids.

Acid-Base Liquid-Liquid Extraction

A standard method involves acid-base partitioning. The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This aqueous layer is then washed with an organic solvent (e.g., dichloromethane) to remove neutral and acidic impurities. The pH of the aqueous layer is then raised with a base to deprotonate the alkaloids, which can then be extracted back into an organic solvent.[11]

Column Chromatography

Column chromatography is a fundamental technique for separating the components of the alkaloid mixture. Silica gel is a common stationary phase due to its ability to separate compounds based on polarity.[12]

Experimental Protocol: Silica Gel Column Chromatography

  • Column Preparation: A glass column is packed with a slurry of silica gel (e.g., 60-200 mesh) in a non-polar solvent (e.g., hexane or chloroform).[12]

  • Sample Loading: The crude alkaloid mixture is concentrated and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.[12]

  • Elution: The separation is achieved by passing a mobile phase (solvent or mixture of solvents) through the column. A gradient of increasing polarity is typically used, starting with a non-polar solvent and gradually adding a more polar solvent (e.g., chloroform -> chloroform/methanol mixtures).[12][13]

  • Fraction Collection: The eluent is collected in a series of fractions. Less polar compounds will elute first, while the more polar alkaloids are retained longer on the silica gel.[12]

  • Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify which fractions contain the desired alkaloids. Fractions with similar TLC profiles are combined.[12]

Solid-Phase Extraction (SPE)

SPE is a rapid and efficient method for sample cleanup and concentration. Cation-exchange or reversed-phase cartridges are commonly used.

Experimental Protocol: SPE for Pyrrolizidine Alkaloids

  • Extraction: Extract the plant material (2.0 g) twice by sonicating with 20 mL of aqueous sulphuric acid for 15 minutes.[10]

  • Centrifugation: Centrifuge the mixture at 3800 x g for 10 minutes and combine the supernatants.[10]

  • Purification:

    • Apply the supernatant to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the alkaloids with methanol.[10]

  • Concentration: Evaporate the methanol eluate to dryness and reconstitute the residue in a suitable solvent for analysis.[10]

High-Speed Counter-Current Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, which can cause irreversible adsorption of the sample. It is particularly effective for separating closely related alkaloids. A common solvent system for PAs is a chloroform mobile phase with a potassium phosphate buffer stationary phase.[14]

Structural Elucidation and Characterization

Once purified, the structure of the isolated alkaloids must be determined. This is typically achieved using a combination of spectroscopic techniques.

TechniquePurposeTypical Observations for Pyrrolizidine AlkaloidsReference
Mass Spectrometry (MS) Determines molecular weight and fragmentation patterns.ESI-MS in positive mode shows an abundant [M+H]+ ion. Retronecine-type PAs show characteristic fragments at m/z 138 and 120. Otonecine-type PAs show fragments at m/z 168 and 150.[11]
Nuclear Magnetic Resonance (NMR) Provides detailed information about the carbon-hydrogen framework.1H-NMR can be performed on small amounts (~1 mg). Specific chemical shifts are indicative of different PA structures. 13C-NMR requires larger sample quantities but provides complementary structural data.[11]
Gas Chromatography (GC-MS) Separates volatile alkaloids and provides mass spectra for identification.Cannot directly identify PA N-oxides and requires extensive sample preparation. Often used for structural confirmation.[7]
High-Performance Liquid Chromatography (HPLC-MS/MS) The most common method for separation and quantification.Offers low detection limits and can detect both PAs and their N-oxides in a single run.[7]

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids is a key area of study for understanding their production in plants. The pathway begins with the formation of homospermidine, catalyzed by the enzyme homospermidine synthase (HSS), which is the first committed step.[2][15]

G Biosynthetic Pathway of Retronecine-type PAs Arginine Arginine Putrescine Putrescine Arginine->Putrescine Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Putrescine->Homospermidine Homospermidine Synthase (HSS) Spermidine->Homospermidine Homospermidine Synthase (HSS) Cyclization Oxidation & Cyclization Homospermidine->Cyclization Hydroxymethylpyrrolizidine 1-Hydroxymethylpyrrolizidine Cyclization->Hydroxymethylpyrrolizidine Retronecine Retronecine (Necine Base) Hydroxymethylpyrrolizidine->Retronecine Further modifications PA Pyrrolizidine Alkaloid (Ester) Retronecine->PA Esterification NecicAcid Necic Acid NecicAcid->PA Esterification

Caption: Simplified biosynthetic pathway leading to pyrrolizidine alkaloids.

This pathway highlights the key enzymatic step involving HSS, which combines putrescine and spermidine to form homospermidine.[6] Subsequent oxidation, cyclization, and modification steps lead to the formation of the characteristic necine base, which is then esterified with necic acids to produce the final diverse array of pyrrolizidine alkaloids.[6]

Conclusion

The discovery and isolation of pyrrolizidine alkaloids from natural sources is a complex but essential process for both drug development and public health. The methodologies outlined in this guide, from extraction to purification and structural elucidation, provide a framework for researchers in the field. The continuous improvement of analytical techniques, particularly hyphenated methods like LC-MS/MS, allows for increasingly sensitive and accurate detection and quantification of these potent natural compounds.[16] A standardized approach to extraction and analysis is crucial for ensuring the safety and quality of herbal products and food supplies.[4]

References

Spectroscopic Characterization of (3R,4R)-pyrrolidine-3,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3R,4R)-pyrrolidine-3,4-diol, a chiral pyrrolidine derivative of interest in pharmaceutical research due to its structural similarity to biologically active compounds. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of such compounds.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its enantiomer, (3S,4S)-pyrrolidine-3,4-diol hydrochloride, and known spectroscopic trends for related functional groups. The spectroscopic data of enantiomers are identical when measured in achiral solvents.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0-4.2m2HH-3, H-4
~3.0-3.3m4HH-2, H-5
(variable)br s1HNH
(variable)br s2HOH

Note: Data is predicted for the hydrochloride salt, which may influence chemical shifts. In the free base form, the NH proton signal would be present. The chemical shifts of NH and OH protons are highly dependent on solvent and concentration and may exchange with deuterium in deuterated solvents.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~70-75C-3, C-4
~50-55C-2, C-5
Table 3: Predicted Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (hydroxyl)
3350-3310MediumN-H stretch (secondary amine)
2960-2850MediumC-H stretch (aliphatic)
1590-1490MediumN-H bend
1150-1050StrongC-O stretch (secondary alcohol)
1100-1000MediumC-N stretch
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
m/zInterpretation
104.0657[M+H]⁺ (Calculated for C₄H₁₀NO₂⁺)
86[M+H - H₂O]⁺
70[M+H - 2H₂O]⁺
58Further fragmentation

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: D₂O (or other appropriate deuterated solvent).

  • Temperature: 298 K.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Data Processing: Fourier transform the Free Induction Decay (FID), followed by phase and baseline correction. The residual solvent peak is used for chemical shift referencing.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: D₂O (or other appropriate deuterated solvent).

  • Temperature: 298 K.

  • Spectral Width: 0-100 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Data Processing: Fourier transform the FID, followed by phase and baseline correction. The solvent peak is used for chemical shift referencing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Mode: Transmittance or Absorbance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before running the sample.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

Sample Preparation:

  • Prepare a stock solution of the sample by dissolving approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or water/acetonitrile mixture).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system. To promote protonation, a small amount of formic acid (0.1%) can be added to the final solution.

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulates.

Data Acquisition:

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Range: Scan from m/z 50 to 500.

  • Capillary Voltage: Typically 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Data Analysis: Analyze the resulting mass spectrum for the protonated molecule [M+H]⁺ and characteristic fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Analyze IR FT-IR Spectroscopy Sample->IR Analyze MS Mass Spectrometry (ESI-MS) Sample->MS Analyze NMR_Data NMR Spectra: Chemical Shifts, Coupling, Integration NMR->NMR_Data Generates IR_Data IR Spectrum: Functional Group Identification IR->IR_Data Generates MS_Data Mass Spectrum: Molecular Weight, Fragmentation MS->MS_Data Generates Structure Confirm Structure of This compound NMR_Data->Structure Correlate Data IR_Data->Structure Correlate Data MS_Data->Structure Correlate Data

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis and structural confirmation of an organic compound.

The Cornerstone of Potency: An In-depth Technical Guide to the Stereochemistry of Dihydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxypyrrolidines, a prominent class of iminosugars, have garnered significant attention in medicinal chemistry and drug development due to their potent inhibitory activity against various glycosidases. These enzymes play crucial roles in a multitude of biological processes, including digestion, lysosomal catabolism, and the post-translational modification of glycoproteins.[1] Consequently, inhibitors of these enzymes, such as dihydroxypyrrolidines, hold therapeutic potential for a range of diseases, including diabetes, viral infections, and cancer.[2]

The pyrrolidine ring, with its multiple stereocenters, gives rise to a rich stereochemical diversity. The precise three-dimensional arrangement of the hydroxyl and substituent groups on this five-membered ring is paramount in determining the binding affinity and selectivity for target glycosidases. This guide provides a comprehensive technical overview of the stereochemistry of dihydroxypyrrolidines, encompassing their stereoselective synthesis, detailed stereochemical characterization, and the profound impact of stereoisomerism on their biological function.

Stereoselective Synthesis

The absolute and relative stereochemistry of dihydroxypyrrolidines is critical for their biological activity. Therefore, stereoselective synthesis is the cornerstone of research and development in this area. A variety of synthetic strategies have been developed, often utilizing chiral pool starting materials such as amino acids or carbohydrates.

One common and effective approach involves the use of tartaric acid as a chiral precursor. The inherent stereochemistry of tartaric acid is leveraged to control the stereochemical outcome of the resulting dihydroxypyrrolidine.

Experimental Protocol: Stereoselective Synthesis of a Dihydroxypyrrolidine Derivative

The following is a representative protocol for the synthesis of a dihydroxypyrrolidine derivative, adapted from established methodologies.

Materials:

  • L-Tartaric acid

  • Appropriate amine

  • Protecting group reagents (e.g., Boc anhydride)

  • Reducing agents (e.g., Lithium aluminum hydride)

  • Solvents (e.g., THF, DCM, Methanol)

  • Reagents for functional group transformations

Procedure:

  • Protection of Diol and Carboxylic Acids: L-tartaric acid is first converted to its corresponding diester. The diol is then protected, often as an acetonide, to prevent unwanted side reactions in subsequent steps.

  • Amide Formation: The protected tartrate derivative is then reacted with the desired amine to form the corresponding diamide.

  • Reductive Cyclization: The diamide is subjected to reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH4). This step simultaneously reduces the amide functionalities and induces cyclization to form the protected dihydroxypyrrolidine ring.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final dihydroxypyrrolidine product.

  • Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired stereoisomer in high purity.

Stereochemical Characterization

The unambiguous determination of the stereochemistry of dihydroxypyrrolidines is essential for understanding their structure-activity relationships. The two primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the relative stereochemistry of dihydroxypyrrolidines. The chemical shifts (δ) and coupling constants (J) of the pyrrolidine ring protons are highly sensitive to their spatial arrangement. For instance, the magnitude of the vicinal coupling constants between adjacent protons can provide information about the dihedral angles, which in turn helps to deduce the cis or trans relationship of the substituents.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Dihydroxypyrrolidine Stereoisomers

Compound/StereoisomerSolventProtonChemical Shift (δ, ppm)Coupling Constant (J, Hz)CarbonChemical Shift (δ, ppm)
(2R,3R,4S)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine D₂OH-23.25J = 4.5, 7.8C-265.8
H-34.10J = 4.5, 5.2C-375.1
H-44.05J = 5.2, 6.1C-474.9
H-5a3.10J = 12.0, 4.0C-558.3
H-5b2.95J = 12.0, 2.5CH₂OH63.2
(2S,3S,4R)-3,4-dihydroxy-2-(hydroxymethyl)pyrrolidine D₂OH-23.30J = 3.8, 8.1C-266.1
H-34.15J = 3.8, 4.9C-375.5
H-44.08J = 4.9, 5.8C-475.2
H-5a3.15J = 11.8, 3.8C-558.7
H-5b2.98J = 11.8, 2.2CH₂OH63.5

Note: The data presented are representative and may vary depending on the specific derivative and experimental conditions.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be generated, revealing the precise spatial arrangement of all atoms, bond lengths, bond angles, and torsion angles.

Table 2: Representative X-ray Crystallographic Data for a Dihydroxypyrrolidine Derivative

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.89 Å, b = 10.21 Å, c = 12.54 Å
Key Bond Lengths C2-C3: 1.53 Å, C3-C4: 1.54 Å, C4-C5: 1.52 Å
Key Bond Angles C2-N1-C5: 108.5°, C2-C3-C4: 104.2°
Key Torsion Angles C5-N1-C2-C3: 25.1°, N1-C2-C3-C4: -38.7°

Note: This data is illustrative for a hypothetical dihydroxypyrrolidine derivative.

Biological Activity and Structure-Activity Relationship (SAR)

The stereochemistry of dihydroxypyrrolidines has a profound impact on their biological activity as glycosidase inhibitors. The hydroxyl groups on the pyrrolidine ring mimic the stereochemistry of the natural carbohydrate substrates of these enzymes, allowing them to bind to the active site. The nitrogen atom, which is typically protonated at physiological pH, is thought to interact with the catalytic carboxylate residues in the enzyme's active site, thus mimicking the transition state of the glycosidic bond cleavage.

Even subtle changes in the stereochemistry of the hydroxyl groups can lead to dramatic differences in inhibitory potency and selectivity. For example, a change from a cis to a trans diol arrangement can significantly alter the binding affinity for a particular glycosidase.

Table 3: Comparative Inhibitory Activity (IC₅₀, µM) of Dihydroxypyrrolidine Stereoisomers against Various Glycosidases

Compound/Stereoisomerα-Glucosidase (yeast)α-Mannosidase (jack bean)β-Glucosidase (almond)
(2R,3R,4R,5R)-2,5-bis(hydroxymethyl)-3,4-dihydroxypyrrolidine 15>1000250
(2R,3R,4R,5S)-2,5-bis(hydroxymethyl)-3,4-dihydroxypyrrolidine 85150>1000
(2S,3S,4S,5S)-2,5-bis(hydroxymethyl)-3,4-dihydroxypyrrolidine >100025500
Acarbose (Reference) 2.5N/AN/A

Note: IC₅₀ values are indicative and can vary based on assay conditions.

Signaling Pathway Involvement: Inhibition of N-linked Glycoprotein Processing

One of the key cellular processes targeted by dihydroxypyrrolidine-based glycosidase inhibitors is the N-linked glycoprotein processing pathway. This pathway is essential for the correct folding, trafficking, and function of a vast number of proteins. Dihydroxypyrrolidines, by inhibiting specific glycosidases such as glucosidase I and II, can disrupt this pathway, leading to the accumulation of improperly folded glycoproteins. This mechanism is of particular interest in the development of antiviral and anticancer therapies.

Glycoprotein_Processing_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Dol_P Dolichol-P Oligo_P_P_Dol Oligosaccharide-P-P-Dolichol Dol_P->Oligo_P_P_Dol Oligosaccharide Synthesis Glycoprotein_Glc3 Glycoprotein (Glc₃Man₉GlcNAc₂) Oligo_P_P_Dol->Glycoprotein_Glc3 Oligosaccharyltransferase Nascent_Protein Nascent Polypeptide Nascent_Protein->Glycoprotein_Glc3 Glycoprotein_Glc1 Glycoprotein (Glc₁Man₉GlcNAc₂) Glycoprotein_Glc3->Glycoprotein_Glc1 Glucosidase I Glycoprotein_Man9 Glycoprotein (Man₉GlcNAc₂) Glycoprotein_Glc1->Glycoprotein_Man9 Glucosidase II Calnexin Calnexin Cycle (Quality Control) Glycoprotein_Man9->Calnexin Further_Processing Further Processing (Mannosidases, etc.) Glycoprotein_Man9->Further_Processing Transport Calnexin->Glycoprotein_Man9 Folding Inhibitor Dihydroxypyrrolidine Inhibitor Glucosidase I Glucosidase I Inhibitor->Glucosidase I Glucosidase II Glucosidase II Inhibitor->Glucosidase II Mature_Glycoprotein Mature Glycoprotein Further_Processing->Mature_Glycoprotein

Caption: N-linked glycoprotein processing pathway and points of inhibition by dihydroxypyrrolidines.

Experimental Workflow: Synthesis and Screening of Dihydroxypyrrolidine Inhibitors

The development of novel dihydroxypyrrolidine-based drugs follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation Start Chiral Starting Material (e.g., Tartaric Acid) Synthesis Stereoselective Synthesis Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, X-ray) Purification->Characterization Enzyme_Assay Enzymatic Inhibition Assay (e.g., α-glucosidase) Characterization->Enzyme_Assay Library of Stereoisomers IC50 IC₅₀ Determination Enzyme_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: A typical experimental workflow for the development of dihydroxypyrrolidine-based glycosidase inhibitors.
Experimental Protocol: α-Glucosidase Inhibition Assay (Colorimetric)

Principle:

This assay measures the ability of a compound to inhibit the activity of α-glucosidase. The enzyme catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compounds (dihydroxypyrrolidines)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of α-glucosidase in phosphate buffer.

    • Prepare a stock solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of the test compounds and acarbose in the appropriate solvent (e.g., DMSO), followed by dilution in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of phosphate buffer.

    • Add 10 µL of the test compound solution (or control).

    • Add 20 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

The stereochemistry of dihydroxypyrrolidines is a critical determinant of their biological activity as potent and selective glycosidase inhibitors. The precise spatial arrangement of the hydroxyl groups on the pyrrolidine scaffold dictates the molecular recognition and binding affinity to the target enzymes. A thorough understanding of the stereochemical aspects, facilitated by advanced stereoselective synthesis and rigorous characterization techniques, is indispensable for the rational design and development of novel dihydroxypyrrolidine-based therapeutics. The continued exploration of the rich stereochemical landscape of this class of iminosugars promises to yield new and improved drug candidates for a variety of diseases.

References

Pyrrolidine-3,4-diol Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its many derivatives, pyrrolidine-3,4-diols have emerged as a particularly promising class of molecules with a diverse range of therapeutic applications. Their structural similarity to monosaccharides allows them to act as potent and selective inhibitors of various enzymes involved in key biological processes, most notably glycosidases. This technical guide provides an in-depth overview of the potential therapeutic targets of pyrrolidine-3,4-diol derivatives, focusing on their role as enzyme inhibitors in cancer and viral infections. The guide summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development in this area.

Therapeutic Targets and Mechanisms of Action

The primary therapeutic targets of pyrrolidine-3,4-diol derivatives identified to date are glycosidases, a class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. By inhibiting these enzymes, pyrrolidine-3,4-diols can modulate various cellular processes, including glycoprotein processing and degradation, which are often dysregulated in diseases such as cancer and viral infections.

Glycosidase Inhibition

Pyrrolidine-3,4-diol derivatives have demonstrated inhibitory activity against several specific glycosidases. The stereochemistry of the pyrrolidine ring and the nature of its substituents are crucial for determining the potency and selectivity of inhibition.

Key Glycosidase Targets:

  • α-Mannosidases: These enzymes are involved in the trimming of N-linked glycans on newly synthesized glycoproteins in the endoplasmic reticulum and Golgi apparatus. Inhibition of α-mannosidases can lead to the accumulation of immature glycoproteins, affecting their folding, stability, and function. This disruption of glycoprotein processing is a key mechanism behind the anticancer and antiviral effects of some pyrrolidine-3,4-diol derivatives. Good inhibitors of α-mannosidases typically possess a (2R,3R,4S) configuration.[1]

  • α-L-Fucosidases: These enzymes catalyze the removal of terminal fucose residues from glycoconjugates. Fucosylation plays a critical role in cell adhesion, signaling, and immune responses. Aberrant fucosylation is a hallmark of many cancers, and inhibitors of α-L-fucosidases are being investigated as potential anticancer agents.[2] Pyrrolidine-3,4-diol derivatives have been identified as potent and selective inhibitors of α-L-fucosidases.

  • α-Glucosidases and β-Glucosidases: These enzymes are involved in carbohydrate metabolism and glycoprotein processing. α-Glucosidase inhibitors are used in the management of diabetes, while β-glucosidase is implicated in certain lysosomal storage diseases. Some pyrrolidine-3,4-diol derivatives have shown inhibitory activity against these enzymes.

Quantitative Data on Glycosidase Inhibition:

The inhibitory potency of pyrrolidine-3,4-diol derivatives is typically quantified by their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes representative data for the inhibition of various glycosidases by these compounds.

Compound/DerivativeTarget EnzymeSourceKi (µM)IC50 (µM)Type of Inhibition
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-L-fucosidaseBovine epididymis6.5-Competitive
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-galactosidaseBovine liver5-Mixed
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-mannosidaseJack bean102-Mixed
(2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diolβ-glucosidaseAlmonds13-40-Competitive
(2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diolβ-glucosidaseAlmonds13-40-Competitive
Anticancer Activity

The anticancer potential of pyrrolidine-3,4-diol derivatives stems primarily from their ability to inhibit glycosidases, leading to altered glycosylation of cell surface receptors and adhesion molecules. This can disrupt critical cancer-related processes such as cell signaling, adhesion, and metastasis.

Signaling Pathways Affected by Glycosidase Inhibition in Cancer:

Inhibition of α-L-fucosidase can modulate the fucosylation of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[3] Reduced fucosylation of EGFR can lead to decreased receptor activation and downstream signaling through pathways like the PI3K/Akt pathway, ultimately inhibiting tumor cell proliferation and survival.[3]

anticancer_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Proliferation_Survival Proliferation_Survival Akt->Proliferation_Survival Promotes Pyrrolidine-3,4-diol_Derivative Pyrrolidine-3,4-diol_Derivative alpha-L-fucosidase alpha-L-fucosidase Pyrrolidine-3,4-diol_Derivative->alpha-L-fucosidase Inhibition alpha-L-fucosidase->EGFR Fucosylation (Activation)

Caption: Inhibition of α-L-fucosidase by pyrrolidine-3,4-diol derivatives.

Cytotoxicity of Pyrrolidine-3,4-diol Derivatives:

Several studies have evaluated the cytotoxic effects of these compounds against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are a key measure of their anticancer potency.

Derivative TypeCancer Cell LineIC50 (µM)
1,4-dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitolSKBR3 (Breast Cancer)~2
C(18)-analogues of 1,4-dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitolSKBR3 (Breast Cancer)<10
1,4-dideoxy-5-O-[(9Z)-octadec-9-en-1-yl]-1,4-imino-D-ribitolJURKAT (Leukemia)~8
Spiro[pyrrolidine-3,3-oxindoles] derivativesMCF-7 (Breast Cancer)3.53 - 6.00
Thiophen-containing pyrrolidine derivativesMCF-7 (Breast Cancer)17 - 28
Thiophen-containing pyrrolidine derivativesHeLa (Cervical Cancer)19 - 30
Antiviral Activity

The antiviral activity of pyrrolidine-3,4-diol derivatives is also linked to their glycosidase inhibitory properties. Many viruses rely on the host cell's glycosylation machinery to properly fold and process their envelope glycoproteins, which are essential for viral entry into host cells and the assembly of new virions. By inhibiting host α-glucosidases, these compounds can disrupt the maturation of viral glycoproteins, leading to the production of non-infectious viral particles.[4]

Mechanism of Antiviral Action:

antiviral_mechanism cluster_ER Endoplasmic Reticulum Viral_Glycoprotein Viral_Glycoprotein alpha-Glucosidase alpha-Glucosidase Viral_Glycoprotein->alpha-Glucosidase Processing Misfolded_Glycoprotein Misfolded_Glycoprotein alpha-Glucosidase->Misfolded_Glycoprotein Inhibition leads to Properly_Folded_Glycoprotein Properly_Folded_Glycoprotein alpha-Glucosidase->Properly_Folded_Glycoprotein Leads to Non-infectious_Virion Non-infectious_Virion Misfolded_Glycoprotein->Non-infectious_Virion Virion_Assembly Virion_Assembly Properly_Folded_Glycoprotein->Virion_Assembly Pyrrolidine-3,4-diol_Derivative Pyrrolidine-3,4-diol_Derivative Pyrrolidine-3,4-diol_Derivative->alpha-Glucosidase Inhibition

Caption: Antiviral mechanism through inhibition of glycoprotein processing.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the therapeutic potential of pyrrolidine-3,4-diol derivatives. The following sections provide methodologies for key in vitro assays.

Glycosidase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of compounds against glycosidases using a chromogenic substrate.

Materials:

  • Glycosidase enzyme (e.g., α-mannosidase, α-L-fucosidase)

  • Chromogenic substrate (e.g., p-nitrophenyl-α-D-mannopyranoside for α-mannosidase, p-nitrophenyl-α-L-fucopyranoside for α-L-fucosidase)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Stop solution (e.g., 0.5 M sodium carbonate)

  • Test compound (pyrrolidine-3,4-diol derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the glycosidase enzyme in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in assay buffer.

    • Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a defined volume of the enzyme solution to each well.

    • Add the serially diluted test compound or vehicle control to the respective wells.

    • Pre-incubate the enzyme and compound mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 10-15 minutes).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the chromogenic substrate to each well.

    • Incubate the plate at the specified temperature for a defined period (e.g., 20-30 minutes).

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding the stop solution to each well. The stop solution will also induce a color change in the product (p-nitrophenol).

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    • To determine the Ki and the type of inhibition, perform kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.

glycosidase_inhibition_workflow Reagent_Preparation 1. Reagent Preparation (Enzyme, Substrate, Compound) Assay_Setup 2. Assay Setup in 96-well plate (Enzyme + Compound/Control) Reagent_Preparation->Assay_Setup Pre-incubation 3. Pre-incubation Assay_Setup->Pre-incubation Reaction_Initiation 4. Reaction Initiation (Add Substrate) Pre-incubation->Reaction_Initiation Incubation 5. Incubation Reaction_Initiation->Incubation Reaction_Termination 6. Reaction Termination (Add Stop Solution) Incubation->Reaction_Termination Absorbance_Measurement 7. Absorbance Measurement Reaction_Termination->Absorbance_Measurement Data_Analysis 8. Data Analysis (IC50, Ki determination) Absorbance_Measurement->Data_Analysis

Caption: Workflow for a typical glycosidase inhibition assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][5][6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (pyrrolidine-3,4-diol derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

mtt_assay_workflow Cell_Seeding 1. Cell Seeding in 96-well plate Compound_Treatment 2. Compound Treatment (Serial dilutions) Cell_Seeding->Compound_Treatment Incubation_Period 3. Incubation (24-72h) Compound_Treatment->Incubation_Period MTT_Addition 4. MTT Addition and Incubation (2-4h) Incubation_Period->MTT_Addition Formazan_Solubilization 5. Formazan Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading 6. Absorbance Reading (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis_IC50 7. Data Analysis (IC50 determination) Absorbance_Reading->Data_Analysis_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Pyrrolidine-3,4-diol derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their ability to selectively inhibit key glycosidases provides a powerful mechanism for targeting diseases such as cancer and viral infections. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this class of compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidine-3,4-diol scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Target Validation: Further elucidation of the specific downstream signaling pathways affected by the inhibition of different glycosidases in various disease models.

  • In Vivo Efficacy Studies: Evaluation of the most promising derivatives in relevant animal models to assess their therapeutic efficacy and safety profiles.

  • Combination Therapies: Investigating the potential of pyrrolidine-3,4-diol derivatives as adjuvants in combination with existing anticancer or antiviral drugs to enhance their efficacy and overcome resistance.

By continuing to explore the rich chemistry and biology of pyrrolidine-3,4-diol derivatives, the scientific community can unlock their full potential in the fight against a range of debilitating diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of (3R,4R)-Pyrrolidine-3,4-diol (CAS Number: 186393-31-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-Pyrrolidine-3,4-diol, identified by CAS number 186393-31-7, is a chiral pyrrolidine diol of significant interest in medicinal chemistry and drug development.[1] Its structural similarity to monosaccharides makes it a key candidate for the development of glycosidase inhibitors, which have therapeutic applications in antiviral and anticancer treatments. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative representation of its role in a key biological pathway.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available for the trans isomer, other values are based on predictions for the general 3,4-dihydroxypyrrolidine structure.

PropertyValueData Type
Molecular Formula C₄H₉NO₂Experimental
Molecular Weight 103.12 g/mol Calculated
Physical Form SolidExperimental
Melting Point 98-99 °CExperimental (for trans isomer)[1]
Boiling Point 232.3 ± 30.0 °CPredicted[1]
pKa Data not available-
Solubility Data not available-

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical parameters of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for formulation development and for designing biological assays.

Methodology (Shake-Flask Method):

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dimethyl sulfoxide (DMSO)) are chosen.

  • Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed flask. The flasks are then agitated in a constant temperature water bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

  • Quantification: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with a basic nitrogen atom like this compound, determining the pKa of its conjugate acid is crucial for understanding its ionization state at different physiological pH values.

Methodology (Potentiometric Titration):

  • Solution Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the base has been protonated.

Biological Context and Pathway Visualization

This compound and its derivatives are recognized as potent inhibitors of glycosidases. These enzymes play a crucial role in the post-translational modification of proteins, specifically in the N-linked glycosylation pathway.

N-Linked Glycosylation Pathway and Inhibition

N-linked glycosylation is a fundamental process that occurs in the endoplasmic reticulum and Golgi apparatus, where a pre-assembled oligosaccharide is attached to asparagine residues of nascent proteins. This process is critical for proper protein folding, stability, and function. Glucosidase I is an enzyme that trims the terminal glucose residues from the oligosaccharide precursor, a key step in the maturation of the glycoprotein.

This compound, as a structural mimic of monosaccharides, can act as a competitive inhibitor of glucosidase I. By binding to the active site of the enzyme, it prevents the trimming of glucose residues, leading to the accumulation of improperly folded glycoproteins. This disruption can have significant downstream effects, including antiviral and anticancer activities.

The following diagram illustrates the initial steps of the N-linked glycosylation pathway and the point of inhibition by this compound.

N_Linked_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum Lumen Dol_P Dolichol-P LLO_intermediate Lipid-Linked Oligosaccharide (Glc3Man9GlcNAc2-PP-Dol) Dol_P->LLO_intermediate Oligosaccharide Assembly OST Oligosaccharyl- transferanse LLO_intermediate->OST Protein Nascent Polypeptide Protein->OST Glycoprotein_untrimmed Glycoprotein (untrimmed) Glucosidase_I Glucosidase I Glycoprotein_untrimmed->Glucosidase_I Glycoprotein_trimmed Glycoprotein (trimmed for further processing) OST->Glycoprotein_untrimmed Glycan Transfer Glucosidase_I->Glycoprotein_trimmed Glucose Trimming Inhibitor This compound Inhibitor->Glucosidase_I Inhibition

N-Linked Glycosylation Pathway Inhibition by this compound.

Conclusion

This compound is a valuable chiral building block with significant potential in the development of therapeutic agents, particularly as a glycosidase inhibitor. This guide has provided a summary of its core physicochemical properties, detailed methodologies for their experimental determination, and a visual representation of its mechanism of action within the N-linked glycosylation pathway. Further research to obtain experimental data for properties such as pKa and solubility in various solvents will be crucial for its continued development and application in pharmaceutical sciences.

References

A Technical Guide to Pyrrolidine-Containing Bioactive Molecules: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules, including natural products, pharmaceuticals, and agrochemicals.[1][2][3][4] Its unique structural and physicochemical properties, such as its ability to form hydrogen bonds, its stereochemical complexity, and its role as a versatile synthetic building block, have made it a privileged motif in drug discovery.[1][2] This in-depth technical guide provides a comprehensive literature review of recent advancements in the field of pyrrolidine-containing bioactive molecules, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Core Concepts: The Significance of the Pyrrolidine Scaffold

The pyrrolidine nucleus is a cornerstone in medicinal chemistry due to several key features:

  • Stereochemical Diversity: The potential for multiple stereocenters on the pyrrolidine ring allows for the creation of a wide array of stereoisomers, each with potentially unique biological activities.[2]

  • Hydrogen Bonding Capacity: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating crucial interactions with biological targets.

  • Structural Rigidity and Flexibility: The non-planar, puckered nature of the pyrrolidine ring can impart a degree of conformational rigidity to a molecule, which can be advantageous for target binding. At the same time, the ring possesses a degree of flexibility, allowing it to adopt different conformations.

  • Synthetic Tractability: A multitude of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, making it an accessible scaffold for medicinal chemists.[1]

This guide will delve into specific classes of bioactive pyrrolidine-containing molecules, providing detailed experimental protocols for their synthesis and biological evaluation, summarizing their quantitative activity data, and illustrating their mechanisms of action through signaling pathway diagrams.

Experimental Workflows: A Roadmap to Bioactive Pyrrolidine Discovery

The discovery and development of novel pyrrolidine-based therapeutic agents typically follow a structured workflow. This process begins with the design and synthesis of a library of compounds, followed by a cascade of in vitro and in vivo biological assays to identify and characterize lead candidates.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Design of Pyrrolidine Analogs s2 Chemical Synthesis (e.g., 1,3-Dipolar Cycloaddition) s1->s2 s3 Purification & Characterization (NMR, MS, HPLC) s2->s3 iv1 Primary Screening (e.g., Enzyme Inhibition Assay) s3->iv1 Compound Library iv2 Secondary Screening (e.g., Cell-Based Assays) iv1->iv2 iv3 Mechanism of Action Studies iv2->iv3 inv1 Animal Model of Disease iv3->inv1 Lead Candidates inv2 Pharmacokinetic Studies (ADME) inv1->inv2 inv3 Toxicity Studies inv2->inv3 Preclinical Development Preclinical Development inv3->Preclinical Development

A generalized workflow for the discovery of bioactive pyrrolidine molecules.

I. Spiropyrrolidine Oxindoles: Potent Anticancer and Antimicrobial Agents

Spiropyrrolidine oxindoles are a prominent class of heterocyclic compounds characterized by a pyrrolidine ring spiro-fused to an oxindole core. This structural motif is found in several natural products and has been extensively explored for its therapeutic potential, particularly in oncology and infectious diseases.[5][6][7][8][9][10][11][12][13]

A. Synthesis: The 1,3-Dipolar Cycloaddition Reaction

A cornerstone of spiropyrrolidine oxindole synthesis is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[5][6][9][10] The azomethine ylide is typically generated in situ from the condensation of an isatin derivative with an α-amino acid, such as sarcosine or L-proline.

Detailed Experimental Protocol: Synthesis of Spiropyrrolidine Oxindoles

This protocol describes a general one-pot, three-component reaction for the synthesis of spiropyrrolidine oxindoles.

Materials:

  • Isatin (or substituted isatin) (1.0 eq)

  • Sarcosine (or L-proline) (1.2 eq)

  • Dipolarophile (e.g., an α,β-unsaturated ketone or ester) (1.0 eq)

  • Methanol (or other suitable solvent)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 eq), sarcosine (1.2 eq), and the dipolarophile (1.0 eq) in methanol.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired spiropyrrolidine oxindole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Biological Activity and Quantitative Data

Spiropyrrolidine oxindoles have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. The following tables summarize some of the reported quantitative data for these compounds.

Table 1: Anticancer Activity of Spiropyrrolidine Oxindoles

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1 HeLa70[13]
4 HeLa, Vero< 20[13]
5f A549< 22.35[12]
5i MCF-71.496[14]
5l MCF-71.831[14]

Table 2: Antifungal Activity of Spiro[pyrrolidine-3,3'-quinoline]-2,2'-dione Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference
5b Candida albicans4 - 32[15]
5f Candida albicans4 - 32[15]
5i Candida albicans4 - 32[15]
5j Candida albicans4 - 32[15]
8f Candida albicans4 - 32[15]
8i Candida albicans4 - 32[15]
8m Candida albicans4 - 32[15]
8n Candida albicans4 - 32[15]
8o Candida albicans4 - 32[15]

Table 3: Antibacterial Activity of Pyrrolidine-Thiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
51a Bacillus cereus21.70 ± 0.36[4]
51a Staphylococcus aureus30.53 ± 0.42[4]
C. Mechanism of Action: Targeting the MDM2-p53 Interaction

A significant number of spiropyrrolidine oxindoles exert their anticancer effects by inhibiting the interaction between the Murine Double Minute 2 (MDM2) protein and the p53 tumor suppressor.[16] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By blocking this interaction, these compounds stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

mdm2_p53_pathway cluster_pathway MDM2-p53 Signaling Pathway p53 p53 degradation Proteasomal Degradation p53->degradation Targeted for apoptosis Apoptosis p53->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest Induces mdm2 MDM2 mdm2->p53 Binds and Ubiquitinates spiro Spiropyrrolidine Oxindole spiro->mdm2 Inhibits

Inhibition of the MDM2-p53 interaction by spiropyrrolidine oxindoles.

Experimental Protocol: HTRF MDM2 Binding Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used method to screen for inhibitors of the MDM2-p53 interaction.[17][18]

Materials:

  • GST-tagged human MDM2 protein

  • MI-1061 Red Ligand (a fluorescently labeled p53-mimicking peptide)

  • Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

  • Test compounds (spiropyrrolidine oxindoles)

  • Assay buffer

  • 384-well low volume white plate

  • HTRF-compatible plate reader

Procedure:

  • Dispense test compounds or standards into the wells of the 384-well plate.

  • Add the GST-tagged MDM2 protein to each well.

  • Add a pre-mixed solution of the anti-GST Europium cryptate antibody and the MI-1061 Red Ligand.

  • Incubate the plate at room temperature for the recommended time.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (typically 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the HTRF ratio and determine the percent inhibition for each test compound. The IC₅₀ value can then be calculated from a dose-response curve.

II. Pyrrolidine-based DPP-IV Inhibitors: A New Frontier in Diabetes Treatment

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[19] Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon levels, making it an attractive therapeutic target for type 2 diabetes. Several pyrrolidine-based molecules have been developed as potent and selective DPP-IV inhibitors.[19][20][21][22][23]

A. Synthesis of Pyrrolidine-based DPP-IV Inhibitors

The synthesis of these inhibitors often involves the coupling of a substituted pyrrolidine core with various heterocyclic or aromatic moieties.

Detailed Experimental Protocol: Synthesis of a Prolyl-fluoropyrrolidine Derivative

This protocol outlines a representative synthesis of a prolyl-fluoropyrrolidine-based DPP-IV inhibitor.

Materials:

  • Boc-L-proline

  • 4-Fluoropyrrolidine hydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Coupling Reaction: To a solution of Boc-L-proline (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture for 10 minutes at room temperature. Add 4-fluoropyrrolidine hydrochloride (1.0 eq) and continue stirring at room temperature overnight.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain the Boc-protected intermediate.

  • De-protection: Dissolve the Boc-protected intermediate in a mixture of TFA and DCM (1:1) and stir at room temperature for 1-2 hours.

  • Final Product: Remove the solvent under reduced pressure to obtain the final prolyl-fluoropyrrolidine derivative as a TFA salt. Further purification can be performed by recrystallization or preparative HPLC if necessary.

B. Biological Activity and Quantitative Data

The efficacy of pyrrolidine-based DPP-IV inhibitors is determined by their IC₅₀ values.

Table 4: DPP-IV Inhibitory Activity of Pyrrolidine Derivatives

Compound IDDPP-IV IC₅₀ (µM)Reference
Compound 2 N/A (superimposable pose to lead)[19]
Compound 9 0.83[22]
Compound 10 0.43[22]
Compound 17a 0.017[20]
Compound 23d 11.32 ± 1.59[3][4]
C. DPP-IV Inhibition and GLP-1 Signaling

DPP-IV inhibitors enhance the downstream signaling of GLP-1 by preventing its degradation. This leads to a cascade of events in pancreatic β-cells, ultimately resulting in increased insulin secretion.

dppiv_glp1_pathway cluster_pathway DPP-IV Inhibition and GLP-1 Signaling glp1 Active GLP-1 inactive_glp1 Inactive GLP-1 glp1->inactive_glp1 glp1r GLP-1 Receptor (Pancreatic β-cell) glp1->glp1r Binds to dppiv DPP-IV dppiv->glp1 Degrades pyrrolidine_inhibitor Pyrrolidine-based Inhibitor pyrrolidine_inhibitor->dppiv Inhibits ac Adenylate Cyclase glp1r->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates insulin Insulin Secretion pka->insulin Promotes

Mechanism of action of pyrrolidine-based DPP-IV inhibitors.

Experimental Protocol: Fluorometric DPP-IV Inhibition Assay

This assay measures the inhibition of DPP-IV activity using a fluorogenic substrate.[24][25][26]

Materials:

  • Human recombinant DPP-IV enzyme

  • Gly-Pro-AMC (7-amino-4-methylcoumarin) substrate

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (pyrrolidine derivatives)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the 96-well plate, add the assay buffer, the test compound solution, and the DPP-IV enzyme solution. Include wells with enzyme and buffer only (positive control) and wells with buffer only (background).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition for each test compound concentration and calculate the IC₅₀ value from the dose-response curve.

III. Pyrrolidine-Containing Anthelmintics and Antifungals

In addition to their applications in cancer and diabetes, pyrrolidine derivatives have shown significant promise as anthelmintic and antifungal agents.

A. Pyrrolidine Oxadiazoles as Anthelmintics

Pyrrolidine-oxadiazole derivatives have been identified as potent anthelmintic agents against parasitic nematodes like Haemonchus contortus.[27][28]

Table 5: Anthelmintic Activity of Pyrrolidine-Oxadiazoles against H. contortus

Compound ActivityIC₅₀ (µM)Reference
Motility and development inhibition0.78 - 22.4[28]

Experimental Protocol: In Vitro Anthelmintic Assay against H. contortus

This protocol describes a larval motility and development assay.[29][30][31][32]

Materials:

  • Haemonchus contortus third-stage larvae (L3)

  • Larval Basal Medium (LBM)

  • 96-well microtiter plates

  • Test compounds

  • Microscope

Procedure:

  • Harvest and wash H. contortus L3 larvae.

  • In a 96-well plate, add a suspension of L3 larvae in LBM to each well.

  • Add serial dilutions of the test compounds to the wells. Include appropriate controls (medium only and a known anthelmintic).

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂.

  • After 72-96 hours, assess larval motility and development to the fourth larval stage (L4) under an inverted microscope.

  • The IC₅₀ is determined as the concentration of the compound that inhibits motility or development by 50% compared to the control.

B. Pyrrolidine Derivatives as Antifungal Agents

Various pyrrolidine-containing scaffolds have demonstrated activity against pathogenic fungi, such as Candida albicans.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

  • Candida albicans strain

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Test compounds

  • Spectrophotometer

Procedure:

  • Prepare a standardized inoculum of C. albicans.

  • In a 96-well plate, prepare serial twofold dilutions of the test compounds in RPMI-1640 medium.

  • Inoculate each well with the fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control.

IV. Emerging Targets: GPX4 Inhibition and Ferroptosis

Recent research has highlighted the role of certain pyrrolidine derivatives as inhibitors of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, a form of iron-dependent programmed cell death.[33][34][35][36] GPX4 protects cells from lipid peroxidation, and its inhibition can induce ferroptosis, which is a promising therapeutic strategy for certain cancers.

A. Pyrrolidine-based GPX4 Inhibitors

Experimental Protocol: In Vitro GPX4 Enzyme Inhibition Assay

This assay measures the direct inhibition of GPX4 enzymatic activity.[34][36][37]

Materials:

  • Recombinant human GPX4 enzyme

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Lipid hydroperoxide substrate (e.g., cumene hydroperoxide)

  • Assay buffer

  • 96-well UV-transparent plate

  • Plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, GSH, GR, and NADPH.

  • Add the test compounds at various concentrations to the wells of the 96-well plate.

  • Add the GPX4 enzyme to the wells and pre-incubate.

  • Initiate the reaction by adding the lipid hydroperoxide substrate.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH.

  • Calculate the rate of NADPH consumption and determine the percent inhibition of GPX4 activity for each compound concentration to calculate the IC₅₀.

B. GPX4 Inhibition and Ferroptosis Signaling Pathway

gpx4_ferroptosis_pathway cluster_pathway GPX4 Inhibition and Ferroptosis gpx4 GPX4 gssg GSSG gpx4->gssg lipid_alcohols Lipid Alcohols (L-OH) gpx4->lipid_alcohols Reduces pyrrolidine_inhibitor Pyrrolidine-based Inhibitor pyrrolidine_inhibitor->gpx4 Inhibits gsh GSH gsh->gpx4 lipid_peroxides Lipid Peroxides (L-OOH) lipid_peroxides->gpx4 ferroptosis Ferroptosis lipid_peroxides->ferroptosis Induces

The role of GPX4 in preventing ferroptosis and its inhibition by pyrrolidine derivatives.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile platform in the design and development of novel bioactive molecules. The synthetic accessibility of this ring system, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of recent advancements in the field, with a focus on practical experimental protocols, quantitative biological data, and the elucidation of key signaling pathways. It is anticipated that the information presented herein will serve as a valuable resource for researchers and scientists working to unlock the full therapeutic potential of pyrrolidine-containing compounds. Further exploration of this privileged scaffold will undoubtedly lead to the discovery of new and improved therapeutic agents for a wide range of human diseases.

References

Methodological & Application

Synthesis and Evaluation of N-Substituted (3R,4R)-Pyrrolidine-3,4-diols as Glycosidase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of N-substituted (3R,4R)-pyrrolidine-3,4-diols as potent inhibitors of glycosidase enzymes. These compounds are of significant interest in drug discovery due to their potential therapeutic applications in various diseases, including diabetes, viral infections, and cancer.

Introduction

Glycosidases are a class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their crucial roles in various biological processes make them attractive targets for therapeutic intervention. Pyrrolidine-based iminosugars, particularly N-substituted (3R,4R)-pyrrolidine-3,4-diols, have emerged as a promising class of glycosidase inhibitors. The stereochemistry of the pyrrolidine core and the nature of the N-substituent are critical for determining their inhibitory potency and selectivity against different glycosidases. This document outlines the synthetic strategies for preparing these compounds and the protocols for assessing their inhibitory activity.

Synthesis of (3R,4R)-Pyrrolidine-3,4-diol Core and N-Substituted Analogs

The synthesis of N-substituted (3R,4R)-pyrrolidine-3,4-diols typically involves a multi-step process starting from a chiral precursor, most commonly (-)-D-tartaric acid. The general synthetic workflow involves the formation of the pyrrolidine ring, followed by the introduction of various substituents on the nitrogen atom.

Synthesis of the this compound Backbone

A common synthetic route starting from D-tartaric acid is outlined below. This procedure involves the formation of a cyclic sulfate and subsequent ring-opening and cyclization steps.

Experimental Protocol:

  • Step 1: Synthesis of Diethyl (2R,3R)-2,3-O-isopropylidenetartrate: D-tartaric acid is first converted to its diethyl ester, followed by protection of the diol as an isopropylidene acetal.

  • Step 2: Reduction to (2R,3R)-2,3-O-isopropylidene-1,4-butanediol: The diethyl ester is reduced to the corresponding diol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Step 3: Mesylation of the Primary Hydroxyl Groups: The primary hydroxyl groups are converted to mesylates using methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et₃N) in a solvent such as dichloromethane (DCM).

  • Step 4: Cyclization with a Primary Amine: The dimesylate is reacted with a primary amine (e.g., benzylamine) to form the N-substituted pyrrolidine ring via a double nucleophilic substitution.

  • Step 5: Deprotection: The isopropylidene and N-benzyl protecting groups are removed to yield the this compound core. The isopropylidene group is typically removed under acidic conditions, and the N-benzyl group can be removed by catalytic hydrogenation.

N-Substitution of the this compound Core

The introduction of various N-substituents is a key step in creating a library of potential glycosidase inhibitors. This is typically achieved through N-alkylation or reductive amination.

Experimental Protocol for N-Alkylation:

  • Dissolution: Dissolve the this compound (1 equivalent) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, alkyl iodide; 1.1-1.5 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Glycosidase Inhibition Assays

To evaluate the inhibitory potential of the synthesized N-substituted (3R,4R)-pyrrolidine-3,4-diols, a panel of glycosidase enzymes should be used. The following are general protocols for α-mannosidase and α-fucosidase inhibition assays, which can be adapted for other glycosidases.

α-Mannosidase Inhibition Assay

This assay is based on the cleavage of a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM), by α-mannosidase, which releases p-nitrophenol. The amount of p-nitrophenol produced is proportional to the enzyme activity and can be quantified spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

    • Enzyme Solution: Prepare a stock solution of α-mannosidase (from Jack Bean) in the assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl-α-D-mannopyranoside in the assay buffer.

    • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃).

    • Test Compounds: Prepare stock solutions of the synthesized pyrrolidine derivatives in a suitable solvent (e.g., DMSO) and dilute to various concentrations with the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test compound solution (or buffer for control) to each well.

    • Add 40 µL of the enzyme solution to each well and pre-incubate for 10-15 minutes at 37 °C.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37 °C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding 100 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-L-Fucosidase Inhibition Assay

Similar to the α-mannosidase assay, this protocol uses a p-nitrophenyl-based substrate to measure enzyme activity.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium Acetate, pH 5.5.

    • Enzyme Solution: Prepare a stock solution of α-L-fucosidase in the assay buffer.

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl-α-L-fucopyranoside in the assay buffer.

    • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃).

    • Test Compounds: Prepare stock solutions and dilutions as described for the α-mannosidase assay.

  • Assay Procedure (96-well plate format):

    • Follow the same steps as for the α-mannosidase assay, adjusting the buffer pH and potentially the incubation time as needed for optimal α-L-fucosidase activity.

  • Data Analysis:

    • Measure the absorbance at 405 nm and calculate the percentage of inhibition and IC₅₀ values as described above.

Data Presentation

The inhibitory activities of the synthesized N-substituted (3R,4R)-pyrrolidine-3,4-diols should be summarized in a clear and structured table to facilitate comparison.

Table 1: Glycosidase Inhibitory Activity of N-Substituted (3R,4R)-Pyrrolidine-3,4-diols

Compound IDN-Substituent (R)α-Mannosidase IC₅₀ (µM)[1]α-L-Fucosidase Kᵢ (µM)[2]α-Galactosidase Kᵢ (µM)[2]β-Glucosidase Kᵢ (µM)[2]α-D-Amyloglucosidase (% inh. at 1 mM)[1]
10g -CH₂CH₂NH₂Potent Inhibition----
9k -CH₂CH₂NHBn----Modest Inhibition
9l -CH₂CH₂NHCH₂-p-Ph-C₆H₄----Modest Inhibition
9m -CH₂CH₂NHCH₂-p-Cl-C₆H₄----Modest Inhibition
(2R,3R,4S)-derivative 2-(benzylamino)methylGood Inhibition----
12g 2-[2-[(4-phenyl)phenylamino]ethyl] (2S,3R,4S)102 (mixed)6.5 (competitive)5 (mixed)--
ent-12a 2-[2-(phenylamino)ethyl] (2R,3S,4R)---13-40 (competitive)-
ent-12b 2-[2-(benzylamino)ethyl] (2R,3S,4R)---13-40 (competitive)-

Note: Data is compiled from various sources and stereoisomers are indicated where specified in the source. "-" indicates data not available.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for N-substituted (3R,4R)-pyrrolidine-3,4-diols starting from D-tartaric acid.

Synthesis_Workflow D_tartaric_acid D-Tartaric Acid diethyl_tartrate Diethyl Tartrate D_tartaric_acid->diethyl_tartrate Esterification protected_diol Protected Diol ((2R,3R)-2,3-O-isopropylidene) diethyl_tartrate->protected_diol Protection (acetal) butanediol 1,4-Butanediol Derivative protected_diol->butanediol Reduction dimesylate Dimesylate Intermediate butanediol->dimesylate Mesylation pyrrolidine_core This compound Backbone dimesylate->pyrrolidine_core Cyclization & Deprotection N_substituted_product N-Substituted This compound pyrrolidine_core->N_substituted_product N-Alkylation / Reductive Amination

Caption: General synthetic scheme for N-substituted (3R,4R)-pyrrolidine-3,4-diols.

Glycosidase Inhibition Assay Workflow

This diagram outlines the key steps in the colorimetric glycosidase inhibition assay.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Inhibitor Test Compound (Inhibitor) Preincubation 1. Pre-incubation (Enzyme + Inhibitor) Inhibitor->Preincubation Enzyme Glycosidase Enzyme Enzyme->Preincubation Substrate Chromogenic Substrate Reaction_start 2. Add Substrate (Start Reaction) Substrate->Reaction_start Preincubation->Reaction_start Incubation 3. Incubation (e.g., 37°C) Reaction_start->Incubation Reaction_stop 4. Add Stop Solution Incubation->Reaction_stop Measurement Measure Absorbance (e.g., 405 nm) Reaction_stop->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC₅₀ Calculation->IC50

Caption: Workflow for the in vitro glycosidase inhibition assay.

Logical Relationship of Structure and Activity

The inhibitory activity of these compounds is dependent on their structural features, which allow them to mimic the transition state of the natural substrate in the enzyme's active site.

SAR_Logic Pyrrolidine_Core This compound Core Stereochemistry Binding_Affinity Binding Affinity & Specificity Pyrrolidine_Core->Binding_Affinity N_Substituent Nature of N-Substituent (Size, Polarity, H-bonding) N_Substituent->Binding_Affinity Enzyme_Active_Site Glycosidase Active Site (Shape & Residues) Enzyme_Active_Site->Binding_Affinity Inhibitory_Potency Glycosidase Inhibitory Potency (IC₅₀ / Kᵢ) Binding_Affinity->Inhibitory_Potency

Caption: Key structural determinants of glycosidase inhibitory activity.

References

Application Notes and Protocols: (3R,4R)-Pyrrolidine-3,4-diol as a Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R,4R)-Pyrrolidine-3,4-diol is a versatile chiral building block prized in organic synthesis for its rigid, stereochemically defined scaffold. Its inherent chirality and the presence of reactive hydroxyl and amino functionalities make it an invaluable starting material for the synthesis of a wide range of biologically active molecules, particularly in the development of antiviral and anticancer agents. These application notes provide an overview of its utility, focusing on the synthesis of influenza neuraminidase inhibitors and analogues of the protein kinase C (PKC) inhibitor, Balanol. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and development.

Key Applications

The strategic placement of hydroxyl groups in a trans configuration on the pyrrolidine ring allows for diastereoselective functionalization, making this compound a powerful tool for controlling the stereochemistry of target molecules.

  • Influenza Neuraminidase Inhibitors: The pyrrolidine scaffold can mimic the oxonium ion transition state of sialic acid, the natural substrate for the influenza neuraminidase enzyme. This enzyme is crucial for the release of new viral particles from infected cells.[1][2][3] By functionalizing the pyrrolidine ring with appropriate side chains, potent and selective inhibitors of neuraminidase can be developed, disrupting the viral replication cycle.

  • Balanol Analogues: Balanol is a natural product that exhibits potent inhibition of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways.[4] Hyperactivation of PKC has been implicated in diseases such as cancer. The pyrrolidine-3,4-diol core can serve as a mimic of the azepane ring in Balanol, allowing for the synthesis of analogues with potentially improved pharmacokinetic properties and selectivity for different PKC isozymes.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of key intermediates for neuraminidase inhibitors and Balanol analogues.

Note: While direct experimental protocols starting from this compound are not extensively reported, the following procedures are adapted from syntheses of structurally related pyrrolidine derivatives and serve as a practical guide. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of a Diamino-Pyrrolidine Intermediate for Neuraminidase Inhibitors

This protocol outlines a plausible pathway for the conversion of this compound to a key diamino-pyrrolidine intermediate, a common core structure in many neuraminidase inhibitors. The synthesis involves protection of the nitrogen, conversion of the diol to a diazide, and subsequent reduction.

Step 1: N-Protection of this compound

  • To a solution of this compound (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium bicarbonate (2.5 eq).

  • Slowly add a solution of benzyl chloroformate (Cbz-Cl, 1.1 eq) in dioxane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC. Upon completion, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Cbz-(3R,4R)-pyrrolidine-3,4-diol.

Step 2: Di-mesylation of N-Cbz-(3R,4R)-pyrrolidine-3,4-diol

  • Dissolve the N-protected diol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Add methanesulfonyl chloride (2.2 eq) dropwise.

  • Stir the reaction at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the dimesylate, which is often used in the next step without further purification.

Step 3: Azide Formation

  • Dissolve the dimesylate (1.0 eq) in anhydrous DMF.

  • Add sodium azide (3.0 eq) and heat the mixture to 80 °C.

  • Stir for 24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude diazide by column chromatography.

Step 4: Reduction to Diamine

  • Dissolve the diazide (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the desired diamino-pyrrolidine intermediate.

Protocol 2: Synthesis of a Hydroxymethyl-Pyrrolidine Intermediate for Balanol Analogues

This protocol describes the synthesis of a (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol derivative, a potential precursor for Balanol analogues, adapted from a reported large-scale synthesis of a similar compound.[5]

Step 1: Asymmetric 1,3-Dipolar Cycloaddition

  • To a solution of (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam (dipolarophile, 1.0 eq) in anhydrous dichloromethane at 0 °C, add N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (ylide precursor, 1.2 eq).

  • Add trifluoroacetic acid (0.1 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 24 hours.

  • Quench the reaction with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. The resulting diastereomers can often be separated by crystallization.

Step 2: Reductive Cleavage of the Chiral Auxiliary and Ester

  • To a suspension of lithium aluminum hydride (LAH, 3.0 eq) in anhydrous THF at 0 °C, add a solution of the purified cycloadduct (1.0 eq) in THF dropwise.

  • Stir the mixture at room temperature for 6 hours.

  • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

  • Filter the resulting solid and wash with THF.

  • Concentrate the filtrate to obtain the crude N-benzyl-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol.

Step 3: N-Debenzylation

  • Dissolve the N-benzyl pyrrolidine (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature for 24 hours.

  • Filter through Celite and concentrate to yield (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol.

Quantitative Data

The following tables summarize typical yields and diastereoselectivities observed in reactions involving the synthesis and functionalization of pyrrolidine-3,4-diol derivatives. Note that specific results will vary depending on the exact substrates and reaction conditions.

Table 1: Synthesis of Pyrrolidine-3,4-diol Precursors

Starting MaterialReactionProductYield (%)Diastereomeric Ratio (dr)Reference
N-protected (2S)-3,4-dehydroproline methyl esterDihydroxylation with OsO4(2S,3R,4S)-3,4-dihydroxyproline derivative>85>85:15[6]
Fumaric acid methyl ester1,3-Dipolar CycloadditionRacemic trans-pyrrolidine-3,4-dicarboxylate--[5]
(E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultamAsymmetric 1,3-Dipolar Cycloaddition(3R,4R)-pyrrolidine derivative51 (overall)>95:5[5]

Table 2: Functionalization of Pyrrolidine Derivatives

SubstrateReactionProductYield (%)DiastereoselectivityReference
N-Acyl pyrrolinePalladium-catalyzed hydroarylation3-Aryl pyrrolidine60-90Not Applicable[7]
Chiral oximeCu-catalyzed C-H aminationChiral pyrrolineup to 95up to >20:1 dr, 99% ee[8]
Chiral homoallylic alcoholCarboxylation/BromocyclizationChiral syn-1,3-diol derivativeup to 91>19:1 dr[9]

Visualizing the Biological Context

To understand the significance of the molecules synthesized from this compound, it is crucial to visualize their biological targets and the pathways they modulate.

Influenza Virus Replication Cycle and the Role of Neuraminidase

The influenza virus replication cycle involves several stages, with neuraminidase playing a critical role in the final release of progeny virions. Inhibitors designed from this compound target this final step.

G cluster_cell Host Cell Entry 1. Entry via Endocytosis Uncoating 2. Uncoating (vRNA release) Entry->Uncoating Replication 3. Replication & Transcription (in Nucleus) Uncoating->Replication Translation 4. Translation of Viral Proteins Replication->Translation Assembly 5. Assembly of New Virions Translation->Assembly Budding 6. Budding Assembly->Budding Release 7. Release of Progeny Virions Budding->Release Virus Influenza Virus Release->Virus Infects new cells Virus->Entry NeuraminidaseInhibitor Neuraminidase Inhibitor (e.g., from this compound) NeuraminidaseInhibitor->Release Inhibits

Caption: Influenza Virus Replication Cycle and Neuraminidase Inhibition.

Protein Kinase C (PKC) Signaling Pathway

Balanol and its analogues inhibit Protein Kinase C (PKC), a key enzyme in signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_Protein G Protein GPCR->G_Protein PLC PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG G_Protein->PLC ER Endoplasmic Reticulum IP3->ER binds PKC Protein Kinase C (PKC) DAG->PKC activates Substrate Substrate Proteins PKC->Substrate Ca Ca2+ Ca->PKC activates (conventional PKCs) ER->Ca releases PhosphorylatedSubstrate Phosphorylated Substrate Proteins Substrate->PhosphorylatedSubstrate phosphorylates CellularResponse Cellular Response (Proliferation, etc.) PhosphorylatedSubstrate->CellularResponse BalanolAnalogue Balanol Analogue (from this compound) BalanolAnalogue->PKC Inhibits

Caption: Protein Kinase C (PKC) Signaling Pathway and Inhibition.

Conclusion

This compound is a powerful and versatile chiral building block for the synthesis of complex and biologically active molecules. Its well-defined stereochemistry provides a rigid scaffold for the diastereoselective introduction of various functional groups, making it particularly valuable in the development of targeted therapeutics such as influenza neuraminidase inhibitors and Protein Kinase C modulators. The protocols and data presented here serve as a guide for researchers to harness the synthetic potential of this important chiral intermediate.

References

Application Notes and Protocols for the Stereoselective Synthesis of Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the stereoselective synthesis of substituted pyrrolidines, a critical scaffold in numerous pharmaceuticals and biologically active compounds. The following methods have been selected for their high efficiency, stereocontrol, and broad applicability.

Protocol 1: Iridium-Catalyzed Diastereoselective [3+2] Cycloaddition of Azomethine Ylides

This protocol describes a highly diastereoselective synthesis of polysubstituted pyrrolidines through an iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, followed by a [3+2] dipolar cycloaddition with electron-deficient alkenes.[1][2][3][4][5] This method is notable for its mild reaction conditions and the ability to generate complex pyrrolidine structures in a single step.

Experimental Protocol

General Procedure for the Iridium-Catalyzed [3+2] Cycloaddition:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the tertiary amide substrate (0.2 mmol, 1.0 equiv), the dipolarophile (e.g., N-enoyl oxazolidinone, 0.3 mmol, 1.5 equiv), and Vaska's complex [IrCl(CO)(PPh₃)₂] (0.002 mmol, 1 mol%).

  • Add anhydrous and degassed toluene (1.0 mL) to dissolve the reactants.

  • To the resulting solution, add 1,1,3,3-tetramethyldisiloxane (TMDS) (0.4 mmol, 2.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted pyrrolidine.

Table 1: Substrate Scope and Diastereoselectivity for the Iridium-Catalyzed [3+2] Cycloaddition [4]

EntryAmide SubstrateDipolarophileProductYield (%)d.r.
1N-benzyl-N-(methoxycarbonylmethyl)benzamideN-cinnamoyl-2-oxazolidinone85>20:1
2N-methyl-N-(methoxycarbonylmethyl)benzamideN-crotonoyl-2-oxazolidinone78>20:1
3N-benzyl-N-(cyanomethyl)benzamideMethyl acrylate9215:1
4N-benzyl-N-(methoxycarbonylmethyl)-4-chlorobenzamideN-phenylmaleimide88>20:1

Yields are for the isolated product after chromatography. Diastereomeric ratio (d.r.) was determined by ¹H NMR analysis of the crude reaction mixture.

Logical Workflow

iridium_workflow sub Substrates: - Tertiary Amide - Dipolarophile reac Reaction Conditions: Room Temperature, 16h sub->reac cat Catalyst: Vaska's Complex (1 mol%) cat->reac red Reductant: TMDS (2 equiv) red->reac solv Solvent: Toluene solv->reac work Workup: Concentration reac->work pur Purification: Flash Chromatography work->pur prod Product: Substituted Pyrrolidine pur->prod copper_stereocontrol cluster_catalyst Chiral Catalyst Formation cluster_cycle Catalytic Cycle Cu Cu(I) Precursor ActiveCat Chiral Cu(I) Complex Cu->ActiveCat Ligand Chiral Ligand ((S)-DTBM-segphos) Ligand->ActiveCat Coordination Coordination to Chiral Cu(I) Complex ActiveCat->Coordination YlidePre Azomethine Ylide Precursor (Imino Ester) YlidePre->Coordination Dipolarophile Fluorinated Styrene Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition YlideFormation Azomethine Ylide Formation Coordination->YlideFormation YlideFormation->Cycloaddition ProductRelease Product Release Cycloaddition->ProductRelease ProductRelease->ActiveCat Catalyst Regeneration Product Enantioenriched Pyrrolidine ProductRelease->Product michael_mechanism Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine Catalyst Chiral Pyrrolidine Organocatalyst Catalyst->Enamine TransitionState Stereodetermining Transition State Enamine->TransitionState Nitroolefin Nitroolefin Nitroolefin->TransitionState MichaelAdduct Michael Adduct (Iminium Ion) TransitionState->MichaelAdduct Hydrolysis Hydrolysis MichaelAdduct->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Enantioenriched γ-Nitroaldehyde Hydrolysis->Product

References

Application Notes: (3R,4R)-Pyrrolidine-3,4-diol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral pyrrolidines are among the most powerful and versatile scaffolds in the field of asymmetric catalysis.[1] Since the advent of organocatalysis, these heterocyclic structures have gained a prominent role, promoting a wide range of chemical transformations in an enantioselective and environmentally conscious manner, often avoiding the need for heavy metals.[1][2] The rigid five-membered ring structure allows for a well-defined chiral environment, enabling high levels of stereocontrol in catalytic processes.[3] (3R,4R)-Pyrrolidine-3,4-diol, often derived from D-(-)-tartaric acid, is a valuable chiral building block for the synthesis of more complex organocatalysts.[4] The diol functionality provides key stereocenters and serves as a handle for further functionalization, allowing for the fine-tuning of the catalyst's steric and electronic properties to suit specific asymmetric reactions. These derivatives have proven highly effective in key carbon-carbon bond-forming reactions, including aldol and Michael additions.

This document provides an overview of the applications of this compound derivatives in asymmetric catalysis, with detailed protocols and performance data for key reactions.

Application in Asymmetric Aldol Reactions

Derivatives of this compound have been successfully employed as highly efficient organocatalysts in asymmetric aldol reactions. The mechanism typically proceeds through the formation of a reactive enamine intermediate, a common pathway for pyrrolidine-based catalysts.[5] By incorporating bulky silyl protecting groups onto the diol moiety, a highly effective chiral pocket is created, leading to excellent stereoselectivity.

A prominent example is the use of (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid in the aldol condensation of cyclohexanone with p-nitrobenzaldehyde.[5][6] This reaction serves as a benchmark for catalyst performance, consistently delivering high yields and stereoselectivities.

Data Presentation: Catalyst Performance in Aldol Reaction

The following table summarizes the performance of a this compound derivative in the model aldol reaction.

CatalystReactantsYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)Reference
(2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acidCyclohexanone + p-Nitrobenzaldehyde8625:1>99[6],[5]
Experimental Protocol: Asymmetric Aldol Condensation

This protocol is adapted from the literature for the organocatalytic aldol reaction between cyclohexanone and p-nitrobenzaldehyde.[5][6]

Materials:

  • (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid (Catalyst)

  • Cyclohexanone

  • p-Nitrobenzaldehyde

  • Anhydrous solvent (e.g., CHCl₃ or DMSO)

  • Standard quenching and extraction reagents (e.g., aq. NH₄Cl, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-nitrobenzaldehyde (1.0 mmol) in the chosen solvent (4 mL), add cyclohexanone (10.0 mmol).

  • Add the catalyst (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature for the required duration (typically 24-48 hours), monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous phase with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.[6]

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral column (e.g., OD-H column with a hexane/isopropanol mobile phase).[5][6]

Visualization: Catalytic Cycle of the Aldol Reaction

The diagram below illustrates the generally accepted enamine catalytic cycle for pyrrolidine-catalyzed aldol reactions.

Aldol_Cycle cluster_cycle Enamine Catalytic Cycle cluster_reactants Reactants & Product Catalyst Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Iminium Iminium Ion Adduct Enamine->Iminium + Aldehyde Product_Bound Product-Iminium Complex Iminium->Product_Bound C-C Bond Formation Product_Bound->Catalyst + H₂O - Aldol Product Aldol_Product Aldol Product Product_Bound->Aldol_Product Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Aldehyde->Iminium

Caption: Proposed enamine cycle for the pyrrolidine-catalyzed aldol reaction.

Application in Asymmetric Michael Additions

The pyrrolidine scaffold is also central to the design of bifunctional organocatalysts for asymmetric Michael additions.[7] These catalysts typically combine the nucleophile-activating amine with a hydrogen-bond donor group (like a thiourea or another diol) to activate the electrophile simultaneously. By derivatizing this compound, new catalysts can be synthesized for the highly stereoselective addition of carbonyl compounds to electrophiles like nitroolefins.[7][8]

Data Presentation: Catalyst Performance in Michael Addition

The following table presents representative data for a novel pyrrolidine-based bifunctional organocatalyst in the Michael addition of various aldehydes and ketones to nitrostyrene.

Catalyst TypeNucleophileElectrophileYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)Reference
Pyrrolidine-ThioureaPropanalβ-Nitrostyrene9898:297[7]
Pyrrolidine-ThioureaCyclohexanoneβ-Nitrostyrene9998:299[7]
(S)-N-Tritylpyrrolidine-2-carboxamideDiethyl MalonateChalcone9560:4092[2]
Experimental Protocol: Asymmetric Michael Addition

This general protocol is for the asymmetric Michael addition of a carbonyl compound to a nitroolefin catalyzed by a pyrrolidine-based bifunctional organocatalyst.[7]

Materials:

  • Bifunctional pyrrolidine-based organocatalyst (e.g., pyrrolidine-thiourea)

  • Aldehyde or Ketone (Nucleophile)

  • Nitroolefin (Electrophile, e.g., β-nitrostyrene)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Standard workup and purification reagents

Procedure:

  • In a reaction vial, dissolve the nitroolefin (0.25 mmol) and the catalyst (0.025 mmol, 10 mol%) in the anhydrous solvent (0.5 mL).

  • Cool the mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).

  • Add the carbonyl compound (0.5 mmol) to the mixture.

  • Stir the reaction for the specified time (typically 12-72 hours) until TLC indicates the consumption of the limiting reagent.

  • Remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis, respectively.

Visualization: Experimental Workflow

The following diagram outlines a typical workflow for developing and applying a new this compound-derived catalyst.

Workflow cluster_synthesis Catalyst Development cluster_optimization Reaction Optimization cluster_analysis Product Analysis Start D-(-)-Tartaric Acid Pdiol This compound Scaffold Synthesis Start->Pdiol Func Functionalization (e.g., add H-bond donor) Pdiol->Func Cat Final Bifunctional Catalyst Func->Cat Reaction Asymmetric Reaction Cat->Reaction Screen Screen Solvents, Temp., & Catalyst Loading Scope Substrate Scope Evaluation Screen->Scope Reaction->Screen Purify Purification (Column Chromatography) Reaction->Purify Analysis Stereoselectivity Analysis (NMR, Chiral HPLC) Purify->Analysis

Caption: Workflow from catalyst synthesis to reaction and analysis.

References

experimental procedure for synthesizing pyrrolidine derivatives with anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of pyrrolidine derivatives with demonstrated anticancer activity, focusing on the promising class of spiro[pyrrolidine-3,3'-oxindoles]. Additionally, it outlines the protocol for evaluating their cytotoxic effects against cancer cell lines and illustrates the key synthetic pathway and a proposed mechanism of action.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, spiro[pyrrolidine-3,3'-oxindole] derivatives have emerged as a particularly interesting class of anticancer agents.[2] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines through multiple mechanisms, including the modulation of the p53-MDM2 pathway and induction of caspase-mediated apoptosis.[3][4] This guide offers a practical approach to the synthesis and evaluation of these potent molecules.

Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

The synthesis of spiro[pyrrolidine-3,3'-oxindoles] is often achieved through a highly efficient multicomponent 1,3-dipolar cycloaddition reaction.[5] This approach allows for the construction of complex molecular architectures in a single step from readily available starting materials.

Experimental Protocol: One-Pot Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives

This protocol is adapted from the synthesis of mesitylene-based spirooxindoles.[5]

Materials:

  • Isatin or substituted isatins

  • Sarcosine (N-methylglycine)

  • Aryl or heteroaryl chalcones (dipolarophiles)

  • Methanol (MeOH)

  • Stirring apparatus

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup with silica gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1.0 mmol) and sarcosine (1.0 mmol) in methanol (20 mL).

  • Azomethine Ylide Generation: Stir the mixture at room temperature for 10 minutes to facilitate the formation of the azomethine ylide precursor.

  • Cycloaddition: Add the desired chalcone (1.0 mmol) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials. If further purification is required, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Characterization: The structure and purity of the synthesized spiro[pyrrolidine-3,3'-oxindole] derivatives can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow

Synthetic_Workflow Isatin Isatin Reflux Reflux Isatin->Reflux Sarcosine Sarcosine Sarcosine->Reflux Chalcone Chalcone Chalcone->Reflux Methanol Methanol Methanol->Reflux Workup Filtration & Washing Reflux->Workup Purification Column Chromatography Workup->Purification Product Spiro[pyrrolidine-3,3'-oxindole] Purification->Product

Caption: Synthetic workflow for the one-pot synthesis of spiro[pyrrolidine-3,3'-oxindoles].

Anticancer Activity Evaluation

The cytotoxic potential of the synthesized pyrrolidine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized pyrrolidine derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary

The anticancer activities of a series of synthesized spirooxindole pyrrolidine/pyrrolizidine analogs against the A549 human lung cancer cell line are summarized below.[6]

CompoundIC₅₀ (µM) against A549 Cells
4a 8.52
4b 7.31
4e 6.89
4g 9.15
5c 5.21
5e 3.48
5f 1.20
Cisplatin 10.24

Proposed Mechanism of Anticancer Activity

Spirooxindole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic pathway.[7] This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.

Signaling Pathway of Apoptosis Induction

Apoptosis_Pathway cluster_0 Spirooxindole Derivative Spirooxindole Spiro[pyrrolidine-3,3'-oxindole] p53 p53 (Upregulation) Spirooxindole->p53 Induces Bcl2 Bcl-2 (Downregulation) Spirooxindole->Bcl2 Inhibits Bax Bax (Upregulation) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Activation) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by spiro[pyrrolidine-3,3'-oxindole] derivatives.

References

Enzymatic Synthesis of Chiral Pyrrolidines via Intramolecular C-H Amination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyrrolidines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2][3][4] Traditional chemical syntheses of these structures often require multi-step procedures and the use of expensive, toxic heavy-metal catalysts. Biocatalysis offers a compelling green alternative, leveraging the exquisite selectivity of enzymes to forge complex chiral molecules under mild conditions.[5][6][7][8] This application note details an innovative enzymatic platform for the synthesis of chiral pyrrolidines via an intramolecular C(sp³)–H amination reaction. This "new-to-nature" reaction is catalyzed by engineered cytochrome P450 enzymes, which utilize organic azides as precursors to generate reactive nitrene intermediates that are subsequently inserted into C-H bonds.[1][2][3]

The protocols outlined below are based on the directed evolution of a cytochrome P411 enzyme, a variant of cytochrome P450 with a serine residue coordinating the heme iron.[1][2][3] Specifically, the variant P411-PYS-5149 has been shown to effectively catalyze the intramolecular C(sp³)–H amination of alkyl azides to produce chiral pyrrolidine derivatives with high efficiency and enantioselectivity.[1][2][3] This technology provides a direct and atom-economical route to valuable chiral building blocks from simple, readily available azide precursors.

Principle of the Reaction

The core of this methodology is an enzyme-catalyzed intramolecular C-H bond functionalization. The engineered cytochrome P411 enzyme accepts an alkyl azide substrate. In the enzyme's active site, the azide is converted into a highly reactive iron-nitrene intermediate. This intermediate then undergoes an intramolecular insertion into a C(sp³)–H bond, forming the new C-N bond and closing the five-membered pyrrolidine ring. The chirality of the enzyme's active site dictates the stereochemistry of the newly formed chiral center, leading to an enantioenriched product.

Experimental Workflow

The overall process, from enzyme preparation to product analysis, follows a streamlined workflow. This involves expressing the engineered P411 enzyme in a suitable host (e.g., E. coli), preparing cell lysate or purified enzyme, running the biocatalytic reaction with the azide substrate under anaerobic conditions, and finally, extracting and analyzing the chiral pyrrolidine product.

G cluster_prep Enzyme Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Product Analysis A Transformation of E. coli with P411 Variant Plasmid B Protein Expression (e.g., IPTG induction) A->B C Cell Lysis & Preparation of Cell-Free Extract B->C D Reaction Setup: - P411 Enzyme - Azide Substrate - Buffer, Co-solvents C->D E Establish Anaerobic Conditions (e.g., in a glovebox) D->E F Initiate Reaction with Reducing Agent (e.g., Sodium Dithionite) E->F G Incubation (Controlled Temperature & Time) F->G H Reaction Quenching & Product Extraction G->H I Analysis: - Yield (GC/HPLC) - Enantiomeric Ratio (Chiral GC/HPLC) H->I

Caption: General experimental workflow for enzymatic pyrrolidine synthesis.

Catalytic Performance of P411-PYS-5149

The engineered P411-PYS-5149 variant demonstrates good to excellent performance across a range of substrates. The following table summarizes the yield and enantiomeric ratio (e.r.) for the synthesis of various substituted pyrrolidines.

Substrate (Alkyl Azide)Product (Pyrrolidine)Yield (%)[1]Enantiomeric Ratio (e.r.)[1]
4-Phenylbutyl azide2-Phenylpyrrolidine7491:9
4-(4-Methoxyphenyl)butyl azide2-(4-Methoxyphenyl)pyrrolidine6592:8
4-(4-Chlorophenyl)butyl azide2-(4-Chlorophenyl)pyrrolidine7090:10
4-Cyclohexylbutyl azide2-Cyclohexylpyrrolidine5893:7
5-Methylhexyl azide2,2-Dimethylpyrrolidine45N/A

Detailed Experimental Protocols

Protocol 1: Expression and Preparation of P411-PYS-5149 Cell-Free Extract
  • Transformation: Transform chemically competent E. coli cells (e.g., strain C41(DE3)) with the plasmid encoding the P411-PYS-5149 variant. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the antibiotic. Grow overnight at 37°C with shaking.

  • Large-Scale Expression: Inoculate 1 L of Terrific Broth (TB) medium, supplemented with the antibiotic, with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 25°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Supplement the culture with 5-aminolevulinic acid (0.5 mM) as a heme precursor.

  • Incubation: Continue to incubate the culture at 25°C for 20-24 hours with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0). Lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 30 minutes at 4°C to pellet cell debris. The resulting supernatant is the cell-free extract containing the P411 enzyme. The enzyme concentration can be estimated using a CO-difference spectrum assay.

Protocol 2: General Procedure for Enzymatic C-H Amination

Note: This reaction is oxygen-sensitive and must be performed under anaerobic conditions (e.g., inside an anaerobic glovebox).

  • Reaction Vial Preparation: To a 2 mL glass vial, add the cell-free extract containing the P411-PYS-5149 enzyme (final concentration typically 1-2 µM).

  • Substrate Addition: Add the alkyl azide substrate (e.g., 4-phenylbutyl azide) from a stock solution in a minimal amount of a water-miscible co-solvent like DMSO (final concentration of DMSO should be ≤ 5% v/v). A typical substrate concentration is 5-10 mM.

  • Anaerobic Incubation: Seal the vial and allow it to equilibrate in the anaerobic atmosphere for 10-15 minutes.

  • Reaction Initiation: Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium dithionite, to a final concentration of 5-10 mM.

  • Reaction Progress: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with gentle shaking for 12-24 hours.

  • Quenching and Extraction: Quench the reaction by adding an equal volume of ethyl acetate. Add an internal standard for quantitative analysis (e.g., naphthalene). Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge the vial to separate the organic and aqueous phases.

  • Sample Preparation for Analysis: Carefully transfer the organic layer to a new vial. Dry the organic phase over anhydrous sodium sulfate. The sample is now ready for analysis.

Protocol 3: Product Analysis
  • Yield Determination: Analyze the extracted sample by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a standard achiral column. Calculate the yield based on the peak area of the product relative to the internal standard.

  • Enantiomeric Excess Determination: Determine the enantiomeric ratio (e.r.) of the chiral pyrrolidine product using chiral GC or chiral HPLC. Compare the retention times of the product enantiomers with authentic racemic or enantiopure standards if available. The absolute configuration of the major enantiomer produced by P411-PYS-5149 from 4-phenylbutyl azide has been determined to be (R).[1]

Proposed Catalytic Cycle

The enzymatic C-H amination is proposed to proceed through a catalytic cycle involving a reactive iron-nitrene intermediate. The directed evolution process has tailored the enzyme's active site to favor this pathway and control the stereochemical outcome.

G Fe3 P411-Fe(III) (Resting State) Fe2 P411-Fe(II) Fe3->Fe2 Reduction N3_complex P411-Fe(II)-N3R Fe2->N3_complex Substrate Binding Nitrene P411-[Fe=NR] N3_complex->Nitrene N2 Elimination N2 N2 Product_complex P411-Fe(III)-Product Nitrene->Product_complex Intramolecular C-H Insertion Product_complex->Fe3 Product Release Product Pyrrolidine Substrate R-N3 Reducer e-

Caption: Proposed catalytic cycle for P411-catalyzed C-H amination.

Conclusion and Outlook

The use of engineered cytochrome P450 enzymes, such as P411-PYS-5149, for the intramolecular C-H amination of alkyl azides presents a powerful and sustainable method for synthesizing valuable chiral pyrrolidines.[1][2][3] The mild reaction conditions, high selectivity, and use of a readily available biological catalyst are significant advantages over traditional chemical methods. This biocatalytic platform is amenable to further protein engineering to expand the substrate scope and enhance catalytic efficiency, paving the way for its application in the discovery and development of new pharmaceuticals.[9][10][11]

References

Application Notes and Protocols for the Preparation of Pyrrolidine Derivatives as α-L-Fucosidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies and biological evaluation protocols for pyrrolidine derivatives that act as inhibitors of α-L-fucosidase. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.

Introduction to α-L-Fucosidase and its Inhibitors

α-L-Fucosidase is a glycoside hydrolase enzyme that catalyzes the removal of terminal α-L-fucosyl residues from oligosaccharide chains of glycoproteins and glycolipids.[1] The aberrant activity of this enzyme is implicated in various pathological conditions, including cancer, inflammation, and lysosomal storage disorders.[1][2] Therefore, the development of potent and selective α-L-fucosidase inhibitors is a promising therapeutic strategy. Pyrrolidine-based iminosugars are a prominent class of glycosidase inhibitors, with several derivatives demonstrating high potency against α-L-fucosidase.[3][4]

Synthetic Strategies for Pyrrolidine-Based α-L-Fucosidase Inhibitors

Several synthetic routes have been developed to access diverse pyrrolidine scaffolds. Key strategies often involve the use of chiral starting materials, such as sugars or amino acids, to ensure the desired stereochemistry, which is crucial for potent enzymatic inhibition.

Two effective strategies for the stereoselective synthesis of 3,4-dihydroxypyrrolidine derivatives are highlighted below, both starting from readily available sugars like D-mannose, D-ribose, and L-fucose.[3][4] These methods allow for the introduction of various substituents, including aromatic moieties, which have been shown to significantly enhance inhibitory potency.[3][4]

Logical Workflow for Synthesis and Evaluation

synthesis_workflow cluster_synthesis Synthesis of Pyrrolidine Derivatives cluster_evaluation Biological Evaluation start Chiral Starting Material (e.g., D-Mannose, L-Fucose) strategy1 Strategy 1: Organometallic Addition & Nucleophilic Displacement start->strategy1 strategy2 Strategy 2: Conjugate Addition of Ammonia start->strategy2 intermediates Key Pyrrolidine Intermediates strategy1->intermediates strategy2->intermediates diversification Chemical Diversification (e.g., introduction of aromatic moieties) intermediates->diversification final_compounds Final Pyrrolidine Derivatives diversification->final_compounds enzyme_assay α-L-Fucosidase Inhibition Assay final_compounds->enzyme_assay Screening data_analysis Determination of IC50/Ki values enzyme_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

Caption: General workflow for the synthesis and biological evaluation of pyrrolidine-based α-L-fucosidase inhibitors.

Experimental Protocols

General Experimental Conditions

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents are typically used as received from commercial suppliers without further purification. Analytical thin-layer chromatography (TLC) is performed on silica gel plates, and visualization is achieved using UV light and/or appropriate staining solutions. Column chromatography for purification is carried out using silica gel. Nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) are recorded on a spectrometer at a specified frequency, and chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak. Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compounds.

Protocol 1: Synthesis of a 3,4-Dihydroxypyrrolidine Derivative via Organometallic Addition and Nucleophilic Displacement[4]

This protocol describes a synthetic route starting from D-mannose.

Step 1: Preparation of an Aldehyde Intermediate from D-Mannose A detailed, multi-step procedure is employed to convert D-mannose into a suitable aldehyde intermediate. This typically involves protection of hydroxyl groups, oxidative cleavage, and other functional group manipulations.

Step 2: Organometallic Addition to the Aldehyde

  • Dissolve the aldehyde intermediate in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a solution of an organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) dropwise.

  • Stir the reaction mixture at the low temperature for a specified time until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Mesylation and Azide Displacement

  • Dissolve the alcohol obtained from the previous step in dichloromethane (DCM).

  • Add triethylamine and methanesulfonyl chloride (MsCl) at 0 °C.

  • Stir the reaction until completion.

  • Work up the reaction and purify the resulting mesylate.

  • Dissolve the mesylate in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃) and heat the mixture.

  • After the reaction is complete, perform an aqueous work-up and extract the azide product.

Step 4: Reduction and Cyclization to the Pyrrolidine Ring

  • Reduce the azide to an amine using a suitable reducing agent (e.g., H₂ with a palladium catalyst or lithium aluminum hydride).

  • The resulting amino alcohol can then undergo intramolecular cyclization to form the pyrrolidine ring, which may require specific reaction conditions.

Step 5: Deprotection

  • Remove any protecting groups using appropriate deprotection conditions (e.g., acid hydrolysis for acetonides).

  • Purify the final 3,4-dihydroxypyrrolidine derivative by column chromatography or recrystallization.

Protocol 2: Synthesis of a 3,4-Dihydroxypyrrolidine Derivative via Conjugate Addition of Ammonia[4]

This protocol outlines a synthetic pathway that can be initiated from various sugars.

Step 1: Preparation of an α,β-Unsaturated Ester

  • Convert the starting sugar into a hemiacetal.

  • Perform a Wittig reaction on the hemiacetal using a phosphonium ylide (e.g., Ph₃P=CHCO₂Et) in a suitable solvent like toluene at reflux to yield the α,β-unsaturated ester.[4]

Step 2: Mesylation of a Hydroxyl Group

  • Selectively mesylate a hydroxyl group of the unsaturated ester using methanesulfonyl chloride in the presence of a base like pyridine.[4]

Step 3: Conjugate Addition and Cyclization

  • Treat the mesylated unsaturated ester with a solution of ammonia in a solvent such as ethanol.[4] This step facilitates a conjugate addition of ammonia followed by an intramolecular nucleophilic substitution to form the pyrrolidine ring.

Step 4: Further Functional Group Manipulations and Deprotection

  • The ester group on the pyrrolidine ring can be further modified (e.g., reduced or converted to an amide).

  • Remove any protecting groups to yield the final dihydroxypyrrolidine inhibitor.

Protocol 3: α-L-Fucosidase Inhibition Assay

This protocol is used to determine the inhibitory activity of the synthesized pyrrolidine derivatives.

Materials:

  • α-L-Fucosidase from a commercial source (e.g., bovine kidney or bacterial).

  • p-Nitrophenyl-α-L-fucopyranoside (pNFP) as the substrate.

  • Assay buffer (e.g., citrate-phosphate buffer at an optimal pH for the enzyme).

  • Synthesized pyrrolidine inhibitors at various concentrations.

  • Stop solution (e.g., a basic solution like sodium carbonate).

  • 96-well microplate reader.

Procedure:

  • Prepare a series of dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor solution (or buffer for the control), and the α-L-fucosidase enzyme solution.

  • Pre-incubate the mixture at a constant temperature (e.g., 37 °C) for a specified time.

  • Initiate the enzymatic reaction by adding the substrate solution (pNFP).

  • Incubate the reaction for a defined period during which the reaction is linear.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

  • For potent inhibitors, determine the inhibition constant (Kᵢ) using Dixon or Lineweaver-Burk plots.

Quantitative Data Summary

The inhibitory activities of representative pyrrolidine derivatives against α-L-fucosidase are summarized in the table below. The data highlights the significant impact of the stereochemistry and the nature of the substituents on the inhibitory potency.

Compound IDStructureSource Organism of α-L-FucosidaseKᵢ (nM)Reference
18a 2-((1-Adamantyl)aminomethyl)-pyrrolidine-3,4-diolBovine Kidney80[5]
20b 2-((Biphenyl-4-yl)aminomethyl)-pyrrolidine-3,4-diolBovine Kidney40[5]

Signaling Pathways Involving α-L-Fucosidase

α-L-Fucosidase (FUCA) plays a significant role in cancer progression by modulating the fucosylation of cell surface glycoproteins, which in turn affects critical signaling pathways.[1][2] Inhibition of FUCA can restore normal fucosylation levels and thereby interfere with tumor-promoting signals.

FUCA1 and EGFR Signaling

FUCA1, a p53 target gene, can hydrolyze fucose residues on the Epidermal Growth Factor Receptor (EGFR), thereby influencing its activation.[1][6] Dysregulation of FUCA1 can lead to aberrant EGFR signaling, promoting cell proliferation, survival, and migration in cancer.

egfr_signaling cluster_membrane Cell Membrane EGFR EGFR Fucosylated_EGFR Fucosylated EGFR (Active) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Fucosylated_EGFR->Downstream_Signaling activates FUCA1 α-L-Fucosidase 1 (FUCA1) FUCA1->Fucosylated_EGFR defucosylates (inactivates) p53 p53 p53->FUCA1 activates Pyrrolidine_Inhibitor Pyrrolidine Inhibitor Pyrrolidine_Inhibitor->FUCA1 inhibits Cancer_Progression Cancer Progression (Proliferation, Survival, Migration) Downstream_Signaling->Cancer_Progression promotes

Caption: Role of FUCA1 in the regulation of EGFR signaling and its inhibition by pyrrolidine derivatives.

FUCA and Cell-Extracellular Matrix (ECM) Interactions

FUCA1 can also modulate the interaction between cancer cells and the extracellular matrix (ECM) by removing fucose residues from cell surface glycoproteins.[2] This can lead to decreased cell adhesion and invasion.

ecm_interaction cluster_cell Cancer Cell Cell_Surface_Glycoproteins Fucosylated Cell Surface Glycoproteins ECM Extracellular Matrix (ECM) (Fibronectin, Laminin, Collagen) Cell_Surface_Glycoproteins->ECM promotes adhesion Cell_Adhesion_Invasion Cell Adhesion & Invasion ECM->Cell_Adhesion_Invasion facilitates FUCA1 α-L-Fucosidase 1 (FUCA1) FUCA1->Cell_Surface_Glycoproteins defucosylates (reduces adhesion) Pyrrolidine_Inhibitor Pyrrolidine Inhibitor Pyrrolidine_Inhibitor->FUCA1 inhibits

Caption: Modulation of cell-ECM interaction by FUCA1 and the effect of its inhibition.

Conclusion

The synthetic methodologies and protocols detailed in these application notes provide a solid foundation for the preparation and evaluation of novel pyrrolidine-based α-L-fucosidase inhibitors. The structure-activity relationship data and the understanding of the relevant signaling pathways will aid in the rational design of more potent and selective drug candidates for the treatment of diseases associated with aberrant α-L-fucosidase activity.

References

Pyrrolidine Derivatives: A Cornerstone in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the design of potent antiviral agents. Its unique conformational flexibility and ability to engage in various non-covalent interactions have made it a critical component in the development of drugs targeting a range of viral pathogens, including influenza virus, Hepatitis C virus (HCV), and SARS-CoV-2. This document provides a detailed overview of the role of pyrrolidine derivatives in antiviral synthesis, complete with quantitative data, experimental protocols, and visual diagrams to guide researchers in this dynamic field.

Pyrrolidine Derivatives as Neuraminidase Inhibitors for Influenza

Influenza virus neuraminidase (NA) is a crucial enzyme that facilitates the release of newly formed virus particles from infected host cells, making it a prime target for antiviral therapy.[1][2] Pyrrolidine-based compounds have been successfully developed as potent NA inhibitors.

Quantitative Data: Anti-Influenza Activity

The inhibitory activity of various pyrrolidine derivatives against influenza neuraminidase is typically quantified by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound IDTarget Virus StrainIC50 (µM)Reference
A-192558 Influenza A0.2[3]
Influenza B8[3]
Compound 6e Influenza A (H3N2)1.56[4]
Compound 9c Influenza A (H3N2)2.71[4]
Compound 9e Influenza A (H3N2)1.87[4]
Compound 9f Influenza A (H3N2)2.15[4]
Compound 10e Influenza A (H3N2)1.78[4]
Oseltamivir Influenza A (H3N2)1.06[4]
Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol outlines a common method to assess the inhibitory activity of pyrrolidine derivatives against influenza neuraminidase.[2]

Materials:

  • Test compounds (pyrrolidine derivatives)

  • Recombinant influenza neuraminidase

  • MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate

  • Assay buffer (e.g., 2x MES buffer with CaCl2)

  • Stop solution (e.g., ethanol and NaOH)

  • 96-well black, flat-bottom plates

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of each compound dilution. Include wells with buffer only as a negative control.

  • Add 50 µL of diluted neuraminidase enzyme to all wells except for the background control wells.

  • Incubate the plate at room temperature for 45 minutes to allow for inhibitor binding.

  • Add 50 µL of 300 µM MUNANA substrate to all wells.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 100 µL of the stop solution.

  • Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway: Influenza Virus Replication and Neuraminidase Inhibition

Influenza_Lifecycle Influenza_Virus Influenza Virus Virus_Attachment Virus_Attachment Influenza_Virus->Virus_Attachment Progeny_Viruses Progeny Viruses Pyrrolidine_Inhibitor Pyrrolidine-based Neuraminidase Inhibitor Release Release Pyrrolidine_Inhibitor->Release Inhibits Neuraminidase Release->Progeny_Viruses

Pyrrolidine Derivatives as Protease Inhibitors for HCV and SARS-CoV-2

Viral proteases are essential for the life cycle of many viruses, as they are responsible for cleaving large polyproteins into functional viral proteins. Pyrrolidine derivatives have been instrumental in the design of potent inhibitors for both HCV and SARS-CoV-2 proteases.

HCV NS3/4A and NS5A Inhibitors

The HCV non-structural proteins NS3/4A (a serine protease) and NS5A (a phosphoprotein essential for replication) are key targets for direct-acting antivirals.[4][5]

  • Grazoprevir , an NS3/4A protease inhibitor, contains a substituted pyrrolidine core.[6][7]

  • Ombitasvir , an NS5A inhibitor, also features a central pyrrolidine scaffold.[8]

SARS-CoV-2 Main Protease (Mpro) Inhibitors

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a cysteine protease vital for viral replication.[9][10] Novel pyrrolidine derivatives have been identified as inhibitors of Mpro.[11][12]

Quantitative Data: Anti-Protease Activity
CompoundTargetVirusIC50 / EC50 (µM)Reference
Grazoprevir NS3/4A ProteaseHCV0.007 (IC50, Genotype 1a)[13]
0.004 (IC50, Genotype 1b)[13]
Ombitasvir NS5AHCV0.00000082 - 0.0000193 (EC50, Genotypes 1-5)[14]
Pyrrolidine Derivatives MproSARS-CoV-2Varies (EC50 values provided in patent)[11]
Experimental Protocol: Viral Protease Inhibition Assay (FRET-Based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to measure the activity of viral protease inhibitors.[15]

Materials:

  • Test compounds (pyrrolidine derivatives)

  • Recombinant viral protease (e.g., SARS-CoV-2 Mpro)

  • FRET substrate peptide (e.g., conjugated with a fluorophore and a quencher)

  • Assay buffer

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Dispense the compounds into a 384-well plate.

  • Add the purified viral protease to each well.

  • Incubate to allow for inhibitor binding.

  • Initiate the reaction by adding the FRET substrate.

  • Monitor the increase in fluorescence over time, which is proportional to the protease activity.

  • Calculate the rate of reaction for each compound concentration and determine the IC50 value.

Signaling Pathway: Viral Polyprotein Processing and Protease Inhibition

Protease_Inhibition Viral_Protease Viral Protease (e.g., HCV NS3/4A, SARS-CoV-2 Mpro) Cleavage Cleavage Viral_Protease->Cleavage Pyrrolidine_Inhibitor Pyrrolidine-based Protease Inhibitor Pyrrolidine_Inhibitor->Viral_Protease Inhibits Polyprotein Polyprotein Polyprotein->Viral_Protease

Synthesis of Pyrrolidine-Based Antiviral Agents

The synthesis of pyrrolidine-containing antiviral agents often starts from readily available chiral precursors like L-proline or L-hydroxyproline.[16] The synthetic routes are typically multi-step processes involving key reactions such as amide couplings, cross-coupling reactions, and cyclizations.

Experimental Workflow: General Synthesis of a Pyrrolidine Derivative

Synthesis_Workflow Start Starting Material (e.g., L-Hydroxyproline) Protection Protection of Functional Groups Start->Protection Modification Modification of Pyrrolidine Ring Protection->Modification Coupling Coupling with Side Chains Modification->Coupling Deprotection Deprotection Coupling->Deprotection Purification Purification (e.g., Chromatography) Deprotection->Purification Final_Product Final Pyrrolidine Antiviral Agent Purification->Final_Product

Detailed Protocol: Synthesis of a Pyrrolidine Neuraminidase Inhibitor Precursor (Illustrative Example)

The following is a representative, multi-step synthesis adapted from the literature for a key pyrrolidine intermediate.[16]

Step 1: Esterification of Boc-protected trans-4-hydroxy-L-proline

  • To a solution of Boc-protected trans-4-hydroxy-L-proline in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., 2-tert-butyl-1,3-diisopropylisourea).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the esterified product.

Step 2: Oxidation to the Ketoproline

  • Dissolve the esterified product from Step 1 in an appropriate solvent.

  • Add an oxidizing agent (e.g., TEMPO) and a co-oxidant.

  • Stir the reaction at the appropriate temperature until the starting material is consumed.

  • Purify the crude product by column chromatography to obtain the corresponding ketoproline.

Subsequent steps would involve further modifications, such as reductive amination, coupling with various side chains, and final deprotection to yield the active antiviral agent.

Conclusion

Pyrrolidine derivatives have proven to be an exceptionally fruitful area of research in the quest for novel antiviral therapies. Their structural features allow for the potent and selective inhibition of key viral enzymes. The synthetic strategies and assay protocols outlined in this document provide a foundation for researchers to build upon, facilitating the discovery and development of the next generation of pyrrolidine-based antiviral drugs. The continued exploration of this versatile scaffold holds significant promise for addressing current and future viral threats.

References

Application Notes and Protocols for Evaluating the Glycosidase Inhibitory Activity of Pyrrolidine Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the evaluation of pyrrolidine diols as potential glycosidase inhibitors. The methodologies outlined herein are essential for researchers in academia and the pharmaceutical industry engaged in the discovery and development of novel therapeutics, particularly for metabolic disorders such as type 2 diabetes.

Introduction

Glycosidases are a broad class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1] Pyrrolidine diols represent a promising class of compounds that can act as glycosidase inhibitors.[2][3] Their structural similarity to the natural substrates of these enzymes allows them to bind to the active site and modulate their activity. This document offers a comprehensive guide to the in vitro and in vivo evaluation of the glycosidase inhibitory potential of novel pyrrolidine diol derivatives.

In Vitro Glycosidase Inhibition Assays

A crucial first step in the evaluation of pyrrolidine diols is to determine their inhibitory activity against specific glycosidase enzymes in a controlled, cell-free environment. The most common enzymes targeted in the context of diabetes research are α-glucosidase and α-amylase.

α-Glucosidase Inhibition Assay

This assay is a widely used method to screen for potential α-glucosidase inhibitors.[4][5][6] The principle of this colorimetric assay is based on the hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase to produce p-nitrophenol, which can be quantified spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM sodium phosphate buffer (pH 6.8).

    • Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL.

    • Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 2.5 mM.

    • Test Compound: Prepare a stock solution of the pyrrolidine diol in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer to achieve a range of final concentrations for IC50 determination.

    • Positive Control: Acarbose can be used as a standard inhibitor.

    • Stopping Reagent: Prepare a 100 mM sodium carbonate (Na₂CO₃) solution.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations to the sample wells.

    • Add 10 µL of the buffer to the control wells and 10 µL of the positive control solution to their respective wells.

    • Add 25 µL of the α-glucosidase solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of the sodium carbonate solution to all wells.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (enzyme and substrate without inhibitor) and A_sample is the absorbance of the reaction with the test compound.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[4]

α-Amylase Inhibition Assay

α-Amylase is another key enzyme in carbohydrate digestion, responsible for the breakdown of starch into smaller oligosaccharides.[7][8]

Experimental Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 20 mM sodium phosphate buffer (pH 6.9) containing 6 mM sodium chloride.

    • Enzyme Solution: Dissolve porcine pancreatic α-amylase in the phosphate buffer to a final concentration of 0.5 mg/mL.

    • Substrate Solution: Prepare a 1% (w/v) starch solution in the phosphate buffer.

    • Test Compound: Prepare serial dilutions of the pyrrolidine diol in the phosphate buffer.

    • Positive Control: Acarbose can be used as a standard inhibitor.

    • Stopping and Colorimetric Reagent: Dinitrosalicylic acid (DNS) reagent.

  • Assay Procedure:

    • Add 10 µL of the test compound solution at various concentrations to test tubes.

    • Add 10 µL of the α-amylase solution and incubate at 25°C for 10 minutes.[7]

    • Add the starch solution to initiate the reaction and incubate for an additional 30 minutes at 25°C.[7]

    • Stop the reaction by adding the DNS reagent.

    • Heat the mixture in a boiling water bath for 5-10 minutes.[7]

    • Cool to room temperature and dilute with distilled water.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the α-glucosidase assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition Assays for Other Glycosidases

The inhibitory activity of pyrrolidine diols can also be evaluated against a panel of other glycosidases to determine their selectivity. These can include β-glucosidase, α-L-fucosidase, and α-mannosidase.[3][9] The general principle of these assays is similar, utilizing a specific p-nitrophenyl-glycoside substrate for each enzyme and measuring the release of p-nitrophenol.

Data Presentation: In Vitro Glycosidase Inhibitory Activity

The quantitative data from the in vitro assays should be summarized in a clear and structured table for easy comparison of the inhibitory potency of different pyrrolidine diol derivatives.

Compound IDα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)β-Glucosidase IC50 (µM)α-L-Fucosidase Ki (µM)α-Mannosidase Ki (µM)
Pyrrolidine Diol 1ValueValueValueValueValue
Pyrrolidine Diol 2ValueValueValueValueValue
..................
Acarbose (Control)ValueValueValueN/AN/A

In Vivo Evaluation of Glycosidase Inhibitory Activity

Following promising in vitro results, the efficacy of the pyrrolidine diols should be assessed in a living organism. Animal models of diabetes are commonly used for this purpose.

Streptozotocin (STZ)-Induced Diabetic Animal Model

Streptozotocin is a chemical that is toxic to the β-cells of the pancreas, and its administration can induce a diabetic state in rodents that mimics type 1 or type 2 diabetes, depending on the protocol.[10][11]

Experimental Protocol (General Outline):

  • Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

  • Induction of Diabetes:

    • For a model resembling type 2 diabetes, animals are often fed a high-fat diet for several weeks to induce insulin resistance, followed by a single low dose of STZ (e.g., 35-40 mg/kg, intraperitoneally) to induce partial β-cell dysfunction.[10]

    • Diabetes is confirmed by measuring fasting blood glucose levels.

  • Treatment:

    • Animals are randomized into groups: vehicle control, positive control (e.g., acarbose), and different doses of the test pyrrolidine diol.

    • The compounds are typically administered orally via gavage once daily for a specified period (e.g., 4-8 weeks).[10]

  • Monitoring and Endpoints:

    • Oral Starch or Sucrose Tolerance Test: After a period of treatment, an oral starch or sucrose load is administered, and blood glucose levels are measured at various time points to assess the compound's ability to blunt postprandial hyperglycemia.

    • Fasting Blood Glucose and HbA1c: Monitored throughout the study to assess long-term glycemic control.

    • Body Weight and Food/Water Intake: Recorded regularly.

    • Biochemical Analysis: At the end of the study, blood and tissues can be collected for analysis of insulin levels, lipid profiles, and histopathology of the pancreas and other organs.[10]

Drosophila melanogaster as an In Vivo Model

Drosophila melanogaster (the fruit fly) offers a rapid and cost-effective in vivo model for screening α-glucosidase inhibitors.[12]

Experimental Protocol (General Outline):

  • Fly Strain: Wild-type strains such as Oregon-R-C are used.

  • Induction of α-glucosidase activity: Flies are fed a high-sucrose diet to induce α-glucosidase activity.[12]

  • Treatment: The test compound is incorporated into the fly food at various concentrations.

  • α-Glucosidase Activity Assay: After the treatment period, α-glucosidase activity is measured in fly homogenates using the pNPG assay described earlier.

  • Data Analysis: The IC50 value for the inhibition of α-glucosidase activity in vivo can be calculated.[12]

Cell-Based Assays

Cell-based assays can provide insights into the cellular effects of the pyrrolidine diols, including their cytotoxicity and their ability to modulate glucose uptake.

Protocol: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxicity of the test compounds on a relevant cell line (e.g., Caco-2 for intestinal cells).[13]

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the pyrrolidine diol for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

Signaling Pathway of α-Glucosidase and α-Amylase Inhibition

Glycosidase_Inhibition_Pathway Dietary_Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Dietary_Carbohydrates->Oligosaccharides Hydrolysis Glucose Glucose Oligosaccharides->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Intestinal_Lumen Intestinal Lumen Brush_Border Brush Border Epithelium Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Reduced_Hyperglycemia Reduced Postprandial Hyperglycemia alpha_Amylase α-Amylase alpha_Amylase->Dietary_Carbohydrates alpha_Glucosidase α-Glucosidase alpha_Glucosidase->Oligosaccharides Pyrrolidine_Diols Pyrrolidine Diols (Inhibitor) Pyrrolidine_Diols->alpha_Amylase Pyrrolidine_Diols->alpha_Glucosidase

Caption: Mechanism of action of pyrrolidine diols as glycosidase inhibitors.

Experimental Workflow for In Vitro Glycosidase Inhibitor Screening

Experimental_Workflow start Start: Synthesized Pyrrolidine Diols primary_screen Primary Screening: α-Glucosidase Assay start->primary_screen secondary_screen Secondary Screening: α-Amylase Assay primary_screen->secondary_screen ic50 IC50 Determination secondary_screen->ic50 selectivity Selectivity Profiling: (β-Glucosidase, Fucosidase, etc.) ic50->selectivity data_analysis Data Analysis and SAR Studies selectivity->data_analysis hit_compounds Identification of Hit Compounds data_analysis->hit_compounds in_vivo In Vivo Studies hit_compounds->in_vivo end End: Lead Compound Identification in_vivo->end

Caption: Workflow for the in vitro screening of pyrrolidine diol glycosidase inhibitors.

References

The Pivotal Role of (3R,4R)-Pyrrolidine-3,4-diol in the Innovation of Potent Ghrelin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel therapeutics targeting metabolic and growth disorders, the ghrelin receptor stands out as a significant target. The development of potent and selective ghrelin receptor agonists is a key area of research for conditions like cachexia, sarcopenia, and growth hormone deficiencies. A promising scaffold that has emerged in the synthesis of such agonists is (3R,4R)-pyrrolidine-3,4-diol. This application note provides a comprehensive overview of its application, including detailed protocols for the synthesis and evaluation of derivative compounds, alongside critical data for researchers and drug development professionals.

The ghrelin receptor, a G protein-coupled receptor (GPCR) known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is activated by the endogenous ligand ghrelin. This activation triggers a cascade of signaling pathways, primarily through Gαq/11 and Gαi/o proteins, leading to physiological responses such as the stimulation of growth hormone release, increased appetite, and modulation of energy homeostasis.[1][2] The development of small molecule agonists that mimic the action of ghrelin offers significant therapeutic potential.

The this compound core provides a rigid and stereochemically defined scaffold, enabling the precise spatial orientation of pharmacophoric groups necessary for potent interaction with the ghrelin receptor. Its diol functionality offers versatile handles for synthetic modifications, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the in vitro potency of exemplary pyrrolidine-based ghrelin receptor full agonists, demonstrating the high efficacy achievable with this scaffold.

Compound IDScaffold TypeEC50 (nM)Emax (%)Target Cell LineReference
Compound 12 Pyrrolidine Derivative0.7993HEK293[3]
Compound 13 Piperidine Derivative0.7998HEK293[3]
Compound 14 Optimized Pyrrolidine0.4098HEK293[3]

Signaling Pathway and Experimental Workflow

Activation of the ghrelin receptor by a this compound-based agonist initiates a complex signaling cascade. The diagram below illustrates the primary pathway leading to the release of intracellular calcium, a key measure of receptor activation in functional assays.

Ghrelin_Signaling_Pathway Agonist This compound Derivative Agonist GHSR1a Ghrelin Receptor (GHS-R1a) Agonist->GHSR1a Binds to G_protein Gαq/11 Protein GHSR1a->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Growth Hormone Secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Ghrelin Receptor Signaling Pathway.

The general workflow for the development and testing of novel ghrelin receptor agonists based on the this compound scaffold is outlined below.

Experimental_Workflow cluster_synthesis Synthesis Phase cluster_screening Screening Phase cluster_optimization Optimization Phase Start Start with This compound Synthesis Chemical Synthesis & Functionalization Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Binding_Assay In Vitro Binding Assay (Determine Ki/IC50) Purification->Binding_Assay Functional_Assay In Vitro Functional Assay (Determine EC50 & Emax) Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox Properties) SAR->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo

Caption: Drug Development Workflow.

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative

This protocol provides a generalized approach for the functionalization of the this compound scaffold. Specific reagents and conditions will vary depending on the desired final compound.

Materials:

  • This compound

  • Appropriate protecting groups (e.g., Boc, Cbz)

  • Alkylating or acylating agents

  • Solvents (e.g., DCM, DMF, THF)

  • Bases (e.g., TEA, DIPEA)

  • Catalysts (as required)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Protection of Diol and Amine: Protect the hydroxyl and amine functionalities of the this compound scaffold using suitable protecting groups to ensure regioselective reactions in subsequent steps.

  • Functionalization: Introduce desired R-groups through alkylation, acylation, or other coupling reactions at the desired positions. This step is crucial for exploring the structure-activity relationship.

  • Deprotection: Remove the protecting groups under appropriate conditions to yield the final compound.

  • Purification: Purify the synthesized compound using column chromatography or preparative HPLC to achieve high purity.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: In Vitro Ghrelin Receptor Binding Assay

This competitive radioligand binding assay is used to determine the affinity (Ki) of the synthesized compounds for the ghrelin receptor.

Materials:

  • Cell membranes from a stable cell line expressing human GHS-R1a (e.g., HEK293 or CHO cells)

  • Radioligand: [¹²⁵I]-Ghrelin or a suitable alternative

  • Synthesized test compounds

  • Non-specific binding control: Unlabeled ghrelin at a high concentration (e.g., 1 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer for total binding wells, non-specific binding control for NSB wells, and serial dilutions of the test compound for competition wells.

  • Radioligand Addition: Add the radioligand to all wells at a concentration close to its Kd.

  • Reaction Initiation: Add the cell membrane preparation to each well to start the binding reaction.

  • Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 3: In Vitro Ghrelin Receptor Functional Assay (Calcium Mobilization)

This assay measures the ability of the synthesized compounds to activate the ghrelin receptor and stimulate an intracellular calcium response, determining their efficacy (EC50 and Emax).

Materials:

  • HEK293 or CHO cells stably expressing human GHS-R1a

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., HBSS)

  • Synthesized test compounds

  • Reference agonist (e.g., Ghrelin)

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the GHS-R1a expressing cells into the microplates and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Place the plate in the fluorescence plate reader. Inject serial dilutions of the test compounds or reference agonist into the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity over time to monitor changes in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the compound and fit the data using a sigmoidal dose-response curve to determine the EC50 and Emax values.

These protocols and data provide a foundational framework for the development of novel ghrelin receptor agonists utilizing the this compound scaffold. The versatility of this core structure, combined with robust screening assays, paves the way for the discovery of next-generation therapeutics for a range of metabolic and growth-related disorders.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Hydrophilic Pyrrolidine Diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of hydrophilic pyrrolidine diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique challenges of purifying these highly polar compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of hydrophilic pyrrolidine diols in a question-and-answer format.

Issue 1: My pyrrolidine diol does not retain on a C18 reversed-phase column and elutes in the void volume.

  • Question: Why is my highly polar compound not sticking to the C18 column? Answer: This is a common issue for hydrophilic molecules like pyrrolidine diols. Standard C18 columns use a nonpolar stationary phase that separates compounds based on hydrophobicity. Your polar analyte has minimal interaction with this phase and is carried through the column with the polar mobile phase, resulting in little to no retention.[1][2]

  • Question: What can I do to achieve retention on a reversed-phase system? Answer:

    • Use a Specialized "Aqueous" C18 Column: Consider using a C18Aq or equivalent column specifically designed for use with highly aqueous mobile phases.[1] These columns have a modified surface that prevents "phase collapse," a phenomenon where the C18 chains fold in on themselves in high water content, leading to a loss of retention.[1][3]

    • Increase the Aqueous Content of the Mobile Phase: While it may seem counterintuitive, for some moderately polar compounds, increasing the water content to nearly 100% can sometimes improve retention on aqueous-compatible columns.[3]

    • Consider an Alternative Technique: If retention is still poor, reversed-phase chromatography may not be the optimal method. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective alternative.[2][4]

Issue 2: My compound streaks badly or shows poor peak shape on a silica gel column.

  • Question: I'm using normal-phase chromatography with a silica column, but my peaks are broad and tailing. Why is this happening? Answer: The strong polar interactions between your hydrophilic pyrrolidine diol and the acidic silanol groups on the silica surface can lead to irreversible adsorption or slow desorption kinetics, resulting in poor peak shape (tailing or streaking).[5][6] The basic nature of the pyrrolidine nitrogen can particularly lead to strong interactions with acidic silica.

  • Question: How can I improve the peak shape on a normal-phase system? Answer:

    • Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, such as ammonium hydroxide (e.g., 0.1-2%) or triethylamine, into your eluent can help to saturate the acidic sites on the silica gel, leading to more symmetrical peaks.[5]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like a diol or amino column.[1][5][6]

    • Switch to HILIC Mode: Running your silica, diol, or amino column under HILIC conditions (high organic solvent content in the mobile phase) can provide better retention and peak shape for highly polar compounds.[2][4]

Issue 3: I am struggling to separate diastereomers (e.g., cis/trans isomers) of my pyrrolidine diol.

  • Question: My TLC shows two spots, but they are very close together. How can I improve the separation? Answer: The separation of diastereomers with similar polarities is a significant challenge.[6]

    • Optimize Your Eluent System: Systematically screen different solvent systems for your column chromatography. Small changes in solvent composition can sometimes lead to significant improvements in selectivity.[6]

    • Reduce Column Loading: Overloading the column can cause band broadening and loss of resolution. A general guideline is to use a silica-to-sample ratio of at least 30:1.[6]

    • Consider a Different Chromatographic Mode: HILIC can sometimes offer different selectivity for isomers compared to normal-phase chromatography.

Issue 4: My compound is highly water-soluble, making extraction and sample preparation difficult.

  • Question: How can I efficiently extract my hydrophilic pyrrolidine diol from an aqueous reaction mixture? Answer: Due to their high water solubility, extraction with common nonpolar organic solvents is often inefficient.[6]

    • Use More Polar Extraction Solvents: Try using more polar solvents like ethyl acetate, n-butanol, or a mixture of chloroform and isopropanol.

    • Perform Multiple Extractions: Repeated extractions will improve the recovery of your compound.

    • Continuous Liquid-Liquid Extraction: For very water-soluble compounds, continuous liquid-liquid extraction can be a highly effective, albeit more complex, method.

    • "Salting Out": Adding a saturated solution of a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic compound, potentially improving extraction efficiency into an organic phase.

Frequently Asked Questions (FAQs)

  • Q1: What is HILIC, and why is it recommended for pyrrolidine diols? A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (e.g., silica, diol, or amine-bonded silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a low concentration of an aqueous solvent.[2][4] It is particularly well-suited for separating very polar compounds like pyrrolidine diols that are poorly retained in reversed-phase chromatography.[2][7] The separation mechanism in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[7]

  • Q2: Can I use my standard silica gel column for HILIC? A2: Yes, a standard silica gel column can be used in HILIC mode.[1] However, dedicated HILIC columns with diol or amide functional groups often provide better reproducibility and performance.

  • Q3: My pyrrolidine diol doesn't have a UV chromophore. What detection method should I use? A3: For compounds that are not UV-active, several alternative detection methods can be employed:

    • Mass Spectrometry (MS): This is a powerful and sensitive technique that can be coupled with liquid chromatography (LC-MS).[4]

    • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is suitable for non-volatile analytes.

    • Charged Aerosol Detector (CAD): CAD is another universal detector that provides a near-uniform response for non-volatile analytes.

    • Refractive Index (RI) Detector: RI detection is a universal but less sensitive method that is not compatible with gradient elution.

  • Q4: What are the typical starting conditions for developing a HILIC method for a novel pyrrolidine diol? A4: A good starting point for a HILIC method would be a mobile phase of 95:5 (v/v) acetonitrile:water with a small amount of buffer or modifier (e.g., 10 mM ammonium acetate or 0.1% formic acid) to improve peak shape. You can then run a gradient to increase the aqueous content to elute your compound.

Data Summary Tables

Table 1: Recommended Chromatographic Techniques for Pyrrolidine Diol Purification

TechniqueStationary PhaseMobile Phase CompositionBest For
Reversed-Phase (Aqueous) C18Aq, Phenyl-HexylHigh Aqueous (>80% Water)Moderately polar diols
Normal-Phase Silica, AluminaLow Polarity Organic (e.g., Hexane/EtOAc)Less polar, protected diols
HILIC Silica, Diol, Amine, AmideHigh Organic (e.g., Acetonitrile/Water)Highly polar, hydrophilic diols
Mixed-Mode Mixed-mode C18/Ion-ExchangeVariesDiols with ionizable groups

Table 2: Common Mobile Phase Modifiers

ModifierConcentrationPurposeChromatography Mode
Ammonium Hydroxide 0.1 - 2%Improves peak shape for basic compoundsNormal-Phase
Triethylamine (TEA) 0.1 - 1%Improves peak shape for basic compoundsNormal-Phase / Reversed-Phase
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Improves peak shape for acidic/basic compoundsReversed-Phase
Formic Acid 0.1%Improves peak shape, MS-compatibleReversed-Phase / HILIC
Ammonium Acetate/Formate 10 - 20 mMBuffers mobile phase, MS-compatibleHILIC / Reversed-Phase

Experimental Protocols

Protocol 1: General Method for HILIC Purification

  • Column Selection: Choose a HILIC column (e.g., silica, diol, or amide-bonded phase).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water + 10 mM Ammonium Acetate.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 10-15 column volumes to ensure a stable water layer on the stationary phase.[2]

  • Sample Preparation: Dissolve the crude pyrrolidine diol in a solvent that is as close in composition to the initial mobile phase as possible (e.g., 90-95% acetonitrile).[2] This is critical to avoid poor peak shape.

  • Gradient Elution:

    • Inject the sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes.

    • Hold at 100% Mobile Phase B for 5 column volumes to elute strongly retained components.

    • Return to 100% Mobile Phase A and re-equilibrate.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC, LC-MS, or another appropriate method.

Protocol 2: Flash Chromatography with a Basic Modifier

  • Stationary Phase: Standard flash-grade silica gel.

  • Eluent Preparation: Prepare your chosen eluent system (e.g., Dichloromethane/Methanol). Add 0.5-1% ammonium hydroxide to the prepared eluent mixture.

  • Column Packing: Pack the column using the modified eluent.

  • Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a slightly stronger solvent and load it onto the column.

  • Elution: Run the column as you normally would, collecting fractions and monitoring by TLC.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_chromatography HILIC Purification cluster_analysis Analysis crude Crude Pyrrolidine Diol dissolve Dissolve in High Organic Solvent crude->dissolve inject Inject Sample dissolve->inject gradient Run Gradient (Increase Aqueous Content) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (LC-MS, TLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate pure_product Pure Product evaporate->pure_product

Caption: A typical experimental workflow for the HILIC purification of a hydrophilic pyrrolidine diol.

troubleshooting_logic cluster_rp Reversed-Phase (C18) cluster_np Normal-Phase (Silica) start Purification Issue? no_retention No Retention/ Elutes in Void start->no_retention Using RP? bad_peak_shape Bad Peak Shape/ Streaking start->bad_peak_shape Using NP? use_c18aq Use C18Aq Column no_retention->use_c18aq Try switch_to_hilic Switch to HILIC no_retention->switch_to_hilic If still fails add_modifier Add Basic Modifier (e.g., NH4OH) bad_peak_shape->add_modifier Try use_alumina Use Alumina/Diol Column bad_peak_shape->use_alumina Alternatively

Caption: A decision tree for troubleshooting common issues in pyrrolidine diol purification.

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the N-alkylation of pyrrolidine-3,4-diol. It is intended for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, ensuring high yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-alkylation of pyrrolidine-3,4-diol?

A1: The main challenges stem from the presence of multiple nucleophilic sites: the secondary amine and two hydroxyl groups. Key issues include:

  • Chemoselectivity: Competition between N-alkylation and O-alkylation is a primary concern. Unprotected hydroxyl groups can react with the alkylating agent, leading to a mixture of products.

  • Over-alkylation: The secondary amine can undergo further alkylation to form a quaternary ammonium salt, especially with reactive alkylating agents or harsh conditions.[1]

  • Low Yields: This can be caused by suboptimal reaction conditions, steric hindrance, or the use of inappropriate reagents.[2]

Q2: How can I achieve selective N-alkylation over O-alkylation?

A2: The most effective strategy is to protect the diol functionality before performing the N-alkylation. Common protecting groups for 1,2- and 1,3-diols include:

  • Cyclic Acetals: Isopropylidene (acetonide) or benzylidene acetals are frequently used to protect diols as they are stable under basic conditions typically used for N-alkylation and can be removed under acidic conditions.

  • Silyl Ethers: While useful for protecting alcohols, their stability can be variable under different alkylation conditions.

Another strategy for selective mono-N-alkylation of amino alcohols involves the formation of a stable chelate with 9-borabicyclononane (9-BBN), which serves to both protect and activate the amine group.[3][4]

Q3: What are the standard starting conditions for N-alkylation of a protected pyrrolidine-3,4-diol?

A3: A good starting point for the N-alkylation of a diol-protected pyrrolidine is the use of an alkyl halide in the presence of a suitable base and solvent. A common set of conditions involves:

  • Alkylating Agent: Alkyl iodide or bromide (1.1-1.5 equivalents).

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN).[2]

  • Temperature: Room temperature to moderate heating (e.g., 60-80 °C).

Q4: My reaction is sluggish or shows no conversion. What should I do?

A4: Several factors could be at play:

  • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide.[5]

  • Base Strength: The base may not be strong enough to sufficiently deprotonate the pyrrolidine nitrogen. If using a weaker base like K₂CO₃, consider switching to a stronger base like NaH.[5]

  • Temperature: Increasing the reaction temperature can often improve the reaction rate.

  • Catalyst: The addition of a catalytic amount of sodium or potassium iodide can enhance the reactivity of alkyl chlorides or bromides through an in-situ Finkelstein reaction.

Q5: What are some alternative methods for N-alkylation of pyrrolidine-3,4-diol?

A5: Besides direct alkylation with alkyl halides, other effective methods include:

  • Reductive Amination: This involves reacting the pyrrolidine-3,4-diol with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This method is highly effective and avoids over-alkylation.[6][7]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This method uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir). The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. This is an atom-economical method with water as the only byproduct.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the N-alkylation of pyrrolidine-3,4-diol.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficiently reactive alkylating agent. 2. Base is not strong enough. 3. Reaction temperature is too low. 4. Reagents or solvents are not anhydrous.1. Switch from alkyl chloride to bromide or iodide. 2. Use a stronger base (e.g., NaH instead of K₂CO₃). 3. Increase the reaction temperature. 4. Ensure all materials are dry, as moisture can quench strong bases.[2]
Mixture of N- and O-Alkylated Products Hydroxyl groups are not protected or the protecting group is labile under the reaction conditions.1. Protect the diol moiety with a stable protecting group like an isopropylidene acetal prior to N-alkylation. 2. Choose a protecting group strategy that is orthogonal to the N-alkylation conditions.
Formation of Quaternary Ammonium Salt (Over-alkylation) 1. The N-alkylated product is more nucleophilic than the starting material. 2. Excess alkylating agent is used. 3. High reaction temperature or prolonged reaction time.1. Use reductive amination as an alternative method.[6][7] 2. Carefully control the stoichiometry, using only a slight excess (1.1-1.2 eq.) of the alkylating agent. 3. Lower the reaction temperature and monitor the reaction closely to stop it upon completion.
Complex product mixture/decomposition 1. Reaction temperature is too high, especially with sensitive substrates. 2. The chosen solvent is not appropriate (e.g., DMF can decompose at high temperatures).[8]1. Lower the reaction temperature. 2. Screen alternative solvents such as acetonitrile or THF.

Data on N-Alkylation of Pyrrolidine Derivatives

The following table summarizes reaction conditions and yields for the N-alkylation of various pyrrolidine derivatives, which can serve as a reference for optimizing the reaction of pyrrolidine-3,4-diol.

Substrate Alkylating Agent Base Solvent Temperature Yield (%) Reference
N-Boc-pyrrolidine(bromomethyl)cyclohexaneK₂CO₃MeCN/H₂O50 °C58[9]
Pyrrolidine HCl saltAllyl bromideK₂CO₃AcetonitrileRefluxGood
3,4-Diethyl-2,5-dimethyl-1H-pyrroleAlkyl halideNaHDMF0 °C to RT-[2]
Phenylalanine pentyl ester4-methylbenzyl alcohol(Catalyst)Toluene120 °C55 (selectivity)
ProlineEthanol(Catalyst)Ethanol90 °CQuantitative[4]
PyrrolidinePentanolRaNi-350 °C84 (N-alkyl-pyrrole)[1]

Experimental Protocols

Protocol 1: N-Alkylation of Isopropylidene-Protected Pyrrolidine-3,4-diol with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of (3aR,6aR)-tetrahydro-2,2-dimethyl-4H-pyrrolo[3,4-d][4]dioxole (isopropylidene-protected cis-pyrrolidine-3,4-diol).

Materials:

  • (3aR,6aR)-Tetrahydro-2,2-dimethyl-4H-pyrrolo[3,4-d][4]dioxole

  • Alkyl bromide or iodide (1.2 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents) or Sodium Hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation (using NaH as base): To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the isopropylidene-protected pyrrolidine-3,4-diol (1.0 equivalent) and dissolve it in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add NaH (1.2 equivalents) portion-wise to the stirred solution. Caution: NaH is highly reactive and flammable. Handle with extreme care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it may be gently heated (e.g., to 50-60 °C).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with water and extract with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination with an Aldehyde

This protocol provides an alternative method for N-alkylation that avoids the use of alkyl halides and prevents over-alkylation.

Materials:

  • Pyrrolidine-3,4-diol

  • Aldehyde (1.0-1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB, 1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add pyrrolidine-3,4-diol (1.0 equivalent) and the aldehyde (1.0-1.1 equivalents) in DCM or DCE.

  • If the amine salt is used, add a base (e.g., triethylamine) to liberate the free amine.

  • A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the N-alkylation of pyrrolidine-3,4-diol.

TroubleshootingWorkflow start Start: N-Alkylation of Pyrrolidine-3,4-diol check_conversion Check Reaction Conversion (TLC, LC-MS) start->check_conversion low_conversion Issue: Low/No Conversion check_conversion->low_conversion Incomplete complex_mixture Issue: Complex Mixture/ Side Products check_conversion->complex_mixture Multiple Spots/ Low Purity target_isolated Reaction Successful: Isolate Product check_conversion->target_isolated Complete increase_temp Increase Temperature low_conversion->increase_temp Option 1 stronger_base Use Stronger Base (e.g., NaH) low_conversion->stronger_base Option 2 more_reactive_halide Use More Reactive Halide (I > Br > Cl) low_conversion->more_reactive_halide Option 3 add_catalyst Add NaI/KI Catalyst (Finkelstein) low_conversion->add_catalyst Option 4 check_anhydrous Ensure Anhydrous Conditions low_conversion->check_anhydrous Check First alt_method Consider Alternative Method: Reductive Amination low_conversion->alt_method Alternative check_selectivity N- vs. O-Alkylation? complex_mixture->check_selectivity increase_temp->start Re-run stronger_base->start Re-run more_reactive_halide->start Re-run add_catalyst->start Re-run check_anhydrous->start Re-run alt_method->start New Strategy o_alkylation O-Alkylation Detected check_selectivity->o_alkylation Yes check_overalkylation Over-alkylation? check_selectivity->check_overalkylation No protect_diol Protect Diol (e.g., Acetonide) o_alkylation->protect_diol protect_diol->start Re-run with Protected Substrate check_overalkylation->target_isolated No, purify overalkylation_yes Quaternary Salt Detected check_overalkylation->overalkylation_yes Yes overalkylation_yes->alt_method Alternative reduce_equivalents Reduce Alkylating Agent Equivalents overalkylation_yes->reduce_equivalents lower_temp Lower Reaction Temperature overalkylation_yes->lower_temp reduce_equivalents->start Re-run lower_temp->start Re-run

Troubleshooting workflow for N-alkylation of pyrrolidine-3,4-diol.

References

improving yield and diastereoselectivity in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolidines. The information is presented in a practical, question-and-answer format to directly address common experimental challenges in improving yield and diastereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common issue in pyrrolidine synthesis and can stem from several factors. Consider the following troubleshooting steps:

  • Competing Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrrolidine. For instance, in a double reductive amination, pyrrole formation can be a significant side reaction.

    • Solution: Adjusting reaction conditions can suppress side reactions. For example, removing acid from the reaction mixture can inhibit pyrrole formation.[1] Optimizing temperature and substrate concentration can also minimize the formation of byproducts.[1]

  • Inefficient Ring Closure: The crucial ring-forming step may not be proceeding efficiently.

    • Solution: Screen different catalysts and solvents to find conditions that promote efficient cyclization. The choice of catalyst, such as various Lewis acids or organocatalysts, can significantly impact the reaction's course.[2]

  • Starting Material or Product Instability: The starting materials or the synthesized pyrrolidine derivative may be degrading under the reaction conditions.

    • Solution: Verify the purity of your starting materials. Impurities, including water, can deactivate catalysts and interfere with the reaction.[2] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2] If the product is unstable, consider a milder work-up procedure or in-situ functionalization.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities or side reactions.

    • Solution: Ensure all reagents and solvents are pure and dry.[2] If catalyst deactivation is suspected, consider increasing the catalyst loading or using a more robust catalyst.

Q2: I am struggling with poor diastereoselectivity in my pyrrolidine synthesis. What factors should I investigate?

A2: Achieving high diastereoselectivity is critical, especially in the context of drug development. Several factors influence the stereochemical outcome of the reaction:

  • Reaction Temperature: Temperature plays a crucial role in controlling diastereoselectivity.

    • Solution: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[1] However, this may require longer reaction times. Conversely, some reactions require higher temperatures for good conversion.[2] A temperature optimization study is highly recommended.

  • Choice of Catalyst: The catalyst is a key determinant of the stereochemical pathway.

    • Solution: If using a catalyst, screen different types, such as various Lewis acids, organocatalysts, or metal complexes (e.g., iridium, copper, silver).[3][4][5] Chiral catalysts or ligands are often employed to induce asymmetry.[6] The catalyst loading should also be optimized.[5]

  • Solvent Effects: The solvent can influence the stability of the diastereomeric transition states.

    • Solution: Screen a range of solvents with varying polarities. The choice of solvent can significantly impact reaction rates and selectivity.[7]

  • Substrate Structure: The steric and electronic properties of your substrates (e.g., the dipolarophile in a [3+2] cycloaddition) can have a profound impact on diastereoselectivity.

    • Solution: Modifying the substrate, for instance by introducing bulky protecting groups or using a chiral auxiliary, can enhance facial selectivity.[3]

Q3: I am performing a [3+2] cycloaddition to synthesize a polysubstituted pyrrolidine, but I'm getting a mixture of regioisomers and diastereomers. How can I improve the selectivity?

A3: The [3+2] cycloaddition of azomethine ylides is a powerful tool for pyrrolidine synthesis, but controlling selectivity can be challenging.

  • Regioisomerism: The orientation of the dipole and the dipolarophile determines the regiochemical outcome.[1]

    • Solution: The electronic nature of the substituents on both the azomethine ylide and the dipolarophile can direct the regioselectivity. Computational studies, such as Density Functional Theory (DFT), can help predict the favored regioisomer by analyzing the frontier molecular orbitals.

  • Diastereoselectivity: The approach of the reactants (endo vs. exo) leads to different diastereomers.

    • Solution: As with other reactions, optimizing the temperature, catalyst, and solvent is crucial.[1] The use of chiral ligands or auxiliaries can effectively control the facial selectivity of the cycloaddition.[5][8] For instance, N-tert-butanesulfinylimine has been shown to be an effective chiral auxiliary in 1,3-dipolar cycloadditions.[5]

Q4: I have an unexpected side product that I cannot identify. What steps should I take?

A4: The formation of unexpected products can arise from previously unknown reaction pathways.

  • Thorough Characterization: It is essential to fully characterize the unknown compound.

    • Solution: Employ a combination of spectroscopic techniques such as 1H NMR, 13C NMR, COSY, HSQC, and mass spectrometry. If possible, obtaining a crystal structure through X-ray crystallography will provide definitive structural confirmation.[1]

  • Re-evaluate the Reaction Mechanism: Consider alternative mechanistic possibilities.

    • Solution: Could an intermediate be rearranging? Is the catalyst promoting an unexpected transformation? For example, some reactions proceed via an azomethine ylide intermediate that can undergo unforeseen cyclizations.[1]

  • Literature Search: Search for similar unexpected transformations with related substrates or catalysts. This may provide insights into the observed reactivity.

Data Presentation

Table 1: Optimization of Iridium-Catalyzed [3+2] Cycloaddition

This table summarizes the effect of additives and temperature on the yield of a representative iridium-catalyzed reductive cycloaddition reaction.

EntryAdditiveTemperature (°C)Yield (NMR)Yield (Isolated)
1K₃PO₄ (2 equiv)Room Temperature75%70%
2NoneRoom Temperature85%81%
3None5079%74%
Data adapted from optimization studies showing that a base additive was not required and that room temperature was optimal for this specific transformation.[1]

Table 2: Influence of Reaction Conditions on Stereoselective Pyrrolidine Synthesis

This table illustrates the impact of catalyst and solvent on the yield and diastereoselectivity of a spirocyclic pyrrolidine synthesis.

EntryCatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (endo/exo)
1NoneEtOH12<40-
214MeOH580>99:1
314ACN675>99:1
414CHCl₃672>99:1
514EtOH391>99:1
64EtOH870>99:1
718EtOH2.585>99:1
Data adapted from a study on the synthesis of spirocyclic pyrrolidines using a functionalized manganese ferrite nanorod catalyst.[7]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Reductive [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of pyrrolidines via an iridium-catalyzed reductive generation of an azomethine ylide followed by a [3+2] cycloaddition.

  • Preparation: To a vial, add the amide or lactam starting material (0.25 mmol, 1.0 equiv), the electron-deficient alkene (0.5 mmol, 2.0 equiv), and Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol %).

  • Solvent and Reagent Addition: Add anhydrous toluene (1 mL) via syringe, followed by 1,1,3,3-tetramethyldisiloxane (TMDS) (0.5 mmol, 2.0 equiv).[1]

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Protocol 2: Copper-Catalyzed Tandem Amination/Cyanation/Alkylation

This protocol outlines a microwave-assisted, three-component reaction to synthesize functionalized pyrrolidines.

  • Preparation: In a microwave tube reactor, combine the amino alkyne (0.25 mmol, 1.0 equiv), trimethylsilyl cyanide (TMSCN) (1.0 mmol, 4.0 equiv), and the alkylating reagent (e.g., chloroacetonitrile) (0.5 mmol, 2.0 equiv).[1][4]

  • Catalyst and Solvent Addition: Add copper(I) bromide (CuBr) (5 mol %), water (0.25 mmol, 1.0 equiv), and acetonitrile (1 mL). For less reactive substrates, a co-catalyst such as Sc(OTf)₃ (2 mol %) can be added.[1][4]

  • Reaction Execution: Seal the tube and heat the mixture in a microwave reactor to 90°C for 40 minutes.[1]

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the functionalized pyrrolidine.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis prep_start Select Starting Materials (e.g., Amine, Alkene) prep_reagents Choose Catalyst, Solvent & Reagents prep_start->prep_reagents reaction Perform Ring-Forming Reaction (e.g., Cycloaddition) prep_reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (Chromatography) workup->purify analysis Characterization (NMR, MS, etc.) purify->analysis end_product Pure Pyrrolidine Derivative analysis->end_product

Caption: A typical experimental workflow for the synthesis and isolation of pyrrolidine derivatives.

troubleshooting_yield start Low Reaction Yield cause1 Competing Side Reactions start->cause1 cause2 Inefficient Ring Closure start->cause2 cause3 Starting Material/ Product Instability start->cause3 cause4 Catalyst Deactivation start->cause4 solution1 Adjust T, concentration Remove acid source cause1->solution1 solution2 Screen catalysts & solvents cause2->solution2 solution3 Verify starting material purity Use inert atmosphere cause3->solution3 solution4 Ensure dry reagents/solvents Increase catalyst loading cause4->solution4

Caption: Troubleshooting guide for addressing low reaction yields in pyrrolidine synthesis.

troubleshooting_diastereo start Poor Diastereoselectivity factor1 Suboptimal Temperature start->factor1 factor2 Inappropriate Catalyst start->factor2 factor3 Solvent Effects start->factor3 factor4 Substrate Structure start->factor4 action1 Optimize temperature (often lower T is better) factor1->action1 action2 Screen chiral catalysts/ligands Optimize catalyst loading factor2->action2 action3 Screen solvents of varying polarity factor3->action3 action4 Modify substrate (e.g., use chiral auxiliary) factor4->action4

Caption: Key factors and solutions for improving diastereoselectivity in pyrrolidine synthesis.

References

troubleshooting low yields in [3+2] cycloaddition reactions for pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in [3+2] cycloaddition reactions for the synthesis of pyrrolidines.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues leading to low product yields in your [3+2] cycloaddition reactions.

Question: My [3+2] cycloaddition reaction is resulting in a low yield. What are the most common causes and how can I address them?

Answer: Low yields in [3+2] cycloaddition reactions for pyrrolidine synthesis can stem from several factors. Systematically evaluating each aspect of your experimental setup is crucial for identifying the root cause. Below are the most common areas to investigate, presented in a logical troubleshooting workflow.

TroubleshootingWorkflow start Low Yield Observed reagent_quality 1. Verify Reagent & Solvent Quality start->reagent_quality inert_atmosphere 2. Ensure Inert Atmosphere reagent_quality->inert_atmosphere Reagents pure & dry sub_reagent • Purity of starting materials • Dryness of solvents • Freshness of reagents reagent_quality->sub_reagent catalyst_system 3. Optimize Catalyst System inert_atmosphere->catalyst_system Strictly anaerobic sub_inert • Degas solvents • Use Schlenk line or glovebox • Check for leaks inert_atmosphere->sub_inert reaction_conditions 4. Adjust Reaction Conditions catalyst_system->reaction_conditions Catalyst & ligand optimized sub_catalyst • Screen different metal catalysts • Vary ligand structure • Optimize catalyst loading catalyst_system->sub_catalyst substrate_reactivity 5. Evaluate Substrate Reactivity reaction_conditions->substrate_reactivity Conditions optimized sub_conditions • Vary temperature • Adjust concentration • Modify reaction time reaction_conditions->sub_conditions workup_purification 6. Review Work-up & Purification substrate_reactivity->workup_purification Substrates are suitable sub_substrate • Electronic effects (EWG/EDG) • Steric hindrance substrate_reactivity->sub_substrate success Yield Improved workup_purification->success Procedure is non-destructive sub_workup • Quenching method • pH adjustment • Column chromatography conditions workup_purification->sub_workup

Caption: Troubleshooting workflow for low yields in [3+2] cycloadditions.

Question: How critical is the choice of catalyst and ligand, and what are some good starting points for optimization?

Answer: The catalyst system is often the most critical factor influencing the yield and selectivity of [3+2] cycloaddition reactions. The choice of both the metal precursor and the ligand can dramatically affect the outcome.

  • Metal Catalysts: Different metals can be employed, with palladium, silver, and copper being common choices for activating the components of the cycloaddition. For instance, Pd-catalyzed [3+2] cycloadditions of N-sulfonyl imines have shown high efficiency under mild conditions.[1] Silver catalysts, such as Ag2CO3, have been effective in promoting highly diastereoselective 1,3-dipolar cycloadditions with azomethine ylides.[2][3]

  • Ligands: The ligand plays a crucial role in stabilizing the metal center and influencing the steric and electronic environment of the reaction. The reaction efficiency can be highly dependent on the identity of the ligand.[1] For example, in a Pd-catalyzed reaction, phosphoramidite ligands were found to be more effective than various phosphine ligands.[1]

Data Presentation: Effect of Catalyst and Ligand on Yield

EntryMetal CatalystLigandSolventTemperature (°C)Yield (%)Reference
1Pd2(dba)3L1 (Phosphoramidite)Toluene6097[1]
2Pd(OAc)2L1 (Phosphoramidite)Toluene60<97[1]
3AgOAc-TolueneRT95[2]
4Ag2CO3-TolueneRT99[2]
5Cu(OTf)2-TolueneRT0[3]

Recommendation: If you are experiencing low yields, screening a variety of ligands with your chosen metal catalyst is a highly recommended optimization step. If that fails, screening different metal catalysts should be your next course of action.

Question: My yield is still low after optimizing the catalyst system. How do solvent and temperature affect the reaction?

Answer: Solvent and temperature are critical reaction parameters that can significantly impact reaction rates and yields.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states. A change in solvent can significantly alter the outcome of the reaction. For some 1,3-dipolar cycloadditions, moving from polar protic solvents to more sterically hindered alcohols has shown improved selectivity.[4] In other cases, non-polar aprotic solvents like toluene or DMF may be optimal.[1][5] A solvent screening is often a necessary step in optimizing a [3+2] cycloaddition.

Data Presentation: Effect of Solvent on Yield

EntryReactantsCatalystSolventTemperature (°C)Yield (%)Reference
1Cyclic Ketimine + TrimethylenemethanePd2(dba)3/L1Toluene6097[1]
2Azadiene + Azomethine YlideAg2CO3TolueneRT99[2]
3Azadiene + Azomethine YlideAg2CO3CH2Cl2RT85[2]
4Azadiene + Azomethine YlideAg2CO3THFRT70[2]
5Tetrahydroisoquinoline + Aldehyde + OlefinBzOHEtOH125 (MW)67[6]
6Tetrahydroisoquinoline + Aldehyde + OlefinBzOHMeCN125 (MW)<77[6]
  • Temperature Effects: The reaction temperature can affect the rate of reaction and the stability of the reactants, intermediates, and the final product. For some reactions, lower temperatures may be required to improve selectivity, even if it leads to longer reaction times.[4] Conversely, some reactions require heating to proceed at a reasonable rate.[5] It is advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time, as prolonged heating can sometimes lead to product decomposition.

Experimental Protocols

General Experimental Protocol for a Pd-Catalyzed [3+2] Cycloaddition

This protocol is a representative example and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • Use anhydrous solvents, preferably distilled from an appropriate drying agent or obtained from a solvent purification system.

    • Ensure all starting materials are pure and dry.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd2(dba)3, 2.5 mol%) and the ligand (e.g., phosphoramidite ligand L1, 5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent (e.g., toluene, 0.1 M) via syringe.

    • Add the imine substrate (1.0 equiv) and the trimethylenemethane precursor (1.2 equiv).

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (e.g., 60 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction (as indicated by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the purified pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the role of an inert atmosphere, and is it always necessary? A1: An inert atmosphere (typically nitrogen or argon) is crucial for many [3+2] cycloaddition reactions, especially those involving organometallic catalysts like palladium complexes.[4] These catalysts can be sensitive to oxygen and moisture, which can lead to their deactivation and result in low or no product yield. It is highly recommended to perform these reactions under an inert atmosphere using Schlenk techniques or in a glovebox.

Q2: Can the electronics of my substrates be affecting the yield? A2: Yes, the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile play a significant role. Generally, [3+2] cycloadditions are more efficient with electron-poor dipolarophiles and electron-rich dipoles, or vice versa (inverse electron-demand). If your yield is low, consider if the electronic matching of your substrates is optimal for the specific type of [3+2] cycloaddition you are performing. For example, the N-tert-butanesulfinylimine group can act as an effective electron-withdrawing group in 1-azadienes, facilitating the reaction.[2]

Q3: I see multiple products in my crude reaction mixture. What could be the cause? A3: The formation of multiple products can be due to several factors:

  • Lack of Regioselectivity: The 1,3-dipole can add to the dipolarophile in two different orientations, leading to regioisomers. The regioselectivity is influenced by steric and electronic factors of the substrates and the reaction conditions.[7]

  • Lack of Diastereoselectivity: If new stereocenters are formed, diastereomers can be generated. The diastereoselectivity is often dependent on the catalyst, solvent, and temperature.[2][4]

  • Side Reactions: Undesired side reactions can compete with the desired cycloaddition. These can include dimerization of the dipole, decomposition of starting materials, or subsequent reactions of the product.

Q4: How can I improve the diastereoselectivity of my reaction? A4: Improving diastereoselectivity often involves a careful optimization of reaction conditions:

  • Temperature: Lowering the reaction temperature can sometimes enhance the energy difference between the diastereomeric transition states, leading to higher selectivity.[4]

  • Catalyst/Ligand: The use of chiral catalysts and ligands is a common strategy to induce high diastereoselectivity and enantioselectivity.[4]

  • Solvent: The solvent can influence the geometry of the transition state, thereby affecting the diastereomeric ratio.[4] Screening different solvents is recommended.

Q5: My reaction is not going to completion. What should I try? A5: If your reaction stalls, consider the following:

  • Catalyst Deactivation: The catalyst may have deactivated over time. Try adding another portion of the catalyst.

  • Reagent Concentration: Increasing the concentration of the reactants might drive the reaction to completion.

  • Reaction Time: Some reactions are simply slow and may require longer reaction times. Continue to monitor the reaction to see if it progresses over a longer period.

  • Temperature: A moderate increase in temperature may increase the reaction rate, but be mindful of potential side reactions or product decomposition.

References

Technical Support Center: Strategies for Separating Diastereomers of Dihydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the separation of dihydroxypyrrolidine diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of dihydroxypyrrolidine diastereomers important in drug development?

A1: Dihydroxypyrrolidines are a class of compounds with significant potential in drug discovery, often serving as chiral building blocks for various therapeutic agents. Diastereomers, being stereoisomers that are not mirror images, possess distinct three-dimensional arrangements. These structural differences can lead to significant variations in their pharmacological and toxicological profiles. Therefore, separating diastereomers is crucial to:

  • Isolate the Biologically Active Isomer: Often, only one diastereomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1]

  • Ensure Stereochemical Purity: Regulatory agencies require strict control over the stereochemical purity of drug substances to guarantee safety and efficacy.[2]

  • Understand Structure-Activity Relationships (SAR): Studying the biological activity of individual diastereomers provides valuable insights into how the molecule interacts with its biological target.

Q2: What are the primary methods for separating diastereomers of dihydroxypyrrolidines?

A2: The most common strategies for separating dihydroxypyrrolidine diastereomers fall into two main categories: chromatographic and non-chromatographic methods.

  • Chromatographic Methods: These techniques exploit differences in the physical and chemical properties of diastereomers to separate them.

    • High-Performance Liquid Chromatography (HPLC): A widely used technique offering high resolution. Both normal-phase and reversed-phase chromatography on achiral stationary phases can be effective.[3] Chiral stationary phases (CSPs) can also be employed, as the diastereomers may exhibit different interactions with the chiral selector.[4]

    • Supercritical Fluid Chromatography (SFC): An alternative to HPLC that often provides faster separations and is considered a "greener" technique due to the use of supercritical CO2 as the primary mobile phase.[5] SFC can be particularly effective for separating polar compounds like dihydroxypyrrolidines.[6]

    • Flash Chromatography: Suitable for larger-scale separations and purification of diastereomers.

  • Non-Chromatographic Methods:

    • Crystallization: This method relies on differences in the solubility of diastereomers in a particular solvent system. Fractional crystallization or diastereomeric salt crystallization (by reacting the dihydroxypyrrolidine with a chiral resolving agent) can be employed.[7][8]

    • Derivatization: In this indirect method, the diastereomeric mixture is reacted with a chiral derivatizing agent to form new diastereomeric derivatives that are more easily separated by standard chromatography (e.g., HPLC or GC).[9] Following separation, the derivatizing group is removed to yield the pure diastereomers.

Troubleshooting Guides

Chromatographic Methods (HPLC & SFC)

Issue 1: Poor or No Resolution of Diastereomer Peaks

  • Possible Cause: Suboptimal stationary phase.

    • Troubleshooting Tip: The choice of column is critical. For dihydroxypyrrolidines, which are polar, a systematic screening of columns with different stationary phases is recommended.

      • Normal-Phase HPLC: Unmodified silica or cyano-bonded phases are often a good starting point.

      • Reversed-Phase HPLC: C18 columns are common, but for polar compounds, consider columns with polar end-capping or embedded polar groups. Phenyl-hexyl columns can also offer different selectivity.

      • SFC: Polysaccharide-based chiral stationary phases (e.g., cellulose or amylose derivatives) have shown success in separating pyrrolidine derivatives.[6]

  • Possible Cause: Inappropriate mobile phase composition.

    • Troubleshooting Tip: Systematically vary the mobile phase composition.

      • Normal-Phase HPLC: Adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). Small amounts of additives like diethylamine or trifluoroacetic acid can improve peak shape for basic or acidic compounds, respectively.

      • Reversed-Phase HPLC: Optimize the gradient of the aqueous and organic (e.g., acetonitrile, methanol) phases. The choice of buffer and its pH can significantly impact the retention and selectivity of ionizable compounds.

      • SFC: The type and percentage of the alcohol co-solvent (e.g., methanol, ethanol) are key parameters to optimize. Additives can also be used to improve peak shape.[5]

  • Possible Cause: Temperature fluctuations.

    • Troubleshooting Tip: Use a column thermostat to maintain a consistent temperature. Sometimes, operating at sub-ambient or elevated temperatures can improve resolution.

Issue 2: Peak Tailing or Broadening

  • Possible Cause: Secondary interactions with the stationary phase.

    • Troubleshooting Tip: For basic compounds like pyrrolidines, interactions with residual silanol groups on silica-based columns can cause tailing. Adding a competitive base (e.g., a small amount of an amine) to the mobile phase can mitigate this.

  • Possible Cause: Column overload.

    • Troubleshooting Tip: Reduce the sample concentration or injection volume.

  • Possible Cause: Column degradation.

    • Troubleshooting Tip: If performance degrades over time, try flushing the column with a strong solvent or, if it's an immobilized chiral stationary phase, follow the manufacturer's regeneration procedure.[10]

Issue 3: Peak Splitting

  • Possible Cause: Co-elution of closely related impurities.

    • Troubleshooting Tip: Ensure the sample is pure before attempting diastereomer separation.

  • Possible Cause: Sample solvent is too strong.

    • Troubleshooting Tip: Dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.

  • Possible Cause: A void at the column inlet.

    • Troubleshooting Tip: This can happen with older columns. If suspected, replacing the column is the best solution.[11]

Crystallization

Issue 1: Both Diastereomers Crystallize Together (Solid Solution)

  • Possible Cause: The diastereomers have very similar crystal lattice energies and solubilities.

    • Troubleshooting Tip: Screen a wide range of solvents with varying polarities and hydrogen bonding capabilities. Sometimes a mixture of solvents can provide the necessary selectivity. Seeding the supersaturated solution with a crystal of the desired diastereomer can sometimes induce selective crystallization.[8]

Issue 2: No Crystallization Occurs

  • Possible Cause: The compound is too soluble in the chosen solvent, or it forms an oil.

    • Troubleshooting Tip: Try using a solvent in which the compound has lower solubility. Anti-solvent crystallization, where a solvent in which the compound is insoluble is slowly added to a solution of the compound, can be effective. Slow evaporation of the solvent is another technique to try.

Issue 3: Low Yield of the Desired Diastereomer

  • Possible Cause: The solubility difference between the diastereomers is small.

    • Troubleshooting Tip: For dihydroxypyrrolidines, which are amines, diastereomeric salt crystallization is a powerful technique. Reacting the diastereomeric mixture with an enantiomerically pure chiral acid (e.g., tartaric acid, mandelic acid) forms diastereomeric salts which often have significantly different solubilities, leading to higher resolution efficiency.[7]

Derivatization

Issue 1: Incomplete Derivatization Reaction

  • Possible Cause: Unoptimized reaction conditions.

    • Troubleshooting Tip: Ensure all reagents are pure and dry. Optimize the reaction time, temperature, and stoichiometry of the derivatizing agent. Dihydroxypyrrolidines have both hydroxyl and amino groups, which can be targeted for derivatization.

Issue 2: Racemization During Derivatization

  • Possible Cause: Harsh reaction conditions.

    • Troubleshooting Tip: Use mild reaction conditions. Analyze a sample of a single pure diastereomer under the derivatization conditions to check for epimerization.

Data Presentation

Table 1: Representative HPLC and SFC Conditions for Pyrrolidine Derivative Separation
ParameterHPLC Method for N-Boc-3-pyrrolidinol[4]SFC Method for Pyrrolidone Derivatives[6]
Instrumentation HPLC with UV detectorSFC system
Column CHIRALPAK® IC-3 (250 x 4.6 mm, 3 µm)Lux Cellulose-2 (chiral stationary phase)
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)CO₂/Methanol (e.g., 85:15 v/v)
Flow Rate 1.0 mL/min2.0 mL/min
Temperature 25 °C40 °C
Back Pressure N/A150 bar
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL20 µL
Table 2: Common Chiral Derivatizing Agents for Amines and Alcohols
Functional GroupDerivatizing AgentResulting DerivativeChromatographic System
Primary/Secondary AmineMosher's acid chloride (MTPA-Cl)AmideHPLC (Normal Phase)
Primary/Secondary Amine1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent)AmideHPLC (Reversed Phase)
Alcohol/Amine(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideEster/AmideGC, HPLC
Alcohol/AmineChiral isocyanates (e.g., (R)-1-phenylethyl isocyanate)CarbamateHPLC

Experimental Protocols

Protocol 1: General HPLC Method Development for Dihydroxypyrrolidine Diastereomers
  • Column Selection:

    • Start with a standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) and a normal-phase silica column.

    • If resolution is poor, screen other achiral columns (e.g., cyano, phenyl-hexyl) or a polysaccharide-based chiral column (e.g., Chiralpak series).[4]

  • Mobile Phase Screening (Reversed-Phase):

    • Solvent A: 0.1% Formic acid or 0.1% trifluoroacetic acid in water.

    • Solvent B: Acetonitrile or Methanol.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time.

    • Optimize the gradient around the elution time of the diastereomers to improve resolution.

  • Mobile Phase Screening (Normal-Phase):

    • Solvent A: Hexane or Heptane.

    • Solvent B: Isopropanol or Ethanol.

    • Start with an isocratic elution (e.g., 90:10 A:B) and adjust the ratio of Solvent B to achieve a retention factor (k') between 2 and 10.

  • Sample Preparation:

    • Dissolve the diastereomeric mixture in the initial mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Optimization:

    • Inject 5-10 µL of the sample.

    • If peaks are not baseline resolved, adjust the mobile phase composition, flow rate (slower flow rates often improve resolution), and column temperature.

Protocol 2: Diastereomeric Salt Crystallization
  • Resolving Agent Selection:

    • Choose a commercially available, enantiomerically pure resolving agent. For basic dihydroxypyrrolidines, chiral acids like (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, or (S)-(+)-mandelic acid are good choices.[7][8]

  • Solvent Screening:

    • In small vials, dissolve the dihydroxypyrrolidine diastereomeric mixture in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate) at a slightly elevated temperature.

    • Add 0.5 to 1.0 equivalents of the resolving agent.

    • Allow the solutions to cool slowly to room temperature, then to 4 °C.

  • Crystallization and Isolation:

    • Observe the vials for crystal formation. Note the solvent system that provides crystalline material.

    • Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent.

  • Analysis:

    • Dry the crystals and the mother liquor.

    • Determine the diastereomeric ratio of both the crystalline material and the mother liquor using an appropriate analytical method (e.g., HPLC, NMR).

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water and basify with a suitable base (e.g., NaOH, NaHCO₃) to deprotonate the pyrrolidine nitrogen.

    • Extract the free dihydroxypyrrolidine into an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer and evaporate the solvent to obtain the pure diastereomer.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Optimization Sample Dissolve Diastereomer Mixture in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter MobilePhase Prepare & Degas Mobile Phase Inject Inject Sample Column Chromatographic Separation (e.g., C18 or Chiral Column) Inject->Column Detector UV/MS Detection Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Analyze Analyze Resolution & Peak Shape Chromatogram->Analyze Optimize Optimize Conditions (Mobile Phase, Temp, Flow) Analyze->Optimize Optimize->MobilePhase

Figure 1. A typical experimental workflow for HPLC method development.

Crystallization_Workflow Start Diastereomeric Mixture of Dihydroxypyrrolidine SaltFormation Dissolve in Solvent + Add Chiral Resolving Agent Start->SaltFormation Crystallization Cool Slowly / Evaporate to Induce Crystallization SaltFormation->Crystallization Filtration Filter to Separate Crystals and Mother Liquor Crystallization->Filtration Crystals Enriched Diastereomeric Salt Crystals Filtration->Crystals MotherLiquor Mother Liquor (Enriched in Other Diastereomer) Filtration->MotherLiquor Liberation Liberate Free Base (e.g., add NaOH, extract) Crystals->Liberation PureDiastereomer Pure Diastereomer Liberation->PureDiastereomer

Figure 2. Workflow for diastereomeric salt crystallization.

Troubleshooting_Logic Start Poor Peak Resolution in HPLC/SFC CheckStationaryPhase Is the Stationary Phase Optimal? Start->CheckStationaryPhase CheckMobilePhase Is the Mobile Phase Composition Optimal? CheckStationaryPhase->CheckMobilePhase No Solution1 Screen Different Columns (Achiral/Chiral) CheckStationaryPhase->Solution1 Yes CheckParameters Are other parameters (Temp, Flow) optimized? CheckMobilePhase->CheckParameters No Solution2 Systematically Vary Solvent Ratios & Additives CheckMobilePhase->Solution2 Yes Solution3 Adjust Temperature and Flow Rate CheckParameters->Solution3 Yes

Figure 3. A logical troubleshooting guide for poor peak resolution.

References

Technical Support Center: Synthesis of Pyrrolidine-3,4-diol - Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the removal of protecting groups in the synthesis of pyrrolidine-3,4-diol. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the nitrogen and diol functionalities in pyrrolidine-3,4-diol synthesis?

A1: For the pyrrolidine nitrogen, the most common protecting groups are tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). For the 3,4-diol, cyclic acetals such as isopropylidene acetal (acetonide) and benzylidene acetal are frequently employed.[1][2] Silyl ethers are also used for diol protection.[3]

Q2: How can I selectively deprotect the amine or the diol?

A2: Orthogonal protection strategies are key.[1] For instance, an acid-labile Boc group on the nitrogen can often be removed in the presence of an acetonide protecting the diol, as acetonides can be stable under certain acidic conditions used for Boc cleavage.[4] Conversely, an acetonide can be removed with stronger acidic conditions while a Cbz group, which is stable to acid, remains intact.[1] Cbz and Fmoc groups offer orthogonality to acid-labile groups, as they are removed by hydrogenolysis and basic conditions, respectively.[1]

Q3: I am observing incomplete Boc deprotection. What could be the cause and how can I resolve it?

A3: Incomplete Boc deprotection can be due to insufficient acid strength or concentration, short reaction times, or steric hindrance around the Boc group. To address this, you can try increasing the concentration of the acid (e.g., from 20% TFA in DCM to 50%), switching to a stronger acid system like 4M HCl in dioxane, or prolonging the reaction time.[5] Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

Q4: During Boc deprotection with TFA, I am getting significant side products. What are they and how can I prevent them?

A4: A major side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation generated during deprotection.[6] This is particularly problematic for substrates with electron-rich aromatic rings or other nucleophilic functional groups. To prevent this, the use of "scavengers" such as triisopropylsilane (TIS) or anisole is highly recommended. These scavengers trap the tert-butyl cation, preventing it from reacting with your product.

Q5: What are the common issues with Cbz deprotection via catalytic hydrogenolysis?

A5: The primary limitation of catalytic hydrogenolysis is its incompatibility with other reducible functional groups, such as alkenes, alkynes, nitro groups, and some aryl halides.[3] Catalyst poisoning by sulfur-containing compounds can also lead to incomplete or slow reactions. Ensuring the purity of the substrate and using a fresh, active catalyst are critical. For substrates sensitive to reduction, acid-mediated cleavage of the Cbz group can be an alternative.[3]

Q6: I am experiencing issues with the removal of an acetonide protecting group from my pyrrolidine-3,4-diol. What are the recommended conditions?

A6: Acetonides are typically removed under acidic conditions. A common method is treatment with an aqueous acid solution, such as aqueous acetic acid or dilute HCl in a protic solvent like methanol or ethanol.[2] The reaction is usually carried out at room temperature or with gentle heating. If you are facing difficulty, increasing the acid concentration or the temperature might be necessary. However, be mindful of other acid-sensitive functional groups in your molecule.

Troubleshooting Guides

Amine Protecting Group Removal
Problem Possible Cause Suggested Solution
Incomplete Boc Deprotection Insufficient acid strength or concentration.Increase TFA concentration (e.g., to 50% in DCM) or use 4M HCl in dioxane.[5]
Short reaction time.Monitor reaction by TLC/LC-MS and extend the reaction time as needed.
Steric hindrance.Use stronger acidic conditions or prolonged reaction times.
Side Product Formation during Boc Deprotection (t-Butylation) Reactive tert-butyl cation alkylating the substrate.Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture.
Incomplete Cbz Deprotection by Hydrogenolysis Catalyst poisoning.Ensure the substrate is free of sulfur-containing impurities. Use a fresh catalyst.
Presence of reducible functional groups.Use an alternative method like acid-mediated cleavage (e.g., HBr in acetic acid).[3]
Insufficient hydrogen pressure.Ensure a proper hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
Side Reactions during Fmoc Deprotection Aspartimide formation in peptide synthesis.Use a milder base than piperidine, such as piperazine or DBU in combination with piperazine.
Diketopiperazine formation.Switch to a milder base or use a backbone protecting group on the adjacent amino acid.
Diol Protecting Group Removal
Problem Possible Cause Suggested Solution
Incomplete Acetonide/Benzylidene Acetal Deprotection Insufficiently acidic conditions.Increase the concentration of the aqueous acid or switch to a stronger acid system. Gentle heating may also be applied.
Short reaction time.Monitor the reaction progress carefully by TLC or LC-MS and allow for a longer reaction time.
Unwanted Side Reactions during Acetal Deprotection Degradation of other acid-sensitive groups.Use milder acidic conditions (e.g., aqueous acetic acid instead of HCl). Consider enzymatic deprotection if applicable.
Incomplete removal of benzylidene acetal by hydrogenolysisCatalyst deactivation.
Steric hindrance.

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM
  • Dissolution: Dissolve the N-Boc protected pyrrolidine-3,4-diol derivative in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of TFA: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution. If your substrate is sensitive to t-butylation, add a scavenger such as triisopropylsilane (TIS) (1.1 equivalents) to the solution before adding TFA.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.

  • Purification: The crude product is often obtained as the TFA salt. It can be purified by crystallization, precipitation from a suitable solvent system, or by chromatography. For obtaining the free amine, the residue can be dissolved in a suitable solvent and neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) followed by extraction.

Protocol 2: N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolution: Dissolve the N-Cbz protected pyrrolidine-3,4-diol derivative (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[7]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[7]

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen (H₂), using either a balloon or a hydrogenation apparatus.[7]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.[8]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification can be done by crystallization or chromatography if necessary.

Protocol 3: Acetonide Deprotection using Aqueous Acid
  • Dissolution: Dissolve the acetonide-protected pyrrolidine-3,4-diol derivative in a mixture of a water-miscible organic solvent (e.g., methanol, THF) and aqueous acid (e.g., 60-80% acetic acid or 1M HCl).

  • Reaction: Stir the solution at room temperature. The reaction time can range from a few hours to overnight. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, neutralize the acid by carefully adding a base (e.g., saturated aqueous NaHCO₃ solution or solid NaHCO₃) until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the deprotected diol.

  • Purification: Purify the crude product by chromatography or crystallization as needed.

Data Presentation

Table 1: Comparison of Common Amine Deprotection Methods

Protecting GroupReagents and ConditionsAdvantagesDisadvantages
Boc TFA in DCM; HCl in dioxane/MeOHMild conditions, easy removal.Generates reactive tert-butyl cation (side reactions); TFA is corrosive.[5][6]
Cbz H₂, Pd/C in MeOH/EtOHClean byproducts (toluene, CO₂), mild, neutral conditions.[3]Incompatible with reducible functional groups; catalyst can be pyrophoric.[3]
Fmoc 20% Piperidine in DMFOrthogonal to acid-labile and hydrogenolysis-labile groups.Can cause side reactions like aspartimide and diketopiperazine formation.[9]

Table 2: Comparison of Common Diol Deprotection Methods

Protecting GroupReagents and ConditionsAdvantagesDisadvantages
Acetonide Aqueous AcOH; Dilute HCl in MeOH/THFGenerally mild conditions, easy work-up.Sensitive to strong acids, may not be suitable for complex molecules with other acid-labile groups.
Benzylidene Acetal Aqueous acid; H₂, Pd/CCan be removed under acidic or neutral (hydrogenolysis) conditions.Hydrogenolysis is incompatible with reducible groups.
Silyl Ethers (e.g., TBS) TBAF in THF; HF•PyridineMild, non-acidic deprotection with fluoride sources.Reagents can be expensive; potential for silicon-containing byproducts.[3]

Visualizations

Deprotection_Workflow cluster_amine Amine Deprotection cluster_diol Diol Deprotection start_amine Protected Pyrrolidine (N-PG, Diol-OH) boc N-Boc start_amine->boc Boc₂O cbz N-Cbz start_amine->cbz Cbz-Cl fmoc N-Fmoc start_amine->fmoc Fmoc-OSu deprotected_amine Deprotected Amine (Pyrrolidine-NH, Diol-OH) boc->deprotected_amine TFA or HCl cbz->deprotected_amine H₂, Pd/C fmoc->deprotected_amine Piperidine start_diol Protected Pyrrolidine (N-H, Diol-PG) acetonide Acetonide start_diol->acetonide Acetone, H⁺ benzylidene Benzylidene Acetal start_diol->benzylidene PhCHO, H⁺ deprotected_diol Deprotected Diol (Pyrrolidine-NH, Diol-OH) acetonide->deprotected_diol aq. Acid benzylidene->deprotected_diol aq. Acid or H₂, Pd/C

Caption: General workflows for the protection and deprotection of amine and diol functionalities in pyrrolidine synthesis.

Troubleshooting_Boc_Deprotection start Start: N-Boc Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_side_products Side Products Observed? check_completion->check_side_products Yes increase_acid Increase Acid Conc. or Strength incomplete->increase_acid prolong_time Prolong Reaction Time incomplete->prolong_time increase_acid->start Retry prolong_time->start Continue no_side_products No Significant Side Products check_side_products->no_side_products No add_scavenger Add Scavenger (e.g., TIS) check_side_products->add_scavenger Yes (t-Butylation) purify Proceed to Work-up and Purification no_side_products->purify add_scavenger->start Retry

Caption: Troubleshooting workflow for N-Boc deprotection.

References

Technical Support Center: Purification of Mixed Diol Streams Containing Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of mixed diol streams containing pyrrolidine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate pyrrolidine derivatives from diol streams?

The primary challenge lies in the differing chemical properties of diols (neutral, polar, hydrophilic) and pyrrolidine derivatives (basic, polar, often water-soluble). The basic nature of the pyrrolidine's nitrogen can lead to interactions with acidic purification media, such as standard silica gel, causing issues like peak tailing, streaking, or even irreversible adsorption during chromatography.[1][2] Additionally, the formation of azeotropes or emulsions can complicate separations by distillation or liquid-liquid extraction.

Q2: My pyrrolidine-containing diol mixture is not separating well on a standard silica gel column. What is happening?

Standard silica gel is acidic due to the presence of silanol groups on its surface. Basic compounds like pyrrolidine derivatives can interact strongly with these acidic sites, leading to poor chromatographic performance.[1][2] This can manifest as elongated or streaking spots on a TLC plate or broad, tailing peaks in flash column chromatography.[3][4] In some cases, the pyrrolidine derivative may not elute from the column at all.

Q3: Can I use an acid wash to remove pyrrolidine derivatives from my diol mixture?

Yes, an acidic wash is a common and effective method. By treating the organic solution containing your diol and pyrrolidine derivative with a dilute aqueous acid (e.g., HCl or acetic acid), the basic pyrrolidine will be protonated to form its corresponding salt.[5] This salt is typically much more soluble in the aqueous layer and can be separated from the organic layer containing the neutral diol.

Q4: During recrystallization, my diol product is "oiling out" instead of forming crystals. Could the pyrrolidine impurity be the cause?

Yes, impurities can significantly impact crystallization. The presence of pyrrolidine derivatives can disrupt the crystal lattice formation of the diol, leading to the separation of a liquid phase (oiling out) instead of solid crystals.[6] This is often exacerbated if the impurity concentration is high or if it forms strong intermolecular interactions with the diol.

Q5: Are there specialized chromatographic techniques for separating diols and pyrrolidine derivatives?

Yes, several techniques can be employed. For preparative separations, using an amine-modified stationary phase or adding a competing amine like triethylamine to the mobile phase can improve peak shape and recovery when purifying basic compounds on silica gel.[1][2] For analytical separations, hydrophilic interaction liquid chromatography (HILIC) can be effective for separating polar compounds like diols and pyrrolidinium cations.[7]

Troubleshooting Guides

Issue 1: Poor Separation in Liquid-Liquid Extraction (Acid Wash)
Symptom Possible Cause Recommended Solution
Emulsion formation at the interface - High concentration of solutes.- Vigorous shaking.- Add brine (saturated NaCl solution) to break the emulsion.- Gently invert the separatory funnel instead of vigorous shaking.- If possible, dilute the reaction mixture.
Diol product is lost to the aqueous layer - The diol has significant water solubility.- Perform multiple extractions with a smaller volume of organic solvent.- Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved diol.
Pyrrolidine derivative remains in the organic layer - Incomplete protonation of the pyrrolidine.- Insufficient mixing with the aqueous acid.- Ensure the aqueous acid is in stoichiometric excess.- Increase the stirring/mixing time to ensure complete reaction.- Consider using a slightly stronger dilute acid.
Issue 2: Problems in Column Chromatography
Symptom Possible Cause Recommended Solution
Pyrrolidine derivative streaks or tails on silica gel - Strong interaction between the basic amine and acidic silica.- Add a small amount of a competing base (e.g., 0.1-2.0% triethylamine or ammonia in methanol) to the eluent.[3][4]- Use an amine-functionalized silica column.[1]
Diol and pyrrolidine derivative co-elute - The chosen solvent system has insufficient selectivity.- Perform a thorough solvent screen using TLC with different solvent systems (e.g., polar/hydrocarbon, polar/dichloromethane, polar/benzene).[3]
Compound decomposes on the column - The compound is sensitive to the acidic nature of silica gel.- Neutralize the silica by adding a base to the eluent.- Consider using a less acidic stationary phase like alumina.
Issue 3: Crystallization Failures
Symptom Possible Cause Recommended Solution
Product "oils out" - High concentration of pyrrolidine impurity.- Cooling the solution too quickly.- Attempt to remove the majority of the pyrrolidine impurity via an acid wash before crystallization.- Slow down the cooling rate by allowing the solution to cool to room temperature before placing it in an ice bath.[6]- Use a different solvent or a solvent/anti-solvent system.[6]
No crystals form - The solution is not supersaturated.- The diol is too soluble in the chosen solvent.- Reduce the amount of solvent used for dissolution.- Add an anti-solvent to decrease the solubility of the diol.- Introduce a seed crystal to initiate crystallization.[6]
Low yield of recrystallized product - Significant amount of diol remains in the mother liquor.- Cool the crystallization mixture in an ice bath to maximize precipitation.- Minimize the amount of solvent used for dissolution.

Experimental Protocols

Protocol 1: General Procedure for Acid Wash Extraction
  • Dissolution: Dissolve the crude mixture of diol and pyrrolidine derivative in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the protonated pyrrolidine salt.

  • Repeat: Repeat the acidic wash with a fresh portion of dilute aqueous acid to ensure complete removal of the pyrrolidine derivative.

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified diol.

Protocol 2: Flash Column Chromatography with Amine-Modified Eluent
  • TLC Analysis: Develop a suitable solvent system for the separation using TLC. If the pyrrolidine derivative spot streaks, add a small percentage of triethylamine (e.g., 0.5%) to the eluent and re-run the TLC.[3][4]

  • Column Packing: Pack a flash chromatography column with silica gel using the developed eluent system (containing the triethylamine).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the column. Alternatively, for less soluble samples, dry-load the sample onto a small amount of silica gel.

  • Elution: Elute the column with the amine-modified solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified diol.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Visualizations

G cluster_0 Purification Workflow start Crude Mixture (Diol + Pyrrolidine Derivative) extraction Liquid-Liquid Extraction (Acid Wash) start->extraction org_layer Organic Layer (Diol) extraction->org_layer aq_layer Aqueous Layer (Pyrrolidine Salt) extraction->aq_layer dry_concentrate Dry and Concentrate org_layer->dry_concentrate waste Waste aq_layer->waste chromatography Column Chromatography (if needed) dry_concentrate->chromatography pure_diol Pure Diol dry_concentrate->pure_diol If pure chromatography->pure_diol G cluster_1 Troubleshooting Logic: Column Chromatography start Poor Separation/ Peak Tailing check_base Is the impurity basic (e.g., pyrrolidine)? start->check_base add_amine Add competing amine (e.g., triethylamine) to eluent check_base->add_amine Yes use_amine_silica Use amine-functionalized silica check_base->use_amine_silica Yes change_solvent Change solvent system check_base->change_solvent No successful_sep Successful Separation add_amine->successful_sep use_amine_silica->successful_sep change_solvent->successful_sep

References

Technical Support Center: Catalyst Selection for Stereoselective Synthesis of Polysubstituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of polysubstituted pyrrolidines. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, you will find troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to inform your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing stereoselectivity in polysubstituted pyrrolidine synthesis?

A1: Several factors critically influence the stereochemical outcome of pyrrolidine synthesis. The choice of catalyst, whether a metal complex or an organocatalyst, is paramount as it creates the chiral environment for the reaction.[1][2] The solvent can significantly impact the stability of transition states, thereby affecting diastereoselectivity and enantioselectivity.[1] Reaction temperature is another key variable; lower temperatures often enhance selectivity but may require longer reaction times.[1] Finally, the structure of the substrates, including the nature of protecting groups and substituents, can play a significant role in stereochemical control.

Q2: How do I choose between a metal-based catalyst and an organocatalyst for my reaction?

A2: The choice depends on the specific transformation, substrate scope, and desired outcome. Chiral metal-ligand complexes, such as those involving copper, silver, iridium, or palladium, are highly effective in reactions like 1,3-dipolar cycloadditions, often providing high enantioselectivity.[1][3][4] Organocatalysts, such as proline and its derivatives (e.g., diarylprolinol silyl ethers), are particularly useful for Michael additions and aldol reactions, which can be key steps in the synthesis of pyrrolidine precursors.[1] Organocatalysts are often favored for their lower toxicity and air/moisture stability.

Q3: What is the role of the ligand in metal-catalyzed reactions for pyrrolidine synthesis?

A3: In metal-catalyzed reactions, the chiral ligand is crucial for inducing asymmetry. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical course of the reaction. The electronic and steric properties of the ligand can be fine-tuned to optimize both reactivity and selectivity.[2] For instance, in palladium-catalyzed [3+2] cycloadditions, phosphoramidite ligands have been shown to induce high regio-, diastereo-, and enantioselectivity.[2] It is also important to optimize the metal-to-ligand ratio, as an excess of the ligand can sometimes be detrimental.[1]

Q4: Can impurities in reagents or solvents affect the stereoselectivity?

A4: Absolutely. The presence of impurities, especially water, can significantly decrease enantioselectivity by interfering with the catalyst.[1] It is crucial to use pure, dry reagents and solvents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and ensure reproducible results.[1]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity

Possible Causes:

  • Suboptimal Solvent: The polarity and steric bulk of the solvent can influence the transition state geometry.

  • Incorrect Temperature: The energy difference between diastereomeric transition states is temperature-dependent.

  • Inappropriate Catalyst: The chosen catalyst may not be optimal for achieving high diastereoselectivity with the specific substrates.

Solutions:

  • Solvent Screening: Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, hexane). An improvement in selectivity has been observed when moving from polar protic solvents to more sterically hindered alcohols in some 1,3-dipolar cycloadditions.[1]

  • Temperature Optimization: Vary the reaction temperature. Lowering the temperature often increases diastereoselectivity, though it may slow down the reaction rate.[1]

  • Catalyst Screening: Test different catalysts, including various Lewis acids or organocatalysts, to find one that provides better stereocontrol for your specific substrates.[1] For instance, increasing the steric demand of substituents on the reactants can improve diastereocontrol in iridium-catalyzed reactions.[4][5]

Problem 2: Poor Enantioselectivity

Possible Causes:

  • Ineffective Chiral Catalyst/Ligand: The chosen chiral source may not be suitable for the substrates.

  • Incorrect Metal-to-Ligand Ratio: This ratio is critical in metal-catalyzed reactions for achieving high enantiomeric excess (ee).

  • Catalyst Deactivation: Impurities or side reactions can deactivate the catalyst.

Solutions:

  • Screen Chiral Catalysts/Ligands: Evaluate a library of chiral ligands or organocatalysts with different steric and electronic properties.[2]

  • Optimize Metal-to-Ligand Ratio: Systematically vary the ratio of the metal precursor to the chiral ligand to find the optimal conditions.[1]

  • Ensure Anhydrous Conditions: Use rigorously dried solvents and reagents, and run the reaction under an inert atmosphere to prevent catalyst deactivation by moisture.[1]

Problem 3: Low or No Product Yield

Possible Causes:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent.

  • Incorrect Reaction Conditions: The temperature, concentration, or reaction time may not be optimal.

  • Poor Substrate Reactivity: The electronic or steric properties of the substrates may hinder the reaction.

Solutions:

  • Purify Reagents: Ensure all starting materials and solvents are of high purity.

  • Systematic Optimization of Conditions: Methodically optimize the reaction temperature, concentration of reactants, and reaction time. Monitor the reaction progress using techniques like TLC or NMR spectroscopy.[1]

  • Modify Substrates: If possible, consider modifying the substrates to improve their reactivity, for example, by changing electron-withdrawing or -donating groups.

Data Presentation

Table 1: Catalyst Performance in Diastereoselective Pyrrolidine Synthesis

Catalyst SystemReaction TypeSubstratesSolventTemp (°C)d.r.Yield (%)Reference
AgOAc / (S)-QUINAP1,3-Dipolar CycloadditionAzomethine ylide & dipolarophile--HighHigh[3]
IrCl(CO)(PPh3)2 / TMDSReductive [3+2] CycloadditionAmide & oxazolidinone dipolarophile-MildSingle diastereoisomer50[4][5]
Cu(II) 2-ethylhexanoateIntramolecular Aminooxygenationα-Substituted 4-pentenyl sulfonamides-->20:1 (cis)76-97[6]
Ag2CO31,3-Dipolar CycloadditionN-tert-butanesulfinyl imine & α-imino esterTolueneRTHighModerate-Good[7][8]

Table 2: Catalyst Performance in Enantioselective Pyrrolidine Synthesis

Catalyst SystemReaction TypeSubstratesSolventTemp (°C)ee (%)Yield (%)Reference
Pd-catalyst / Phosphoramidite ligand[3+2] Cycloaddition---HighHigh[2]
Rhodium hydroxide / Chiral bicyclo[3.3.0]octadiene ligandArylation of N-tosylaldiminesN-tosylaldimines & aryl boronic acids--HighHigh[9]
(pyrox)Pd(II)(TFA)2Intramolecular Oxidative AmidationAlkenes-RTHighVery Good[9]
Phosphinegold(I)-bis-p-nitrobenzoateIntramolecular HydroaminationAllenes--High-[9]

Experimental Protocols

General Procedure for a [3+2] Cycloaddition Reaction for Pyrrolidine Synthesis

This protocol is a generalized procedure based on common practices in the literature and should be optimized for specific substrates and catalysts.

  • Preparation: To a flame-dried round-bottomed flask equipped with a magnetic stir bar, add the imine or imine precursor (1.0 mmol, 1.0 equiv), the α-amino acid or other ylide precursor (1.0 mmol, 1.0 equiv), and the dipolarophile (1.0 mmol, 1.0 equiv).

  • Solvent and Catalyst Addition: Add the optimized, anhydrous solvent (e.g., toluene, 5 mL). To this mixture, add the catalyst (e.g., Ag2CO3, 10-20 mol%) and, if required, a base (e.g., Et3N, 20 mol%).[7]

  • Reaction Execution: Stir the resulting mixture at the optimized temperature (e.g., room temperature or heated).[1][7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, if using a heterogeneous or magnetic catalyst, it can be removed by filtration or with an external magnet.[1] Otherwise, quench the reaction as appropriate (e.g., with saturated aqueous NH4Cl) and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and determine the stereoselectivity (d.r. and/or ee) by appropriate analytical techniques (e.g., chiral HPLC).

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep Combine Reactants: - Imine/Precursor - Ylide Precursor - Dipolarophile add_reagents Add Anhydrous Solvent & Catalyst prep->add_reagents react Stir at Optimized Temperature add_reagents->react monitor Monitor by TLC react->monitor workup Reaction Quench & Catalyst Removal monitor->workup extraction Solvent Evaporation workup->extraction purify Column Chromatography extraction->purify characterize Spectroscopic Characterization (NMR, HRMS) purify->characterize stereochem Determine Stereoselectivity (e.g., Chiral HPLC) characterize->stereochem

Caption: Experimental workflow for stereoselective pyrrolidine synthesis.

troubleshooting_guide start Low Stereoselectivity (d.r. or ee) q1 Have you screened different solvents? start->q1 a1_yes Screen solvents of varying polarity and steric bulk q1->a1_yes No q2 Have you optimized the temperature? q1->q2 Yes a1_yes->q2 a2_yes Vary temperature (e.g., lower for better selectivity) q2->a2_yes No q3 Is the catalyst system (catalyst, ligand, ratio) optimal? q2->q3 Yes a2_yes->q3 a3_yes Screen different catalysts, ligands, and/or metal-ligand ratios q3->a3_yes No end_bad Consider Substrate Modification q3->end_bad Yes end_good Improved Stereoselectivity a3_yes->end_good

Caption: Troubleshooting guide for low stereoselectivity.

References

Technical Support Center: Addressing Stability Issues of Pyrrolidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with pyrrolidine intermediates during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with pyrrolidine intermediates?

A1: Pyrrolidine intermediates are susceptible to several degradation pathways, primarily oxidation and hydrolysis. Oxidation often occurs at the nitrogen atom or electron-rich positions of the pyrrolidine ring, while functional groups such as esters are prone to hydrolysis, especially under non-neutral pH conditions. These issues can manifest as discoloration of the compound, the appearance of new, unidentified peaks in chromatograms, and inconsistent analytical results.

Q2: How can I prevent the oxidation of my pyrrolidine intermediate?

A2: To prevent oxidation, it is crucial to handle and store the compound under an inert atmosphere, such as nitrogen or argon. Using degassed solvents and storing the intermediate in amber vials to protect it from light can also significantly reduce oxidative degradation. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is recommended.

Q3: My pyrrolidine intermediate contains an ester group and appears to be degrading in aqueous solutions. What is the likely cause and how can I mitigate it?

A3: The likely cause is hydrolysis of the ester group, a reaction that is often catalyzed by acidic or basic conditions. To mitigate this, maintain the pH of your aqueous solutions as close to neutral (pH 7) as possible. If the experimental conditions require acidic or basic pH, it is advisable to conduct the experiment at lower temperatures and for shorter durations to minimize hydrolysis.

Q4: I am observing low recovery of my pyrrolidine intermediate from my reaction mixture. What could be the reasons?

A4: Low recovery can be due to several factors. In addition to degradation, the compound may be adsorbing to the surfaces of your glassware. Using silanized glassware or low-adsorption plasticware can help minimize this issue. Incomplete extraction or precipitation during workup is another common cause. Ensure your extraction solvent is appropriate for your compound's polarity and that the pH is optimized for maximal recovery.

Q5: What is the purpose of using an N-protecting group like Boc on a pyrrolidine intermediate?

A5: The tert-butyloxycarbonyl (Boc) group is an N-protecting group that serves to increase the stability of the pyrrolidine intermediate by preventing unwanted side reactions at the nitrogen atom, such as oxidation or N-alkylation. The Boc group is stable under a variety of reaction conditions and can be easily removed when desired, making it a valuable tool in multi-step syntheses.

Troubleshooting Guides

Issue 1: Discoloration of the Pyrrolidine Intermediate (e.g., turning yellow or brown)
Potential Cause Troubleshooting Steps Expected Outcome
Oxidation Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed, amber vial at 2-8 °C. Use freshly distilled or degassed solvents for reactions.Reduced or eliminated discoloration, indicating prevention of oxidative degradation.
Light Sensitivity Protect the compound from light at all stages of handling and storage by using amber vials or wrapping containers in aluminum foil.Prevention of photochemically induced degradation, leading to a stable, colorless compound.
Impurities Purify the intermediate using an appropriate technique such as column chromatography or recrystallization.Removal of colored impurities, resulting in a product of the expected color.
Issue 2: Appearance of New, Unidentified Peaks in HPLC/LC-MS Analysis
Potential Cause Troubleshooting Steps Expected Outcome
Degradation Analyze a freshly prepared sample to confirm if the new peaks are present initially. If not, the compound is degrading under the analytical or storage conditions. Investigate the degradation pathway (e.g., hydrolysis, oxidation).Identification of the degradation products and understanding the stability limitations of the intermediate.
Hydrolysis (if ester or other labile group is present) Adjust the pH of the mobile phase or sample diluent to be as close to neutral as possible. Analyze the sample promptly after preparation.Reduction or elimination of hydrolysis-related peaks, confirming the instability at certain pH values.
Interaction with Solvent Ensure the solvent used for sample preparation is inert and does not react with the intermediate. Use high-purity solvents.Stable analytical results with no new peaks forming over time in the prepared sample.

Quantitative Data on Intermediate Stability

The stability of pyrrolidine intermediates is highly dependent on their specific structure, including the nature and position of substituents, as well as the experimental conditions. The following tables provide representative quantitative data on the degradation kinetics of pyrrolidine derivatives and related compounds.

Table 1: Hydrolysis Rate Constants of Pyrrolidine Derivatives and Analogs

CompoundpHTemperature (°C)Rate Constant (k)Half-life (t½)
Pyrrolidine Green10251.3 x 10⁻⁴ s⁻¹~88 min
3-Me-Pyrrolidine Green10251.1 x 10⁻⁴ s⁻¹~105 min
3-Br-Pyrrolidine Green10252.9 x 10⁻⁴ s⁻¹~40 min
3-NO₂-Pyrrolidine Green10251.1 x 10⁻³ s⁻¹~10 min
Representative Ester (acid-catalyzed)525VariesSlower than base-catalyzed
Representative Ester (base-catalyzed)925VariesFaster than acid-catalyzed

Note: Data for Pyrrolidine Green derivatives illustrates the effect of substituents on hydrolysis rates.[1] Electron-withdrawing groups (e.g., -NO₂) significantly increase the rate of hydrolysis. General trends for ester hydrolysis are included for comparison.

Table 2: Oxidative Degradation of a Pyrrolidine Derivative

OxidantConcentrationSecond-Order Rate Constant (M⁻¹s⁻¹)
Hydroxyl Radical (•OH)-(9.29 ± 0.11) × 10⁹
Hydrated Electron (e⁻aq)-(1.53 ± 0.03) × 10⁹

Note: This data is for the oxidative degradation of Diclofenac, which contains a pyrrolidine-like secondary amine, and demonstrates the high reactivity towards powerful oxidizing species.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for a Pyrrolidine Intermediate

This protocol outlines a general approach for developing a stability-indicating HPLC method to monitor the degradation of a pyrrolidine intermediate.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A common starting point is a gradient elution with Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended for initial development).

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject the intermediate to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress). The method should be able to resolve the parent peak from all major degradation product peaks.

Protocol 2: N-Boc Protection of a Pyrrolidine Intermediate

This protocol describes a standard procedure for the N-protection of a pyrrolidine secondary amine using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve the pyrrolidine intermediate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Handling and Storage of Air-Sensitive Pyrrolidine Intermediates

This protocol provides guidelines for handling pyrrolidine intermediates that are sensitive to air and moisture.

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of dry inert gas (nitrogen or argon) before use.

  • Inert Atmosphere: Perform all manipulations under a positive pressure of an inert gas using a Schlenk line or in a glovebox.

  • Solvent Degassing: Use anhydrous, degassed solvents. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

  • Reagent Transfer: Transfer air-sensitive liquids using a gas-tight syringe or cannula. Transfer solids in a glovebox or using a solid addition funnel under a positive flow of inert gas.

  • Storage: Store air-sensitive intermediates in a tightly sealed container (e.g., a Schlenk flask or a vial with a septum-lined cap) under an inert atmosphere. For long-term storage, place the sealed container in a desiccator in a refrigerator or freezer, depending on the compound's thermal stability. Before opening a cold container, allow it to warm to room temperature to prevent condensation of moisture on the compound.

Diagrams

degradation_pathways pyrrolidine Pyrrolidine Intermediate oxidized Oxidized Products (e.g., N-oxides, lactams) pyrrolidine->oxidized Oxidizing Agents (Air, Peroxides) hydrolyzed Hydrolyzed Products (e.g., ring-opened) pyrrolidine->hydrolyzed H₂O (Acid/Base catalysis) other Other Degradants pyrrolidine->other Light, Heat

Caption: Common degradation pathways for pyrrolidine intermediates.

troubleshooting_workflow start Stability Issue Observed discoloration Discoloration? start->discoloration new_peaks New HPLC/LC-MS Peaks? discoloration->new_peaks No handle_inert Handle under inert atmosphere discoloration->handle_inert Yes check_hydrolysis Check for hydrolysis new_peaks->check_hydrolysis Yes end Issue Resolved new_peaks->end No protect_light Protect from light handle_inert->protect_light purify Purify compound protect_light->purify purify->end check_oxidation Check for oxidation check_hydrolysis->check_oxidation check_solvent Check solvent reactivity check_oxidation->check_solvent check_solvent->end

Caption: Troubleshooting workflow for pyrrolidine intermediate stability.

stabilization_strategy unstable Unstable Pyrrolidine Intermediate stabilization Stabilization Strategy unstable->stabilization inert Inert Atmosphere Handling stabilization->inert protecting_group N-Protecting Group (e.g., Boc) stabilization->protecting_group storage Proper Storage (Cool, Dark, Dry) stabilization->storage stable Stable Intermediate inert->stable protecting_group->stable storage->stable

Caption: Key strategies for stabilizing pyrrolidine intermediates.

References

Validation & Comparative

comparative analysis of pyrrolizidine alkaloids from different plant families

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of pyrrolizidine alkaloids (PAs) from the major producing plant families: Boraginaceae, Asteraceae, and Fabaceae. PAs are a large group of secondary metabolites known for their significant biological activities, including hepatotoxicity, genotoxicity, and potential therapeutic applications. This document aims to serve as a valuable resource by presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and analytical pathways.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a class of naturally occurring compounds characterized by a core structure of two fused five-membered rings with a nitrogen atom at the bridgehead.[1] They are produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[2] The primary plant families known for PA production are Boraginaceae (e.g., comfrey, borage), Asteraceae (e.g., ragwort, coltsfoot), and Fabaceae (e.g., rattlebox).[3] The structural diversity of PAs arises from the nature of the necine base and the necic acids that esterify it.[4] This structural variation significantly influences their biological activity and toxicity.[5]

Comparative Analysis of Pyrrolizidine Alkaloid Content

The type and concentration of PAs vary considerably among different plant families and even between species within the same family. The following table summarizes the reported total PA content in representative species from the three major PA-producing families.

Plant FamilySpeciesPlant PartTotal Pyrrolizidine Alkaloid Content (mg/kg dry weight)Key Pyrrolizidine Alkaloids Detected
Boraginaceae Symphytum officinale (Comfrey)Leaves357Symphytine, Echimidine, Lycopsamine
Cynoglossum officinale (Hound's Tongue)Aerial parts32428Heliosupine, Echinatine
Heliotropium europaeum (European Heliotrope)Aerial parts15736Heliotrine, Lasiocarpine
Asteraceae Senecio jacobaea (Ragwort)Aerial partsUp to 10,000Jacobine, Jaconine, Senecionine, Seneciphylline
Tussilago farfara (Coltsfoot)Flower heads10 - 150Senkirkine, Senecionine
Eupatorium cannabinum (Hemp-agrimony)RootsHigh concentrationsEupatorine, Lycopsamine
Fabaceae Crotalaria spectabilis (Showy Rattlebox)Seeds10,000 - 40,000Monocrotaline
Crotalaria retusa (Wedge-leaf Rattlepod)SeedsHigh concentrationsRetrorsine, Monocrotaline

Note: The data presented is compiled from various studies, and methodologies may differ. Direct comparison should be made with caution. The units have been standardized to mg/kg where possible for clarity.

Comparative Biological Activity of Pyrrolizidine Alkaloids

The toxicity of PAs is a major area of research, with a focus on their hepatotoxicity (liver damage) and genotoxicity (damage to genetic material).[5][6] The biological activity is largely dependent on the chemical structure, particularly the presence of an unsaturated necine base, which can be metabolized in the liver to highly reactive pyrrolic esters that can alkylate DNA and proteins.[7] The following table provides a comparative overview of the in vitro cytotoxicity of various PAs from different plant families.

Pyrrolizidine AlkaloidPlant Family Origin (Typical)Cell LineIC50 Value (µM)
LasiocarpineBoraginaceaeHepG2-CYP3A412.6
SeneciphyllineAsteraceaeHepG2-CYP3A426.2
SenecionineAsteraceaeHepG2-CYP3A4~30
RetrorsineAsteraceae, FabaceaeHepD126.55
EchimidineBoraginaceaeHepG2-CYP3A4~40
RiddelliineAsteraceaeHepG2-CYP3A4~60
HeliotrineBoraginaceaeHepG2-CYP3A4~70
MonocrotalineFabaceaeHepG2-CYP3A4> 500
IntermedineBoraginaceaeHepD239.39
LycopsamineBoraginaceaeHepG2-CYP3A4> 500

IC50 values represent the concentration of a substance that inhibits a biological process by 50%. Lower IC50 values indicate higher cytotoxicity. Data is compiled from multiple sources and experimental conditions may vary.[8][9]

Experimental Protocols

Key Experiment: Extraction and LC-MS/MS Analysis of Pyrrolizidine Alkaloids from Plant Material

This protocol outlines a standard method for the extraction and quantification of PAs from dried plant material using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dry the plant material at 40°C until a constant weight is achieved.

  • Grind the dried material to a fine powder using a laboratory mill.

2. Extraction:

  • Weigh 2.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid in 50% methanol solution.[10]

  • Sonicate the mixture for 15 minutes at room temperature.[11]

  • Centrifuge the mixture at 3800 x g for 10 minutes.[11]

  • Decant the supernatant into a clean tube.

  • Repeat the extraction process on the pellet with another 20 mL of the extraction solution.

  • Combine the supernatants.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the combined acidic extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 0.1 M hydrochloric acid followed by 5 mL of methanol to remove interfering substances.

  • Elute the PAs from the cartridge with 6 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[12]

4. Sample Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[11]

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.

5. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[9]

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[10]

    • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[10]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the PAs.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of specific PAs.

    • MRM Transitions: Specific precursor-to-product ion transitions for each target PA and internal standard should be optimized.

Visualizing Key Pathways and Workflows

To facilitate a deeper understanding of the processes involved in PA analysis and their mechanism of toxicity, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis plant_material Dried Plant Material powdered_sample Grind to Fine Powder plant_material->powdered_sample acidic_extraction Acidic Methanol Extraction powdered_sample->acidic_extraction centrifugation Centrifugation acidic_extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe elution Elution of PAs spe->elution concentration Evaporation & Reconstitution elution->concentration lcmsms LC-MS/MS Analysis concentration->lcmsms

Caption: Experimental Workflow for Pyrrolizidine Alkaloid Analysis.

Biosynthetic_Pathway cluster_common_pathway Common Pathway (All Families) cluster_divergence Divergent Pathways (Family Specific) arginine Arginine / Ornithine putrescine Putrescine arginine->putrescine homospermidine Homospermidine putrescine->homospermidine Homospermidine Synthase necine_base Necine Base (e.g., Retronecine) homospermidine->necine_base boraginaceae Boraginaceae (e.g., Lycopsamine-type) necine_base->boraginaceae Esterification with specific necic acids asteraceae Asteraceae (e.g., Senecionine-type) necine_base->asteraceae Esterification with specific necic acids fabaceae Fabaceae (e.g., Monocrotaline-type) necine_base->fabaceae Esterification with specific necic acids

Caption: Comparative Biosynthesis of Pyrrolizidine Alkaloids.

Signaling_Pathway cluster_activation Metabolic Activation in Liver cluster_cellular_damage Cellular Damage cluster_consequences Toxicological Consequences pa Pyrrolizidine Alkaloid (Inactive) cyp450 Cytochrome P450 Enzymes pa->cyp450 pyrrolic_ester Reactive Pyrrolic Ester (Dehydropyrrolizidine) cyp450->pyrrolic_ester dna_adducts DNA Adducts pyrrolic_ester->dna_adducts protein_adducts Protein Adducts pyrrolic_ester->protein_adducts genotoxicity Genotoxicity / Mutagenesis dna_adducts->genotoxicity cytotoxicity Cytotoxicity / Apoptosis protein_adducts->cytotoxicity carcinogenesis Carcinogenesis genotoxicity->carcinogenesis hepatotoxicity Hepatotoxicity cytotoxicity->hepatotoxicity

Caption: General Signaling Pathway of Pyrrolizidine Alkaloid-Induced Toxicity.

Conclusion

The study of pyrrolizidine alkaloids across different plant families reveals a fascinating interplay of chemical diversity and biological activity. While the basic biosynthetic pathway for the necine core is conserved, the subsequent modifications and esterifications lead to a vast array of PA structures with varying toxicities. This comparative guide highlights the significant differences in PA content and cytotoxic potential among the Boraginaceae, Asteraceae, and Fabaceae families. The provided experimental protocol for PA analysis offers a standardized approach for researchers in this field. A thorough understanding of the distribution, chemistry, and biological effects of these compounds is crucial for risk assessment, drug development, and ensuring the safety of herbal products and food supplies.

References

Stereoisomers of Pyrrolidine-3,4-diol: A Comparative Guide to Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivity of stereoisomers is paramount. This guide provides a detailed comparison of the enzyme inhibitory potential of (3R,4R)-pyrrolidine-3,4-diol and its other stereoisomers, supported by available experimental data and methodologies.

Comparative Inhibitory Activity

Studies on various N-substituted and C-substituted derivatives of pyrrolidine-3,4-diol reveal that different stereoisomers exhibit preferences for inhibiting distinct classes of enzymes, primarily glycosidases.

Key Observations from Substituted Analogs:

  • N-Substituted Derivatives: Research on N-substituted pyrrolidine-3,4-diols has shown that the (3R,4R) configuration can lead to inhibitory activity against α-D-mannosidases. In contrast, some N-substituted (3S,4S)-isomers have demonstrated modest activity against α-D-amyloglucosidases. This suggests a stereospecific recognition by the active sites of these enzymes.

  • C-Substituted Derivatives: In the case of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives, a more complex substitution pattern, the (2R,3R,4S) configuration has been identified as being crucial for potent inhibition of α-mannosidase.[1] This highlights that the spatial arrangement of all chiral centers is critical for optimal binding.

  • Poor Inhibition by a (3S,4S)-Derivative: A study on a substituted (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol showed poor inhibitory activity against four different glycosidases, with IC50 values greater than 100 μM.[2][3]

Table 1: Summary of Glycosidase Inhibition by Substituted Pyrrolidine-3,4-diol Stereoisomers

Stereoisomer Configuration (of derivative)Target Enzyme(s)Observed Activity
N-substituted (3R,4R)α-D-mannosidasesInhibitory activity observed
N-substituted (3S,4S)α-D-amyloglucosidasesModest inhibitory activity
(2R,3R,4S)α-mannosidasePotent and selective inhibition
(3S,4S)-3-((R)-1,2-dihydroxyethyl)Four tested glycosidasesPoor inhibition (IC50 > 100 μM)

Note: This table is based on data from substituted derivatives and is intended to illustrate the influence of the core stereochemistry.

Signaling Pathway Involvement: Disruption of N-Linked Glycosylation

Glycosidase inhibitors, including pyrrolidine-based compounds, primarily exert their effects by interfering with the N-linked glycosylation pathway. This fundamental biological process is crucial for the proper folding, trafficking, and function of many glycoproteins.

The inhibition of key enzymes in this pathway, such as α-glucosidases and α-mannosidases, leads to the accumulation of immature, high-mannose N-glycans on glycoproteins.[4][5][6] This alteration of the glycan structure can have significant downstream consequences, including impacting cellular signaling.

One notable example is the B-cell receptor (BCR) signaling pathway. The proper glycosylation of BCR components is essential for their function. Inhibition of mannosidase I has been shown to impair BCR signaling in primary mouse B cells, which was associated with a reduction in the cell surface levels of the coreceptor CD19.[4][7] This demonstrates a potential mechanism by which pyrrolidine-3,4-diol stereoisomers could modulate immune responses.

N_Linked_Glycosylation_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Protein Nascent Polypeptide Precursor Glc₃Man₉GlcNAc₂ Precursor Protein->Precursor Oligosaccharyl- transferase Protein_Glycosylated High-Mannose Glycoprotein Precursor->Protein_Glycosylated Glucosidase_I_II α-Glucosidase I & II Protein_Glycosylated->Glucosidase_I_II Trimming Protein_Trimmed Man₈₋₉GlcNAc₂ Glycoprotein Further_Processing Further Processing (Complex N-glycans) Protein_Trimmed->Further_Processing Transport Mannosidase_I α-Mannosidase I Glucosidase_I_II->Mannosidase_I Mannosidase_I->Protein_Trimmed Inhibitor This compound (and stereoisomers) Inhibitor->Glucosidase_I_II Inhibition Inhibitor->Mannosidase_I Inhibition

Inhibition of N-linked glycosylation pathway by pyrrolidine-3,4-diol stereoisomers.

BCR_Signaling_Disruption Mannosidase_Inhibitor This compound (Mannosidase Inhibitor) N_Glycosylation N-Linked Glycosylation Mannosidase_Inhibitor->N_Glycosylation Inhibits BCR_Glycosylation Proper Glycosylation of BCR Components N_Glycosylation->BCR_Glycosylation Leads to Impaired_Signaling Impaired BCR Signaling N_Glycosylation->Impaired_Signaling Disruption leads to BCR_Signaling B-Cell Receptor (BCR) Signaling BCR_Glycosylation->BCR_Signaling Is required for CD19 Surface CD19 Levels BCR_Glycosylation->CD19 Affects CD19->BCR_Signaling Modulates

Disruption of B-Cell Receptor signaling by mannosidase inhibition.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds against α-glucosidase and α-mannosidase. Specific concentrations and incubation times may need to be optimized depending on the enzyme source and purity.

α-Glucosidase Inhibition Assay

This assay is based on the spectrophotometric determination of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compounds (pyrrolidine-3,4-diol stereoisomers)

  • Positive control (e.g., Acarbose)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Dissolve test compounds and acarbose in DMSO to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.

  • In a 96-well plate, add 20 µL of the test compound solution to the respective wells.

  • Add 20 µL of α-glucosidase solution (1 U/mL in phosphate buffer) to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 40 µL of pNPG solution (0.375 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 80 µL of 0.1 M Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Alpha_Glucosidase_Assay start Start prepare_solutions Prepare Test Compounds and Controls start->prepare_solutions add_compounds Add Compounds to Plate prepare_solutions->add_compounds add_enzyme Add α-Glucosidase add_compounds->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate add_substrate Add pNPG Substrate pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate stop_reaction Add Na₂CO₃ to Stop incubate->stop_reaction measure_absorbance Measure Absorbance (405 nm) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Workflow for the α-glucosidase inhibition assay.
α-Mannosidase Inhibition Assay

This assay is analogous to the α-glucosidase assay, using p-nitrophenyl-α-D-mannopyranoside as the substrate.

Materials:

  • α-Mannosidase from Jack Bean (Canavalia ensiformis)

  • p-Nitrophenyl-α-D-mannopyranoside

  • Test compounds

  • Positive control (e.g., Swainsonine)

  • Sodium acetate buffer (100 mM, pH 4.5)

  • Sodium carbonate (0.5 M)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and swainsonine in DMSO and dilute with sodium acetate buffer.

  • Add 10 µL of the test compound solution to the wells of a 96-well plate.

  • Add 20 µL of α-mannosidase solution in sodium acetate buffer to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Start the reaction by adding 20 µL of p-nitrophenyl-α-D-mannopyranoside solution (3 mM in buffer).

  • Incubate for 25 minutes at 37°C.

  • Terminate the reaction by adding 50 µL of 0.5 M sodium carbonate.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and IC50 values as described for the α-glucosidase assay.

Conclusion

The stereochemistry of the pyrrolidine-3,4-diol core is a critical determinant of its enzyme inhibitory activity. While direct comparative data for the four unsubstituted stereoisomers is lacking, evidence from substituted analogs strongly suggests that the (3R,4R) configuration is favorable for the inhibition of α-mannosidases. The inhibitory action of these compounds is primarily through the disruption of the N-linked glycosylation pathway, which can have significant effects on cellular processes such as B-cell receptor signaling. Further studies are warranted to elucidate the precise inhibitory profiles of the individual unsubstituted stereoisomers to guide the rational design of more potent and selective enzyme inhibitors for various therapeutic applications.

References

A Researcher's Guide to Validating Synthesized Pyrrolidine-3,4-diol using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical checkpoint. This guide provides a comparative framework for validating the structure of pyrrolidine-3,4-diol, a significant heterocyclic scaffold in medicinal chemistry, using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We present detailed experimental protocols and comparison data tables to objectively assess the structure of a newly synthesized compound against expected spectroscopic benchmarks.

Introduction to Structural Validation by 2D NMR

The synthesis of complex molecules like pyrrolidine-3,4-diol requires rigorous structural verification. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR techniques are indispensable for confirming the precise connectivity and spatial relationships of atoms within the molecule. The three key experiments discussed here are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (²JHH, ³JHH). This is crucial for mapping the proton sequence around the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to (¹JCH). This allows for the definitive assignment of carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). This powerful technique is essential for connecting different fragments of the molecule and confirming the overall scaffold, including the positions of substituents.

This guide will walk through the process of acquiring and interpreting these spectra to validate the structure of a synthesized N-substituted pyrrolidine-3,4-diol.

Experimental Protocols

Detailed and consistent methodologies are the foundation of reproducible scientific results. Below are generalized protocols for the synthesis of an N-benzyl-pyrrolidine-3,4-diol and its subsequent analysis by 2D NMR.

2.1. Synthesis Protocol: N-benzyl-pyrrolidine-3,4-diol

This protocol is a representative method adapted from known synthetic strategies for pyrrolidine derivatives.

  • Starting Material: Commercially available (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine or a similar precursor is used. A common synthetic route involves the stereoselective dihydroxylation of an N-protected dehydroproline derivative.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the chosen starting material (e.g., N-benzyl-3,4-dehydropyrrolidine) in a suitable solvent mixture such as acetone/water (10:1 v/v).

  • Dihydroxylation: Cool the solution to 0°C. Add N-methylmorpholine N-oxide (NMO) as a co-oxidant, followed by a catalytic amount of osmium tetroxide (OsO₄).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes. Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the target pyrrolidine-3,4-diol.

2.2. 2D NMR Acquisition Protocol

  • Sample Preparation: Dissolve 10-15 mg of the purified, synthesized pyrrolidine-3,4-diol in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.[2]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for the specific sample and solvent to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum to verify sample purity and determine appropriate spectral widths for the 2D experiments.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) or DQF-COSY experiment. Key parameters include a spectral width covering all proton signals, 256-512 increments in the indirect dimension (t₁), and 2-4 scans per increment.

  • HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Set the ¹H spectral width as determined from the 1D spectrum and the ¹³C spectral width to cover the expected range (e.g., 0-90 ppm for an aliphatic compound). The experiment is optimized for a one-bond ¹JCH coupling constant of ~145 Hz.

  • HMBC Acquisition: Acquire a gradient-selected HMBC spectrum. Use the same spectral widths as the HSQC. The experiment should be optimized for long-range coupling constants, typically in the range of 6-10 Hz, to observe ²JCH and ³JCH correlations.[2]

Data Presentation and Comparison

The core of the validation process lies in comparing the experimental data from the synthesized compound with expected reference values. The following tables provide a template for this comparison, populated with typical data for an N-benzyl-(3R,4R)-pyrrolidine-3,4-diol. Researchers should populate the "Experimental Data" column with their own results.

Table 1: ¹H and ¹³C NMR Chemical Shift Comparison (Solvent: CDCl₃)

Atom PositionReference ¹H (ppm)Experimental ¹H (ppm)Reference ¹³C (ppm)Experimental ¹³C (ppm)
H-2 / H-5 (α to N)3.10 (dd), 2.75 (dd)59.8
H-3 / H-4 (on Diol)4.15 (m)72.5
N-CH₂ (Benzyl)3.70 (s)58.0
Aromatic (Benzyl)7.25-7.40 (m)127.5 - 138.0

Table 2: Key 2D NMR Correlations for Structure Validation

Correlation TypeKey Expected Correlations (Reference)Observed Correlations (Experimental)Structural Information Confirmed
COSY H-2 ↔ H-3 H-4 ↔ H-5 H-3 ↔ H-4Confirms the connectivity of the pyrrolidine ring protons.
HSQC H-2/H-5 ↔ C-2/C-5 H-3/H-4 ↔ C-3/C-4 N-CH₂ ↔ N-C H₂Assigns each carbon to its directly attached proton(s).
HMBC H-2/H-5 ↔ C-3/C-4 H-3/H-4 ↔ C-2/C-5 N-CH₂ ↔ C-2/C-5 N-CH₂ ↔ Aromatic C (ipso)Confirms the ring structure and the connection of the N-benzyl group to the pyrrolidine ring at the nitrogen atom.

Visualization of the Validation Workflow

A logical workflow ensures a systematic approach to structural validation. The following diagram illustrates the process from synthesis to final structure confirmation.

G Workflow for Structural Validation of Synthesized Pyrrolidine-3,4-diol cluster_synthesis Synthesis & Purification cluster_nmr 2D NMR Analysis cluster_analysis Data Interpretation & Validation A Chemical Synthesis B Workup & Crude Isolation A->B C Column Chromatography B->C D 1D NMR (1H, 13C) Purity Check C->D Purified Compound E COSY Acquisition (H-H Connectivity) D->E F HSQC Acquisition (Direct C-H) D->F G HMBC Acquisition (Long-Range C-H) D->G H Data Processing & Spectrum Analysis E->H F->H G->H I Comparison with Reference Data H->I J Structure Confirmation I->J

Caption: Experimental workflow from synthesis to 2D NMR-based structural validation.

Conclusion

The structural validation of synthesized pyrrolidine-3,4-diol is unequivocally achieved through a systematic application of 2D NMR spectroscopy. By following robust experimental protocols and methodically comparing COSY, HSQC, and HMBC spectral data against expected correlations, researchers can confidently confirm the integrity of the pyrrolidine scaffold and the regiochemistry of its substituents. This guide provides the necessary framework for drug development professionals to ensure the identity and purity of their synthesized compounds, a cornerstone of reliable and reproducible research.

References

Synthesis from the Chiral Pool: A Diastereoselective Approach from L-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic strategies towards enantiomerically pure pyrrolidine diols is crucial for researchers in medicinal chemistry and materials science, where these scaffolds are of significant interest. This guide provides an objective comparison of three distinct and prominent synthetic routes: synthesis from the chiral pool, catalytic asymmetric cycloaddition, and a chemoenzymatic approach. The performance of each route is evaluated based on enantioselectivity, diastereoselectivity, overall yield, and accessibility of starting materials, supported by experimental data.

A common and effective strategy for synthesizing enantiomerically pure compounds is to start from readily available chiral molecules. L-tartaric acid is a versatile starting material for the synthesis of various chiral building blocks, including pyrrolidine diols. This approach relies on substrate-controlled diastereoselective reactions to establish the desired stereochemistry.

A representative synthesis starts with the conversion of L-tartaric acid into a protected 1,4-ditosyl-L-threitol. This intermediate then undergoes a double displacement reaction with a primary amine to form the pyrrolidine ring. Subsequent deprotection steps yield the final pyrrolidine diol. The stereochemistry of the final product is directly derived from the starting L-tartaric acid.

Logical Diagram of the Synthesis from L-Tartaric Acid

G L-Tartaric_Acid L-Tartaric Acid Diester Diethyl L-Tartrate L-Tartaric_Acid->Diester EtOH, H+ Diol L-Threitol Diester->Diol LiAlH4 Ditosylate 1,4-di-O-tosyl-L-threitol Diol->Ditosylate TsCl, Pyridine Protected_Pyrrolidine N-Benzyl-pyrrolidine-3,4-diol Ditosylate->Protected_Pyrrolidine BnNH2 Final_Product Pyrrolidine-3,4-diol Protected_Pyrrolidine->Final_Product H2, Pd/C

Caption: Synthesis of Pyrrolidine Diol from L-Tartaric Acid.

Experimental Protocol: Synthesis of (3R,4R)-1-Benzyl-3,4-pyrrolidinediol
  • Esterification of L-Tartaric Acid: L-Tartaric acid (1 equiv.) is refluxed in ethanol with a catalytic amount of sulfuric acid to yield diethyl L-tartrate.

  • Reduction to L-Threitol: Diethyl L-tartrate (1 equiv.) is slowly added to a suspension of lithium aluminum hydride (2.5 equiv.) in anhydrous THF at 0 °C. The mixture is then refluxed for 4 hours.

  • Tosylation: L-Threitol (1 equiv.) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (2.2 equiv.) is added portion-wise, and the reaction is stirred overnight at room temperature.

  • Cyclization: 1,4-di-O-tosyl-L-threitol (1 equiv.) and benzylamine (3 equiv.) are heated in a sealed tube at 100 °C for 24 hours.

  • Deprotection: The N-benzyl protected pyrrolidine diol is dissolved in methanol, and Pearlman's catalyst (Pd(OH)2/C) is added. The mixture is hydrogenated at 50 psi for 24 hours to yield the final pyrrolidine-3,4-diol.

Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides with olefins is a powerful, atom-economical method for the construction of the pyrrolidine ring with the potential to create multiple stereocenters in a single step.[1][2] The use of a chiral catalyst allows for the enantioselective synthesis of highly substituted pyrrolidines.[3][4][5]

In a typical procedure, an azomethine ylide is generated in situ from an imine derived from an amino acid ester and an aldehyde. This ylide then reacts with a dipolarophile, such as a maleimide, in the presence of a chiral metal catalyst (e.g., Ag(I) or Cu(I) complexed with a chiral ligand). The stereochemical outcome of the reaction is controlled by the chiral ligand. Subsequent hydrolysis and reduction steps can convert the cycloadduct into the desired pyrrolidine diol.

Logical Diagram of the Catalytic Asymmetric [3+2] Cycloaddition

G Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amino_Ester Amino Acid Ester Amino_Ester->Imine Azomethine_Ylide Azomethine Ylide Imine->Azomethine_Ylide Base Cycloadduct Pyrrolidine Cycloadduct Azomethine_Ylide->Cycloadduct Dipolarophile Dipolarophile (e.g., Maleimide) Dipolarophile->Cycloadduct Final_Product Pyrrolidine Diol Cycloadduct->Final_Product Reduction/Hydrolysis Catalyst Chiral Catalyst (e.g., Ag(I)-Fesulphos) Catalyst->Azomethine_Ylide G Meso_Diol Prochiral meso-Diol Monoacetate Chiral Monoacetate Meso_Diol->Monoacetate Acyl Donor Epoxide Chiral Epoxide Monoacetate->Epoxide 1. Mesylation 2. Base Amino_Alcohol Chiral Amino Alcohol Epoxide->Amino_Alcohol NaN3 then H2, Pd/C Final_Product Pyrrolidine Diol Amino_Alcohol->Final_Product Intramolecular Cyclization Enzyme Lipase (e.g., CALB) Enzyme->Monoacetate

References

A Comparative Guide to Evaluating the Enantiomeric Purity of (3R,4R)-Pyrrolidine-3,4-diol via Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like (3R,4R)-pyrrolidine-3,4-diol is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides an objective comparison of high-performance liquid chromatography (HPLC) methods for evaluating the enantiomeric purity of this compound, supported by illustrative experimental data and detailed protocols.

This compound is a versatile chiral synthon. Due to its low UV absorbance, direct analysis can be challenging. Therefore, derivatization of the secondary amine, typically with a Boc protecting group (tert-butyloxycarbonyl), is a common strategy to improve its chromatographic properties and introduce a UV-active chromophore. This guide will focus on the analysis of N-Boc-(3R,4R)-pyrrolidine-3,4-diol.

Comparison of Chiral Separation Methods

Two primary chiral HPLC strategies are employed for the enantiomeric separation of chiral molecules: direct and indirect methods. An alternative spectroscopic method, Nuclear Magnetic Resonance (NMR) with a chiral derivatizing agent, is also presented for comparison.

Data Presentation: Performance of Analytical Methods

The following table summarizes the illustrative performance of different analytical techniques for determining the enantiomeric excess (ee) of N-Boc-pyrrolidine-3,4-diol.

MethodStationary Phase/SelectorMobile Phase/SolventResolution (Rs)Enantiomeric Excess (ee%)ThroughputNotes
Direct Chiral HPLC Polysaccharide-based CSP (e.g., CHIRALPAK® IC-3)n-Hexane/Isopropanol (90:10 v/v)> 1.5> 99%HighSimple, direct analysis. Requires specialized chiral column.
Indirect Chiral HPLC Achiral C18Acetonitrile/Water with 0.1% Formic AcidDiastereomeric Separation> 99%MediumUses standard HPLC columns but requires a derivatization step.
Chiral NMR Spectroscopy Chiral Derivatizing Agent (e.g., Mosher's acid chloride)CDCl₃Diastereomeric Signal SplittingUp to 98%LowNo chromatographic separation needed. Lower sensitivity and precision for high ee values.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Method 1: Direct Enantiomeric Separation using a Chiral Stationary Phase (CSP)

This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. Polysaccharide-based columns are widely used for a broad range of chiral compounds.[1]

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of N-Boc-pyrrolidine-3,4-diol in the mobile phase at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The two enantiomers will elute at different retention times.

    • Calculate the resolution (Rs) and enantiomeric excess (ee%).

Method 2: Indirect Enantiomeric Separation via Diastereomer Formation

In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.[2] For the diol functionality, a common CDA is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), which forms diastereomeric esters.

  • Derivatization Step:

    • Dissolve N-Boc-pyrrolidine-3,4-diol (1 equivalent) in anhydrous dichloromethane in the presence of a base (e.g., pyridine).

    • Cool the mixture to 0 °C and add (R)-(-)-Mosher's acid chloride (2.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction and perform a standard aqueous workup to isolate the crude diastereomeric esters.

  • HPLC Analysis of Diastereomers:

    • Instrumentation: HPLC system with a UV detector.

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm.

    • Procedure:

      • Dissolve the diastereomeric ester mixture in the mobile phase.

      • Inject the sample onto the equilibrated C18 column and run the gradient.

      • The two diastereomers will be separated, allowing for the determination of the original enantiomeric composition.

Method 3: Alternative Method - NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers with a chiral derivatizing agent, which will exhibit distinct signals in the NMR spectrum.

  • Derivatization (in NMR tube):

    • Dissolve a known amount of N-Boc-pyrrolidine-3,4-diol in an anhydrous NMR solvent (e.g., CDCl₃) in an NMR tube.

    • Add a slight excess of a chiral derivatizing agent (e.g., (R)-(-)-Mosher's acid chloride) and a small amount of a non-nucleophilic base (e.g., pyridine-d5).

    • Allow the reaction to proceed to completion within the NMR tube.

  • ¹H NMR Analysis:

    • Instrumentation: 400 MHz (or higher) NMR spectrometer.

    • Procedure:

      • Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.

      • Identify a well-resolved signal corresponding to a proton in a different chemical environment in the two diastereomers (e.g., the methoxy protons of the Mosher's esters).

      • Integrate the signals for each diastereomer.

      • The ratio of the integrals corresponds to the enantiomeric ratio of the original sample.

Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

G cluster_0 Direct Chiral HPLC Workflow A Racemic N-Boc-pyrrolidine-3,4-diol sample B Inject onto Chiral HPLC Column (e.g., CHIRALPAK® IC-3) A->B C Separation of Enantiomers B->C D UV Detection C->D E Chromatogram with two resolved peaks D->E F Calculate Enantiomeric Excess (ee%) E->F

Figure 1. Workflow for direct chiral HPLC analysis.

G cluster_1 Indirect Chiral HPLC Workflow P1 Racemic N-Boc-pyrrolidine-3,4-diol sample P2 Derivatization with Chiral Agent (e.g., Mosher's acid chloride) P1->P2 P3 Mixture of Diastereomers P2->P3 P4 Inject onto Achiral HPLC Column (e.g., C18) P3->P4 P5 Separation of Diastereomers P4->P5 P6 UV Detection P5->P6 P7 Chromatogram with two resolved peaks P6->P7 P8 Calculate Diastereomeric Ratio (= Enantiomeric Ratio) P7->P8

Figure 2. Workflow for indirect chiral HPLC analysis.

Conclusion

Both direct and indirect chiral HPLC methods are powerful techniques for determining the enantiomeric purity of this compound.

  • Direct chiral HPLC is often preferred for its simplicity and high throughput, as it does not require a separate derivatization step. However, it necessitates investment in a specialized and often more expensive chiral column. Method development can involve screening several different chiral stationary phases and mobile phase compositions to achieve optimal separation.

  • NMR spectroscopy serves as a useful orthogonal technique. While generally less precise for determining very high enantiomeric excesses compared to HPLC, it provides valuable structural information and does not require chromatographic separation.

The choice of method will depend on the specific requirements of the laboratory, including available instrumentation, sample throughput needs, and cost considerations. For routine quality control where high precision and throughput are paramount, a validated direct chiral HPLC method is typically the most efficient approach.

References

Pyrrolidine vs. Piperidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the most ubiquitous saturated heterocycles in medicinal chemistry are the five-membered pyrrolidine and the six-membered piperidine rings. Both are classified as "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds and approved drugs.[1][2] Their utility stems from their ability to introduce a basic nitrogen atom, which can be crucial for target engagement and for modulating physicochemical properties like solubility, while also providing a three-dimensional structural framework.[1] This guide provides an objective, data-driven comparative analysis of these two scaffolds to aid in informed decision-making during the drug design process.

Physicochemical Properties: A Tale of Two Rings

While structurally similar, the difference of a single methylene unit between pyrrolidine and piperidine leads to subtle yet significant differences in their fundamental physicochemical properties.[1][3] These differences, though seemingly small, can be strategically exploited by medicinal chemists to fine-tune the properties of a drug candidate.

PropertyPyrrolidinePiperidineKey Considerations for Drug Design
Molecular Formula C4H9NC5H11NThe additional methylene group in piperidine increases its molecular weight and volume.
Ring Size 5-membered6-memberedRing size dictates conformational flexibility and the spatial arrangement of substituents.[1][3]
pKa of Conjugate Acid ~11.27[1][4][5]~11.22[1][5]Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary concern. Pyrrolidine is slightly more basic, which could be attributed to greater conformational stabilization of its protonated form.[1][5]
logP (Octanol/Water) 0.46[1]0.84[1]Piperidine is slightly more lipophilic than pyrrolidine. This can influence solubility, cell permeability, and off-target interactions. The choice between the two can be a tool to fine-tune a compound's lipophilicity.[1]
Conformational Flexibility Adopts more flexible envelope and twist (pseudo-rotation) conformations.[1]Prefers a rigid chair conformation.[1][3]The rigidity of the piperidine ring can be advantageous for locking in a specific conformation for optimal target binding. Pyrrolidine's flexibility may be beneficial when conformational adaptability is required for target engagement.[1]

Pharmacokinetics: Impact on ADME Properties

The choice between a pyrrolidine and a piperidine scaffold can significantly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Permeability and Absorption: The slightly higher lipophilicity of piperidine may lead to differences in membrane permeability compared to pyrrolidine analogs.[1] However, in a study on benzamide analogues, the less potent piperidinyl derivative was more hydrophobic and bulkier than the more potent pyrrolidinyl counterpart, suggesting that for ion channel blockers, a more hydrophilic pathway may be favored.[6]

Metabolic Stability: Both rings are generally considered metabolically stable.[1] However, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom. Strategic placement of substituents can block these metabolic "soft spots."[1] Interestingly, comparative studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction than the six-membered piperidine nitroxides, suggesting a potential metabolic stability advantage for the pyrrolidine ring in certain contexts.[1]

Structure-Activity Relationship (SAR) and Biological Activity

The substitution of a piperidine with a pyrrolidine, or vice versa (a form of "scaffold hopping"), can have a profound impact on a compound's biological activity.[1] This is often attributed to the differences in ring size, conformational flexibility, and the orientation of substituents.

For instance, in the development of anticonvulsant agents, structure-activity relationship (SAR) studies of pyrrolidine-2,5-diones revealed that the nature and position of substituents on the pyrrolidine ring are crucial for activity.[1] A comparative study of benzamide analogues with anticonvulsant activity showed that the pyrrolidinyl derivative was significantly more potent than its piperidinyl counterpart in both in vivo seizure models and in blocking voltage-gated sodium channels.[6] The authors suggested that the smaller, less hydrophobic pyrrolidine-containing compound may better access the sodium channel through a narrow and hydrophilic pathway.[6]

Conversely, in the development of leukotriene A(4) hydrolase inhibitors, both pyrrolidine and piperidine analogues of a lead compound showed excellent in vitro potency, with a piperidine-containing compound ultimately being identified as a potent and orally active inhibitor.[7] In the realm of anticancer drugs, a study on chalcone derivatives indicated that the introduction of either a pyrrolidine or piperidine side chain enhanced the anticancer potential against breast cancer cell lines.[8]

Experimental Protocols

To experimentally evaluate the properties of drug candidates containing pyrrolidine or piperidine scaffolds, several key in vitro assays are employed.

LogP Determination (Shake Flask Method)

Objective: To experimentally determine the lipophilicity of a compound.[9][10]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at a relevant physiological pH (e.g., 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer.[9]

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow for equilibrium to be reached.[9]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.[10]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a drug candidate and identify potential substrates for efflux transporters.[12][13][14]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable membrane inserts (e.g., Transwell®) and cultured for 21-28 days to form a differentiated and polarized cell monolayer.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[15]

  • Bidirectional Transport Study: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at specific time points.[12][13]

  • Quantification: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The rate of drug transport is used to calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.[12]

  • Efflux Ratio (ER): The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 suggests that the compound is a substrate for active efflux.[13]

Microsomal Stability Assay

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[16][17][18]

Methodology:

  • Incubation Mixture Preparation: A mixture containing liver microsomes (human, rat, or mouse), a NADPH-regenerating system (cofactor for CYP enzymes), and a buffer is prepared.[16][18]

  • Incubation: The test compound is added to the pre-warmed incubation mixture to initiate the metabolic reaction. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes).[18]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.[16]

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.[16]

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[19]

Visualizing Key Processes

To better understand the context in which these scaffolds are evaluated, the following diagrams illustrate a common signaling pathway targeted by drugs and a typical experimental workflow.

G Figure 1: Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway cluster_0 Ligand (Drug) Ligand (Drug) GPCR GPCR Ligand (Drug)->GPCR Binds to G-Protein (αβγ) G-Protein (αβγ) GPCR->G-Protein (αβγ) Activates Effector Enzyme Effector Enzyme G-Protein (αβγ)->Effector Enzyme Modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

G Figure 2: Iterative Drug Discovery Workflow cluster_1 Compound Synthesis Compound Synthesis In vitro Assays In vitro Assays Compound Synthesis->In vitro Assays Physicochemical Properties Physicochemical Properties In vitro Assays->Physicochemical Properties Pharmacokinetics (ADME) Pharmacokinetics (ADME) In vitro Assays->Pharmacokinetics (ADME) Pharmacology (Activity/Toxicity) Pharmacology (Activity/Toxicity) In vitro Assays->Pharmacology (Activity/Toxicity) Data Analysis & SAR Data Analysis & SAR Physicochemical Properties->Data Analysis & SAR Pharmacokinetics (ADME)->Data Analysis & SAR Pharmacology (Activity/Toxicity)->Data Analysis & SAR Lead Optimization Lead Optimization Data Analysis & SAR->Lead Optimization Lead Optimization->Compound Synthesis

An overview of the iterative workflow in early-stage drug discovery.

Conclusion

The choice between a pyrrolidine and a piperidine scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program. While they share many similarities, particularly in their basicity, their differences in lipophilicity, conformational flexibility, and metabolic stability can be strategically exploited to optimize a compound's ADME properties and biological activity. Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[1] Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1] Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series. A thorough understanding of the subtle yet significant differences between these two privileged scaffolds is essential for the rational design of novel therapeutics.

References

Unveiling the Potential of (3R,4R)-Pyrrolidine-3,4-diol as a Selective α-Mannosidase Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive evaluation of (3R,4R)-pyrrolidine-3,4-diol as a selective α-mannosidase inhibitor, tailored for researchers, scientists, and drug development professionals. Through a detailed comparison with established inhibitors and substituted analogs, this document offers insights supported by experimental data to guide future research and development in this area.

Executive Summary

α-Mannosidases are critical enzymes involved in the processing of N-linked glycans, making them attractive therapeutic targets for a range of diseases, including cancer and viral infections. The development of selective inhibitors for these enzymes is of significant interest. This guide focuses on the inhibitory potential of the core structure, this compound, and places its activity in the context of well-known α-mannosidase inhibitors such as Swainsonine and Kifunensine, as well as various substituted pyrrolidine derivatives. Our findings indicate that while the pyrrolidine-3,4-diol scaffold is a key pharmacophore, substitutions, particularly at the C-2 position, are crucial for potent and selective inhibitory activity against α-mannosidases.

Comparative Inhibitory Activity

The inhibitory potential of this compound and its analogs are compared against different α-mannosidases. The data, summarized in the table below, is collated from various scientific publications. It is important to note that specific inhibitory data for the unsubstituted this compound is not extensively reported in the literature, suggesting its activity is likely weak and that research has primarily focused on more potent, substituted derivatives.

Compoundα-Mannosidase SourceEnzyme Class/LocationIC50 (µM)Ki (µM)Reference(s)
This compound VariousNot SpecifiedN/AN/A
(2R,3R,4S)-2-{[(1,1'-biphenyl)-4-ylmethyl]amino]methyl}pyrrolidine-3,4-diolJack BeanLysosomal-like52.5[1]
(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diolJack BeanLysosomal-likeN/A0.135[2]
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolJack BeanLysosomal-likeN/A102[3]
Swainsonine Jack BeanLysosomal-like~0.1-0.5N/A[4]
Human LysosomalLysosomalN/A0.002[5]
Golgi Mannosidase IIGolgi~0.1-0.5N/A[4]
Kifunensine Mung Bean Mannosidase IER/Golgi (Class I)0.02-0.05N/A
Jack BeanLysosomal-like120N/A
Human ER Mannosidase IER (Class I)N/A0.13
Golgi Mannosidase IA, IB, ICGolgi (Class I)N/A0.023

N/A: Data not available in the cited literature.

Discussion of Structure-Activity Relationship

The available data strongly suggests that the unsubstituted this compound is likely a very weak or inactive inhibitor of α-mannosidases. The literature consistently demonstrates that substitutions on the pyrrolidine ring are essential for potent activity. Specifically, derivatives of (2R,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol have been shown to be potent and selective inhibitors.[1][2][6] The stereochemistry of the diol and the substituent at the C-2 position are critical for mimicking the mannosyl cation-like transition state in the enzyme's active site. For potent inhibition of α-mannosidases, a (2R,3R,4S) configuration is often preferred.[3]

Experimental Protocols

A standardized in vitro assay is crucial for comparing the inhibitory potency of different compounds. Below is a typical experimental protocol for determining the IC50 of an inhibitor against α-mannosidase using a chromogenic substrate.

Protocol: α-Mannosidase Inhibition Assay (Colorimetric)

1. Materials and Reagents:

  • α-Mannosidase (e.g., from Jack Bean)

  • Assay Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5

  • Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNP-Man)

  • Test Inhibitor (e.g., this compound)

  • Positive Control: Swainsonine

  • Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the α-mannosidase in the assay buffer to the desired working concentration.

    • Prepare a stock solution of pNP-Man in the assay buffer.

    • Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of the serially diluted inhibitor or positive control to the respective wells. For the enzyme activity control (no inhibition), add 20 µL of assay buffer.

    • Add 20 µL of the α-mannosidase solution to all wells except the blank.

    • Add 20 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 20 µL of the pNP-Man solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Stopping the Reaction:

    • Terminate the reaction by adding 100 µL of the stop solution to each well. The stop solution raises the pH, which stops the enzyme and develops the yellow color of the p-nitrophenolate product.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of enzyme control well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a simplified N-glycan processing pathway and the workflow of the α-mannosidase inhibition assay.

N_Glycan_Processing cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_inhibitors Inhibitor Action Glc3Man9GlcNAc2 Glc₃Man₉GlcNAc₂-Asn-Protein Man9GlcNAc2 Man₉GlcNAc₂-Asn-Protein Glc3Man9GlcNAc2->Man9GlcNAc2 Glucosidases I & II Man9GlcNAc2_golgi Man₉GlcNAc₂-Asn-Protein Man9GlcNAc2->Man9GlcNAc2_golgi Transport Man5GlcNAc2 Man₅GlcNAc₂-Asn-Protein Hybrid_Complex Hybrid & Complex Glycans Man5GlcNAc2->Hybrid_Complex GlcNAc Transferase I α-Mannosidase II Man9GlcNAc2_golgi->Man5GlcNAc2 α-Mannosidase I Kifunensine Kifunensine Kifunensine->Man9GlcNAc2_golgi Inhibits α-Man I Swainsonine Swainsonine Swainsonine->Man5GlcNAc2 Inhibits α-Man II Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents: Enzyme, Substrate, Inhibitor Dilutions B Add Inhibitor and Enzyme to Plate A->B C Pre-incubate at 37°C B->C D Add Substrate (pNP-Man) to Initiate Reaction C->D E Incubate at 37°C D->E F Add Stop Solution E->F G Measure Absorbance at 405 nm F->G H Calculate % Inhibition and IC50 G->H

References

A Comparative Guide to the Pharmacokinetic Profiles of Pyrrolizidine Alkaloid N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the pharmacokinetic profiles of various pyrrolizidine alkaloid N-oxides (PA N-oxides), compounds of significant interest due to their widespread presence in numerous plant species and their potential toxicological implications. PA N-oxides are metabolites of pyrrolizidine alkaloids (PAs), a class of phytotoxins recognized for their hepatotoxicity. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of PA N-oxides is critical for assessing their risk to human and animal health.

Pyrrolizidine alkaloid N-oxides generally display different pharmacokinetic characteristics when compared to their parent alkaloids.[1] Although often considered less toxic, their in vivo reduction back to the parent PA can result in significant toxicity.[1] This guide synthesizes key pharmacokinetic parameters from multiple studies, outlines the experimental methodologies for their determination, and includes visual representations of metabolic pathways to foster a deeper comprehension of their behavior in biological systems.

Comparative Pharmacokinetic Parameters

The following tables summarize the pharmacokinetic parameters of several key pyrrolizidine alkaloid N-oxides and their corresponding parent alkaloids in rats, providing a basis for comparative analysis. It is important to note that direct comparisons should be made with caution, as the data are compiled from different studies that may have employed varied experimental conditions.

Table 1: Pharmacokinetic Parameters of Senecionine N-Oxide and Senecionine in Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Senecionine N-Oxide19.33Oral134.5 ± 28.70.5345.2 ± 78.4-[2][3][4]
Senecionine15Oral45.6 ± 12.30.75189.7 ± 45.612.8[2][3][4]

Table 2: Pharmacokinetic Parameters of Adonifoline N-Oxide and Adonifoline in Rats

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Adonifoline N-Oxide19.33Oral89.7 ± 21.50.5256.4 ± 65.4-[2][3][4]
Adonifoline15Oral32.1 ± 9.80.5145.8 ± 32.115.2[2][3][4]

Table 3: Pharmacokinetic Parameters of Lasiocarpine and Heliotrine in Rats (Parent PAs)

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Lasiocarpine10Oral51.7 ± 22.50.518.2 ± 3.80.5[5]
Heliotrine10Oral320 ± 261.0396 ± 1823.3[5]

Experimental Protocols

The determination of pharmacokinetic parameters for pyrrolizidine alkaloid N-oxides relies on robust and sensitive analytical methodologies, primarily Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][3][4]

Animal Studies
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[1]

  • Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and have access to food and water ad libitum.[1]

  • Dosing:

    • For oral administration, PA N-oxides are dissolved in a suitable vehicle (e.g., water or saline) and administered by gavage.

    • For intravenous administration, the compounds are typically dissolved in saline and administered via the tail vein.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing from the tail vein or via cannulation. Plasma is separated by centrifugation and stored at -80°C until analysis.

Sample Preparation: Extraction and Clean-up
  • Protein Precipitation: To a known volume of plasma, a protein precipitation agent (e.g., acetonitrile or methanol) is added to remove proteins.

  • Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant containing the analytes is transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a solvent mixture compatible with the UPLC-MS/MS system.

UPLC-MS/MS Analysis
  • Chromatographic Separation: A UPLC system equipped with a C18 column is used to separate the PA N-oxides and their metabolites from endogenous plasma components. A gradient elution with mobile phases consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, is employed to achieve optimal separation.[6]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive mode is typically used.[6]

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. For each analyte, at least two specific precursor-to-product ion transitions are monitored.[6]

Metabolic Pathway of Pyrrolizidine Alkaloid N-Oxides

The following diagram illustrates the principal metabolic pathways of pyrrolizidine alkaloid N-oxides, highlighting their conversion to the parent alkaloid and subsequent bioactivation to toxic pyrrolic metabolites. The toxicity of PA N-oxides is largely dependent on their reduction to the corresponding PA.[7][8] This reduction can be mediated by intestinal microbiota and hepatic cytochrome P450 monooxygenases.[8] The resulting PAs are then metabolized, primarily by hepatic CYPs, to reactive pyrrolic metabolites that can form adducts with cellular macromolecules, leading to toxicity.[8]

metabolic_pathway cluster_absorption Gastrointestinal Tract cluster_liver Liver PA N-Oxide (Oral) PA N-Oxide (Oral) Parent PA (from N-Oxide) Parent PA (from N-Oxide) PA N-Oxide (Oral)->Parent PA (from N-Oxide) Reduction by Intestinal Microbiota PA N-Oxide (Systemic) PA N-Oxide (Systemic) PA N-Oxide (Oral)->PA N-Oxide (Systemic) Absorption Parent PA (Systemic) Parent PA (Systemic) Parent PA (from N-Oxide)->Parent PA (Systemic) Absorption PA N-Oxide (Systemic)->Parent PA (Systemic) Reduction by CYP450 Reactive Pyrrolic Metabolites Reactive Pyrrolic Metabolites Parent PA (Systemic)->Reactive Pyrrolic Metabolites Bioactivation by CYP450 Detoxification Products Detoxification Products Parent PA (Systemic)->Detoxification Products Hydrolysis/N-Oxidation Toxicity (e.g., Hepatotoxicity) Toxicity (e.g., Hepatotoxicity) Reactive Pyrrolic Metabolites->Toxicity (e.g., Hepatotoxicity) Excretion Excretion Detoxification Products->Excretion

Caption: Metabolic fate of pyrrolizidine alkaloid N-oxides.

References

Pyrrolidine-Based Inhibitors: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a prominent scaffold in medicinal chemistry, valued for its ability to explore three-dimensional space and introduce stereochemical diversity.[1] This versatility has led to the development of numerous pyrrolidine-based inhibitors targeting a wide array of enzymes and proteins involved in various disease pathways. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrolidine-based inhibitors for several key biological targets, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1.[2][3] Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[4] Pyrrolidine-based compounds, particularly cyanopyrrolidines like vildagliptin and saxagliptin, are among the most successful classes of DPP-IV inhibitors.[4]

Structure-Activity Relationship (SAR) Analysis:

The binding site of DPP-IV has two main pockets, S1 and S2. For pyrrolidine-based inhibitors, the pyrrolidine ring typically occupies the S1 pocket, where the basic nitrogen atom forms a key salt bridge with glutamic acid residues (Glu205/206).[5] The cyan group of cyanopyrrolidines forms a reversible covalent bond with the catalytic serine (Ser630) in the active site.

Key SAR observations for cyanopyrrolidine-based DPP-IV inhibitors include:

  • The Cyanopyrrolidine Moiety: This is a critical pharmacophore, with the nitrile group acting as a "warhead" that reacts with the catalytic serine of DPP-IV.[4]

  • Substituents on the Pyrrolidine Ring: Modifications at other positions of the pyrrolidine ring can influence potency and selectivity.

  • Side Chains: The nature of the side chain attached to the pyrrolidine nitrogen is crucial for interacting with the S2 pocket and enhancing binding affinity. Hydrophobic and hydrogen-bonding interactions in this region are important for potency.[2][3]

Quantitative Data: DPP-IV Inhibitory Activity

CompoundTargetIC50 (nM)Reference
VildagliptinDPP-IV-[4]
SaxagliptinDPP-IV-[4]
Analogue 6bhCAII75.79 ± 2.83 (Ki)[6]
Analogue 6bAChE43.17 ± 10.44 (Ki)[6]

Experimental Protocols:

DPP-IV Inhibition Assay: The inhibitory activity of compounds against DPP-IV is typically assessed using a fluorometric assay. The enzyme (human or rat DPP-IV) is incubated with the test compound at various concentrations. The reaction is initiated by adding a fluorogenic substrate, such as Gly-Pro-AMC. The rate of substrate cleavage is monitored by measuring the increase in fluorescence intensity over time. IC50 values are then calculated by fitting the dose-response data to a suitable equation.[7]

Visualization of DPP-IV Inhibition Pathway:

DPP-IV Inhibition Pathway GLP1 Active GLP-1 Inactive_GLP1 Inactive GLP-1 GLP1->Inactive_GLP1 Degradation Insulin Insulin Secretion GLP1->Insulin DPP4 DPP-IV Inhibitor Pyrrolidine-based Inhibitor Inhibitor->DPP4 Glucose Glucose Homeostasis Insulin->Glucose Mpro Inhibition SAR Workflow Start Design Pyrrolidine-based Scaffolds Synth Chemical Synthesis Start->Synth Assay Biochemical Assay (FRET) Synth->Assay SAR SAR Analysis Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synth Antiviral Antiviral Cell-based Assay Lead_Opt->Antiviral GCS Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide GCS->GlcCer Inhibitor Pyrrolidine-based Inhibitor Inhibitor->GCS Inhibition GSLs Complex Glycosphingolipids GlcCer->GSLs AAC_SAR_Logic Scaffold Pyrrolidine Pentamine Scaffold R1 R1 Position (S-phenyl is critical) Scaffold->R1 R2_R3_R4_Stereo R2, R3, R4 Stereochemistry (Important for activity) Scaffold->R2_R3_R4_Stereo R3_R4_R5_Mods R3, R4, R5 Modifications (Potential for optimization) Scaffold->R3_R4_R5_Mods Truncation Scaffold Truncation (Loss of activity) Scaffold->Truncation Activity Inhibitory Activity R1->Activity R2_R3_R4_Stereo->Activity R3_R4_R5_Mods->Activity Truncation->Activity leads to no

References

Cross-Reactivity Profiling of (3R,4R)-pyrrolidine-3,4-diol and its Derivatives Against Various Glycosidases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (3R,4R)-pyrrolidine-3,4-diol and its derivatives against a panel of glycosidase enzymes. The inhibitory activities of these compounds are crucial for assessing their potential as therapeutic agents and for understanding their mechanism of action. This document summarizes key experimental data, details the methodologies for inhibition assays, and presents visual representations of experimental workflows and molecular interactions.

Inhibitory Activity Comparison

The inhibitory potential of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against a range of glycosidases. While comprehensive data for the parent this compound is limited in publicly available literature, studies on its derivatives reveal significant and often selective inhibitory activities. The following table summarizes the inhibitory constants (Ki) of various pyrrolidine-3,4-diol derivatives against several glycosidases.

CompoundGlycosidaseSourceKi (µM)Inhibition Type
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-L-fucosidaseBovine epididymis6.5Competitive
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-galactosidaseBovine liver5Mixed
(2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diolα-mannosidaseJack bean102Mixed
(2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diolβ-glucosidaseAlmonds13-40Competitive
(2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diolβ-glucosidaseAlmonds13-40Competitive
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diolα-mannosidaseJack bean7.4Competitive

Data compiled from available research articles. The inhibitory constants (Ki) provide a measure of the potency of the inhibitor; a smaller Ki value indicates a more potent inhibitor.

Experimental Protocols

The determination of glycosidase inhibitory activity is a critical step in the evaluation of compounds like this compound. A widely used method involves a colorimetric assay using p-nitrophenyl (pNP) glycosides as substrates.

General Glycosidase Inhibition Assay Protocol

This protocol outlines the general steps for assessing the inhibitory activity of a compound against a specific glycosidase.

1. Reagent Preparation:

  • Assay Buffer: A buffer with a pH optimal for the specific glycosidase being tested (e.g., 50 mM sodium acetate buffer, pH 4.5 for α-mannosidase).

  • Enzyme Solution: A stock solution of the glycosidase enzyme is prepared in the assay buffer to a desired concentration (e.g., 1 U/mL).

  • Substrate Solution: A solution of the corresponding p-nitrophenyl glycoside (e.g., p-nitrophenyl-α-D-mannopyranoside for α-mannosidase) is prepared in the assay buffer (e.g., 10 mM).

  • Inhibitor Solution: The test compound, this compound or its derivative, is dissolved in a suitable solvent (e.g., water or DMSO) to create a stock solution, from which serial dilutions are made.

  • Stop Solution: A basic solution, such as 1 M sodium carbonate (Na2CO3), is used to terminate the enzymatic reaction.

2. Assay Procedure:

  • In a 96-well microplate, add the assay buffer, inhibitor solution at various concentrations, and the enzyme solution.

  • The plate is pre-incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • The enzymatic reaction is initiated by adding the substrate solution to each well.

  • The reaction is allowed to proceed for a specific duration (e.g., 20-30 minutes) at the optimal temperature.

  • The reaction is terminated by adding the stop solution. The addition of the basic stop solution also develops the yellow color of the p-nitrophenol product.

3. Data Analysis:

  • The absorbance of the yellow p-nitrophenol product is measured using a microplate reader at a wavelength of 405 nm.

  • The percentage of inhibition is calculated for each inhibitor concentration.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

  • To determine the inhibitory constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed), further kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods such as Lineweaver-Burk plots.

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved in the cross-reactivity profiling of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup (96-well) reagents->plate preincubation Pre-incubation (Enzyme + Inhibitor) plate->preincubation reaction Reaction Initiation (Add Substrate) preincubation->reaction incubation Incubation reaction->incubation termination Reaction Termination (Add Stop Solution) incubation->termination measurement Absorbance Measurement (405 nm) termination->measurement calculation IC50 / Ki Calculation measurement->calculation

Caption: Experimental workflow for glycosidase inhibition assay.

logical_relationship cluster_mimic Molecular Mimicry cluster_interaction Enzyme Interaction cluster_outcome Outcome pyrrolidine This compound (Iminosugar) transition_state Oxocarbenium Ion-like Transition State pyrrolidine->transition_state Structurally mimics active_site Glycosidase Active Site pyrrolidine->active_site Binds to transition_state->active_site Binds tightly to binding Competitive Binding active_site->binding Leads to inhibition Inhibition of Glycoside Hydrolysis binding->inhibition

Caption: Mechanism of glycosidase inhibition by pyrrolidine-based iminosugars.

Safety Operating Guide

Proper Disposal of (3R,4R)-pyrrolidine-3,4-diol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

(3R,4R)-pyrrolidine-3,4-diol, a chemical used in various research and development applications, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its proper disposal, ensuring the safety of laboratory personnel and the protection of the environment. The information is based on general best practices for hazardous chemical waste management.

Immediate Safety Considerations

Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for specific safety and disposal information. Based on available data, this compound is classified as hazardous.

Hazard Identification:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). For the hydrochloride salt, H302 (Harmful if swallowed) is also indicated.[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

All handling of the chemical waste should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2]

Quantitative Safety Data
Data PointValueSource
GHS Hazard Statements H315, H319, H335
GHS Precautionary Statements P261, P280, P305+P351+P338
Physical Form Solid
Storage Temperature Refrigerator

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Improper disposal can lead to regulatory violations and significant health and safety risks.[3]

1. Identification and Classification:

  • The first step is to identify the chemical waste as this compound.

  • Based on its hazard statements, it should be classified as a hazardous chemical waste.[3][4]

2. Waste Segregation:

  • This compound waste must be segregated from other incompatible waste streams to prevent dangerous chemical reactions.[3][5]

  • Keep solid and liquid waste containing this chemical in separate, dedicated containers.

3. Waste Container Selection and Labeling:

  • Use a suitable, leak-proof container that is compatible with the chemical. The container must be in good condition with a secure lid.[5]

  • Clearly label the container with the words "Hazardous Waste ".[3][5]

  • The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][5]

  • Include the date when the waste was first added to the container.[3]

4. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[2]

  • The storage area should be away from incompatible materials and sources of ignition.[2]

5. Professional Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[2]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][4]

6. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collect the contaminated absorbent into a sealed container and label it as hazardous waste for disposal.[2]

  • For larger spills, evacuate the area and immediately contact your institution's EHS department.[2]

7. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[5]

  • The rinsate must be collected and treated as hazardous waste.[5]

  • After triple-rinsing, the container may be disposed of in the regular trash, depending on institutional policies.[5][6]

Experimental Protocol: Triple-Rinsing of Empty Containers

Objective: To decontaminate an empty container that held this compound for safe disposal.

Materials:

  • Empty this compound container

  • Appropriate solvent (e.g., water or as recommended in the SDS)

  • Hazardous waste container for the rinsate

  • Personal Protective Equipment (PPE)

Procedure:

  • Perform the entire procedure within a chemical fume hood.

  • Don the appropriate PPE (gloves, safety goggles, lab coat).

  • Add a small amount of the selected solvent to the empty container, ensuring it is about 10% full.

  • Securely cap the container and swirl to rinse all interior surfaces thoroughly.

  • Pour the rinsate into a designated hazardous waste container.

  • Repeat steps 3-5 two more times for a total of three rinses.

  • Allow the empty container to air dry completely in the fume hood before disposal.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Final Disposal start Chemical is no longer needed identify Identify Waste & Consult SDS start->identify classify Classify as Hazardous Waste identify->classify segregate Segregate from Incompatible Waste classify->segregate container Use Labeled, Compatible Waste Container segregate->container spill Spill? container->spill storage Store in Designated, Secure Area contact_ehs Contact EHS or Licensed Contractor storage->contact_ehs disposal Professional Disposal contact_ehs->disposal spill->storage spill->contact_ehs Yes

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (3R,4R)-pyrrolidine-3,4-diol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (3R,4R)-pyrrolidine-3,4-diol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 186393-31-7). The information is compiled to ensure the safe and effective use of this compound in a laboratory setting. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific stereoisomer, these recommendations are based on available data for the compound and structurally related pyrrolidine derivatives. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for any additional site-specific requirements.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the signal word "Warning" and is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The hydrochloride salt of a related compound is also noted as harmful if swallowed.[1][2]

To mitigate these risks, the following personal protective equipment is mandatory:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required. A face shield should be used in conjunction with goggles if there is a splash hazard.
Hand Protection Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.
Skin and Body Protection A laboratory coat must be worn to prevent skin contact. For tasks with a higher risk of exposure, additional protective clothing may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation:

  • Ensure that a calibrated safety shower and eyewash station are readily accessible and have been recently tested.

  • Verify that the chemical fume hood is functioning correctly.

  • Assemble all necessary laboratory equipment and reagents before commencing work.

  • Don all required personal protective equipment as detailed in the table above.

2. Handling:

  • Handle the solid compound carefully to avoid generating dust.

  • Use only in a well-ventilated area or under a chemical fume hood.

  • Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

  • Avoid breathing dust. If inhalation occurs, move the individual to fresh air and seek medical attention.[3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is refrigerated.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Solid Waste: Collect any contaminated solid waste, such as disposable labware, gloves, and absorbent materials, in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: Collect any solutions containing the compound in a separate, clearly labeled, and leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

2. Storage of Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure all waste containers are properly sealed when not in use.

3. Final Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.

Experimental Workflow and Safety Procedures

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Verify fume hood function prep2 Don appropriate PPE: - Goggles - Gloves - Lab coat prep1->prep2 prep3 Assemble all materials prep2->prep3 handle1 Weigh solid in fume hood prep3->handle1 Proceed to handling handle2 Perform experiment in fume hood handle1->handle2 handle3 Avoid dust generation handle2->handle3 clean1 Decontaminate work surfaces handle2->clean1 Experiment complete clean2 Segregate waste clean1->clean2 clean3 Remove PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Safe handling workflow for this compound.

Disposal_Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal col1 Solid Waste: Contaminated gloves, wipes, etc. col3 Place in separate, labeled, sealed hazardous waste containers col1->col3 col2 Liquid Waste: Unused solutions col2->col3 store1 Store in designated hazardous waste area col3->store1 Transfer to storage store2 Ensure area is cool, dry, and well-ventilated store1->store2 disp1 Contact EHS or licensed waste disposal contractor store2->disp1 Arrange for pickup disp2 Follow institutional and regulatory guidelines disp1->disp2

Disposal workflow for this compound waste.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-pyrrolidine-3,4-diol
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(3R,4R)-pyrrolidine-3,4-diol

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